N-methyl-1-(5-methylthiophen-2-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-1-(5-methylthiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6-3-4-7(9-6)5-8-2/h3-4,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPLAHRPQQWZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359383 | |
| Record name | N-methyl-1-(5-methylthiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82230-49-7 | |
| Record name | N-methyl-1-(5-methylthiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Part 1: Synthesis of the Key Intermediate: 5-Methylthiophene-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis of N-methyl-1-(5-methylthiophen-2-yl)methanamine
This guide provides a comprehensive overview of a primary synthetic pathway for this compound, a substituted thiophene derivative of interest in chemical research. The synthesis is strategically approached as a two-stage process, beginning with the formylation of 2-methylthiophene to yield a key aldehyde intermediate, followed by a reductive amination to produce the target secondary amine. This document is intended for researchers and professionals in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and comparative data to ensure reproducibility and a thorough understanding of the underlying chemical principles.
The cornerstone of this synthesis is the efficient production of 5-methylthiophene-2-carbaldehyde.[1] This aldehyde serves as the direct precursor for the subsequent amination step. Among several formylation methods, the Vilsmeier-Haack reaction is a widely employed and effective technique for this transformation, valued for its use of common reagents and reliable outcomes.[2]
The Vilsmeier-Haack Reaction: A Proven Method for Formylation
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 2-methylthiophene. The process involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent.[2] This reagent then undergoes electrophilic aromatic substitution with the thiophene ring, followed by hydrolysis to yield the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylthiophene[2][3]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
2-Methylthiophene
-
Dichloromethane (DCM) or other suitable solvent
-
Ice bath
-
Sodium acetate or sodium carbonate solution (for quenching)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C to control the exothermic reaction.
-
Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-methylthiophene (1.0 equivalent) in a suitable solvent like dichloromethane.
-
Slowly add the 2-methylthiophene solution to the freshly prepared Vilsmeier reagent, maintaining the internal temperature between 10-20 °C.
-
Reaction Completion & Quenching: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the mixture onto crushed ice to quench the reaction and hydrolyze the intermediate.
-
Work-up: Neutralize the acidic solution with a saturated solution of sodium acetate or sodium carbonate until the pH is basic.
-
Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 5-methylthiophene-2-carbaldehyde.[3]
Synthesis Pathway for 5-Methylthiophene-2-carbaldehyde
Caption: Vilsmeier-Haack synthesis of the aldehyde intermediate.
Alternative Synthesis Routes
While the Vilsmeier-Haack reaction is robust, other methods exist for the synthesis of 5-methylthiophene-2-carbaldehyde. The choice of method often depends on substrate compatibility, scale, and available equipment.
| Synthesis Method | Key Reagents | Advantages | Disadvantages | Reference |
| Vilsmeier-Haack | POCl₃, DMF | Cost-effective, scalable, common reagents. | POCl₃ is corrosive and water-sensitive. | [2] |
| Organolithium Route | n-BuLi, DMF | High regioselectivity, good yields. | Requires strictly anhydrous conditions, handling of pyrophoric n-BuLi. | [2][4] |
Part 2: Reductive Amination for this compound
Reductive amination is a highly efficient and widely utilized method for forming C-N bonds, making it ideal for synthesizing the target amine from its aldehyde precursor.[5][6] The reaction proceeds in a one-pot fashion by first forming an imine intermediate from the reaction of 5-methylthiophene-2-carbaldehyde with methylamine, which is then reduced in situ to the desired secondary amine.
Mechanism: From Aldehyde to Amine
-
Imine Formation: The carbonyl group of the aldehyde reacts with the primary amine (methylamine) to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. The formation of the imine can be accelerated by a slightly acidic catalyst.[7]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product. A key advantage of modern reducing agents is their ability to reduce the imine preferentially over the starting aldehyde.[7]
Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[5] STAB is particularly mild and selective, tolerating a wide range of functional groups.
Experimental Protocol: Reductive Amination[8][9]
Materials:
-
5-Methylthiophene-2-carbaldehyde
-
Methylamine (solution in THF, water, or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Methanol or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve 5-methylthiophene-2-carbaldehyde (1.0 equivalent) in a suitable solvent such as methanol or DCE in a round-bottom flask.
-
Amine Addition: Add methylamine solution (1.2-1.5 equivalents). If using methylamine hydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) may be required to liberate the free amine.
-
Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: In portions, carefully add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) to the stirring solution. Monitor for any gas evolution.
-
Reaction Completion: Allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting aldehyde and imine intermediate.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary to yield this compound.
Synthesis Pathway for this compound
Caption: Reductive amination pathway to the target amine.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the Vilsmeier-Haack formylation of 2-methylthiophene followed by the reductive amination of the resulting aldehyde. This pathway utilizes readily available reagents and well-established, high-yielding reactions, making it an efficient and scalable method for producing the target compound for further research and development applications. The protocols and insights provided herein serve as a robust foundation for the successful synthesis and purification of this valuable chemical entity.
References
-
PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]
- Google Patents. (1956). US2741622A - Preparation of thiophene-2-aldehydes.
-
PubChem. (n.d.). N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. Retrieved from [Link]
-
MDPI. (2020). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). amine. Retrieved from [Link]
-
MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]
-
MDPI. (2023). (1R,2R,4R)-N-((4-((4-(2-carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
LookChem. (n.d.). Cas 13679-70-4,5-Methylthiophene-2-carboxaldehyde. Retrieved from [Link]
-
PubMed. (2002). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
Sources
- 1. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Methylthiophene-2-carboxaldehyde | 13679-70-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
An Investigational Guide to the Biological Activity of N-methyl-1-(5-methylthiophen-2-yl)methanamine: A Thiophene Derivative with Therapeutic Potential
Abstract
N-methyl-1-(5-methylthiophen-2-yl)methanamine represents a novel chemical entity within the esteemed class of thiophene-containing compounds. The thiophene ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound. Drawing upon the extensive literature on analogous thiophene derivatives, we delineate a series of proposed in vitro and in vivo studies to elucidate its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Detailed experimental protocols, data interpretation strategies, and illustrative workflows are presented to empower researchers in unlocking the pharmacological potential of this promising molecule.
Introduction: The Thiophene Scaffold as a Cornerstone of Modern Drug Discovery
The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of contemporary medicinal chemistry. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its isosteric relationship with the benzene ring, have rendered it an invaluable component in the design of novel therapeutics.[2] The prevalence of the thiophene ring in a diverse array of approved drugs underscores its versatility and significance.[1][3] Thiophene-containing drugs have demonstrated efficacy in treating a wide range of conditions, including infectious diseases, cardiovascular disorders, and central nervous system ailments.[2]
This compound, the subject of this guide, belongs to the 2-aminothiophene class of compounds. This subclass has garnered considerable attention for its diverse pharmacological attributes, with members exhibiting antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[4][5] The structural features of this compound, namely the N-methyl and 5-methyl substitutions, present intriguing possibilities for its biological activity profile. This guide outlines a strategic approach to systematically unravel these possibilities.
Proposed Investigational Workflows for Biological Activity Screening
Given the nascent stage of research into this compound, a tiered screening approach is recommended. This will enable a broad yet systematic evaluation of its potential biological activities.
Caption: Proposed tiered screening workflow for this compound.
Detailed Experimental Protocols
Antimicrobial Activity Screening
The prevalence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Thiophene derivatives have shown considerable promise in this area.[6][7]
3.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay will determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) to mid-logarithmic phase. Adjust the turbidity of the cultures to a 0.5 McFarland standard.
-
Serial Dilution of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Experimental Value |
| Escherichia coli | ATCC 25922 | Experimental Value |
| Candida albicans | ATCC 90028 | Experimental Value |
Anticancer Activity Screening
Many thiophene-containing compounds have demonstrated potent anticancer activity.[4] A primary screen for cytotoxicity against a panel of cancer cell lines is a crucial first step.
3.2.1. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Experimental Value |
| A549 | Lung | Experimental Value |
| HCT116 | Colon | Experimental Value |
Anti-inflammatory Activity Screening
Thiophene derivatives are present in several anti-inflammatory drugs.[3] An initial assessment of anti-inflammatory potential can be achieved through cyclooxygenase (COX) enzyme inhibition assays.
3.3.1. COX-1 and COX-2 Inhibition Assay
This assay measures the ability of the test compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using a commercially available ELISA kit.
-
IC50 Determination: Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Data Presentation:
| Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| COX-1 | Experimental Value | Calculated Value |
| COX-2 | Experimental Value |
Structure-Activity Relationship (SAR) Considerations
The biological activity of this compound will be influenced by its specific structural features. The N-methyl group may affect the compound's basicity and ability to form hydrogen bonds, which could be critical for target binding. The 5-methyl group on the thiophene ring can influence the molecule's lipophilicity and electronic properties, potentially impacting its pharmacokinetic profile and target interactions. Future studies should involve the synthesis and evaluation of analogs to probe these structure-activity relationships.
Caption: Key structural features of this compound influencing its potential biological activity.
Conclusion and Future Directions
This compound represents an unexplored yet promising molecule within the pharmacologically rich class of thiophene derivatives. The investigational framework presented in this guide provides a clear and systematic path for elucidating its biological activities. The proposed in vitro screening cascade will enable the identification of its primary pharmacological effects, which can then be further explored through more detailed mechanistic studies and validated in appropriate in vivo models. A thorough understanding of its structure-activity relationships through the synthesis and testing of analogs will be crucial for optimizing its therapeutic potential. The journey to unlocking the full pharmacological profile of this compound begins with these foundational investigations, which hold the promise of contributing a novel therapeutic agent to the ever-expanding armamentarium of modern medicine.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.
- Discovery and history of thiophene compounds in medicinal chemistry - Benchchem.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers.
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF - ResearchGate.
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed.
- Selected biologically active 2-aminothiophenes - ResearchGate.
- Antimicrobial Activity of 2-Aminothiophene Derivatives.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. ijpscr.info [ijpscr.info]
An In-Depth Technical Guide to the Molecular Structure and Conformation of N-methyl-1-(5-methylthiophen-2-yl)methanamine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of N-methyl-1-(5-methylthiophen-2-yl)methanamine, a substituted thiophene derivative of interest in medicinal chemistry. Thiophene moieties are recognized as privileged pharmacophores in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1] Understanding the three-dimensional structure and conformational flexibility of molecules like this compound is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This document outlines the synthesis, structural characterization, and in-depth conformational analysis of the title compound, integrating experimental protocols with computational modeling to provide a holistic understanding of its chemical nature.
Introduction: The Significance of Thiophene Scaffolds in Drug Discovery
Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry. Its bioisosteric relationship with the phenyl group allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. The thiophene nucleus is present in a multitude of approved drugs, demonstrating its versatility in targeting a diverse range of biological entities.[1][2] The biological activity of thiophene derivatives is intrinsically linked to their three-dimensional structure and the spatial arrangement of their substituents. Conformational flexibility, in particular, can significantly influence receptor binding and overall efficacy. Therefore, a thorough understanding of the conformational preferences of this compound is crucial for its potential development as a therapeutic agent.
This guide will first detail the synthetic route to obtain high-purity this compound. Subsequently, a multi-pronged approach to its structural and conformational analysis will be presented, combining the power of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry.
Synthesis and Characterization
The synthesis of this compound is most efficiently achieved through a reductive amination reaction. This widely utilized method in medicinal chemistry involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.[3][4][5]
Synthetic Protocol: Reductive Amination
The synthesis proceeds via the reaction of 5-methylthiophene-2-carboxaldehyde with methylamine, followed by in-situ reduction of the resulting imine.
Materials:
-
5-methylthiophene-2-carboxaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-methylthiophene-2-carboxaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Imine Formation: Add a solution of methylamine (1.1-1.5 eq) to the stirred solution of the aldehyde. A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation. Allow the mixture to stir at room temperature for 1-2 hours.
-
Reduction: In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.5-2.0 eq), in the reaction solvent. Add this slurry portion-wise to the reaction mixture containing the imine. The use of NaBH(OAc)₃ is often preferred as it is less toxic and generally provides cleaner reactions compared to NaBH₃CN.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group on the thiophene ring, the N-methyl group, the methylene bridge, and the protons on the thiophene ring. The chemical shifts and coupling constants will be indicative of the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the two methyl carbons, the methylene carbon, and the carbons of the thiophene ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (if a secondary amine), C-H stretching (aromatic and aliphatic), and C-S stretching of the thiophene ring. |
Conformational Analysis: A Multifaceted Approach
Due to the presence of rotatable single bonds, this compound is a flexible molecule that can exist in multiple conformations. A comprehensive understanding of its conformational landscape requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[6] For flexible molecules, the observed NMR parameters are often a population-weighted average of the parameters of the individual conformers.
Key NMR Experiments for Conformational Analysis:
-
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants. At lower temperatures, the rate of interconversion between conformers may slow down, potentially allowing for the observation of individual conformers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments provide information about through-space proximities between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of molecular geometry. By comparing experimental NOEs with those calculated for different conformations, the predominant solution-state conformation can be determined.
-
Measurement of Coupling Constants (J-couplings): Three-bond scalar couplings (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring these coupling constants can provide valuable information about the conformation around the C-C and C-N bonds.
Workflow for NMR-based Conformational Analysis:
Caption: Workflow for NMR-based conformational analysis.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state at atomic resolution.[7][8][9][10][11][12][13] This technique offers a static snapshot of the molecule in a single, low-energy conformation as it exists in the crystal lattice.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The initial structural model is then refined to best fit the experimental data.
The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, defining a specific conformation of the molecule. It is important to note that the conformation observed in the solid state may not be the only or even the most populated conformation in solution due to packing forces in the crystal lattice.
Computational Chemistry
Computational modeling is an indispensable tool for exploring the conformational space of flexible molecules and complementing experimental data.[8][14]
3.3.1. Conformational Search
A systematic or stochastic conformational search can be performed to identify all low-energy conformers of this compound.[1] This is typically done using molecular mechanics force fields, which provide a computationally efficient way to calculate the potential energy of different conformations.
3.3.2. Quantum Chemical Calculations
The geometries of the low-energy conformers identified from the conformational search should be further optimized using more accurate quantum chemical methods, such as Density Functional Theory (DFT).[7][11][15][16][17]
Protocol for Computational Conformational Analysis:
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.
-
Conformational Search: Perform a conformational search using a suitable algorithm (e.g., Monte Carlo, molecular dynamics) and a molecular mechanics force field (e.g., MMFF94, OPLS3e).
-
Geometry Optimization: Take the unique low-energy conformers from the search and perform geometry optimization using DFT with an appropriate basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Analysis of Results: Analyze the relative energies of the conformers to determine their populations according to the Boltzmann distribution. Examine the geometric parameters (bond lengths, angles, dihedrals) of the most stable conformers.
Logical Diagram for Integrated Conformational Analysis:
Caption: Integrated approach to conformational analysis.
Conclusion
A thorough understanding of the molecular structure and conformational preferences of this compound is essential for its rational development in the field of drug discovery. This technical guide has outlined a comprehensive and integrated approach, combining chemical synthesis, advanced spectroscopic techniques, and computational modeling. By following the detailed protocols and workflows presented herein, researchers can obtain a detailed picture of the three-dimensional nature of this promising thiophene derivative. The insights gained from such studies will be invaluable for understanding its biological activity and for the design of next-generation therapeutic agents.
References
- Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 21(24), 7898-7920.
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
- E-Prints Soton. (2022). The conformational analysis of small, flexible molecules using NMR of liquid crystalline solutions. University of Southampton.
- Hassan, S. S. M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- LibreTexts. (2023). X-ray Crystallography.
- MDPI. (2022).
- MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines.
- Michigan State University. (n.d.).
-
PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]
- ResearchGate. (2022).
- ResearchGate. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.
- ScienceDirect. (1991). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX.
- Sigma-Aldrich. (n.d.).
- Taylor & Francis Online. (2022).
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
- YouTube. (2023).
- AUREMN. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- ChemRxiv. (n.d.).
- Computational Chemistry Online. (n.d.).
- ElectronicsAndBooks. (1995). Searching Conformational Space in Flexible Molecules Using NOEs and Molecular Modeling.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- PubMed. (1999). Synthesis, conformational analysis and antinociceptive activity of 1-[N-methyl-(2-phenylethyl)
- PubMed. (2003).
- PubMed. (2013). The conformational analysis of some N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides.
- ResearchGate. (n.d.). Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane.
- ResearchGate. (n.d.). DFT Computation of the Electron Spectra of Thiophene.
- ResearchGate. (n.d.). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)
- ResearchGate. (n.d.). Optimized geometry of thiophene dye.
- ScienceDirect. (2020).
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. d-nb.info [d-nb.info]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. auremn.org.br [auremn.org.br]
- 7. researchgate.net [researchgate.net]
- 8. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. calcus.cloud [calcus.cloud]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) of N-methyl-1-(5-methylthiophen-2-yl)methanamine
An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-1-(5-methylthiophen-2-yl)methanamine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal relationships behind the observed spectral features, ensuring a robust and self-validating approach to molecular characterization.
Introduction and Molecular Overview
This compound is a substituted heterocyclic amine with potential applications as a building block in medicinal chemistry and materials science.[1][2] Accurate structural confirmation is the bedrock of any subsequent research, making a thorough understanding of its spectroscopic fingerprint essential. This guide provides a detailed interpretation of its mass, vibrational, and nuclear magnetic resonance spectra.
-
Molecular Formula: C₈H₁₁NS
-
Molecular Weight: 155.26 g/mol
-
CAS Number: 82230-49-7[3]
Caption: Molecular Structure of this compound.
Experimental Protocols: A Foundation of Trustworthiness
The validity of spectroscopic data hinges on meticulous sample preparation and acquisition protocols. The following methodologies represent standard, field-proven practices.
Synthesis Synopsis: Reductive Amination
A common and efficient synthesis involves the reductive amination of 5-methylthiophene-2-carbaldehyde with methylamine, using a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). The resulting crude product must be purified, typically via column chromatography, and dried under a high vacuum to remove residual solvents, which could interfere with spectroscopic analysis.
Sample Preparation for Analysis
-
NMR Spectroscopy: Samples should be prepared by dissolving ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution must be clear and free of particulate matter. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[4]
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory is used. The sample must be free of water, which shows a very broad O-H absorption that can mask other signals.
-
Mass Spectrometry: Samples are typically introduced after being dissolved in a volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI) or analyzed directly via a solids probe for Electron Ionization (EI).
Caption: General experimental workflow for spectroscopic analysis.
Mass Spectrometry (MS): Unveiling the Molecular Blueprint
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.
The Nitrogen Rule and the Molecular Ion
The Nitrogen Rule states that an organic molecule containing an odd number of nitrogen atoms will have a molecular ion (M⁺) with an odd mass-to-charge ratio (m/z).[5][6] For C₈H₁₁NS, with one nitrogen atom, the expected molecular ion peak will be at m/z 155 , confirming the compound's elemental composition.
Fragmentation: The Logic of Alpha-Cleavage
The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[5][7] This process is driven by the formation of a stable, resonance-stabilized iminium cation.[5][6] For this compound, the α-cleavage results in the loss of the 5-methylthiophenyl group as a radical, leading to a prominent base peak.
Caption: Primary fragmentation pathway of the target molecule via α-cleavage.
Summary of Expected Mass Fragments
| m/z Value | Proposed Fragment | Significance |
| 155 | [C₈H₁₁NS]⁺˙ | Molecular Ion (M⁺) ; confirms molecular weight. |
| 154 | [C₈H₁₀NS]⁺ | [M-H]⁺; common fragment from loss of a hydrogen atom alpha to the nitrogen.[7][8] |
| 58 | [CH₂=N⁺H(CH₃)] | Base Peak ; results from α-cleavage, highly indicative of the N-methylmethanamine structure. |
| 97 | [C₅H₅S]⁺ | Thiophenylmethyl cation; results from cleavage of the C-N bond. |
Infrared (IR) Spectroscopy: Mapping Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[9][10]
Interpreting Key Vibrational Regions
The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[10][11][12]
-
N-H Stretch: A secondary amine (R₂N-H) exhibits a single, typically weak to moderate absorption band in the 3300-3500 cm⁻¹ region. Its presence is a key indicator of the secondary amine functionality.
-
C-H Stretches: Aromatic C-H stretches from the thiophene ring are expected just above 3000 cm⁻¹ (ca. 3100-3050 cm⁻¹).[13] Aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹ (ca. 2960-2850 cm⁻¹).[14]
-
Thiophene Ring Vibrations: C=C stretching vibrations within the aromatic thiophene ring typically appear in the 1600-1400 cm⁻¹ range.[13] Characteristic C-H out-of-plane bending vibrations for 2,5-disubstituted thiophenes are also expected in the fingerprint region (ca. 900-800 cm⁻¹).[13]
Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| ~3350 | N-H Stretch | Secondary Amine | Weak to Medium |
| 3100-3050 | C-H Stretch | Aromatic (Thiophene) | Medium |
| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium to Strong |
| 1550-1450 | C=C Stretch | Aromatic (Thiophene) | Medium to Strong |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium |
| 850-800 | C-H Bend (out-of-plane) | 2,5-disubstituted Thiophene | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework.
Caption: Labeled structure for NMR assignment.
¹H NMR Spectrum: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton types and their connectivity.
| Label | Assignment | Expected δ (ppm, CDCl₃) | Multiplicity | Integration |
| a | Thiophene H-3 | 6.6 - 6.8 | Doublet (d) | 1H |
| b | Thiophene H-4 | 6.5 - 6.7 | Doublet (d) | 1H |
| c | Thiophene -CH₃ | ~2.45 | Singlet (s) | 3H |
| d | -CH₂- | ~3.8 - 4.0 | Singlet (s) or Doublet (d)¹ | 2H |
| e | -NH- | 1.5 - 2.5 (variable) | Broad Singlet (br s)¹ | 1H |
| f | N-CH₃ | ~2.40 | Singlet (s) or Doublet (d)¹ | 3H |
¹Note: The multiplicity of the -CH₂- (d) and N-CH₃ (f) protons can be affected by coupling to the -NH- proton (e). This coupling may be absent due to rapid proton exchange, resulting in singlets. If coupling is present, the CH₂ would be a doublet and the N-CH₃ would be a doublet.
¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Assignment | Expected δ (ppm, CDCl₃) | Rationale |
| Thiophene C5 | 138 - 142 | Aromatic C attached to S and CH₃. |
| Thiophene C2 | 144 - 148 | Aromatic C attached to S and CH₂. |
| Thiophene C3 | 125 - 128 | Aromatic CH. |
| Thiophene C4 | 123 - 126 | Aromatic CH. |
| -CH₂- | 48 - 52 | Aliphatic C attached to N and aromatic ring. |
| N-CH₃ | 34 - 38 | Aliphatic C attached to N. |
| Thiophene -CH₃ | ~15 | Aliphatic C attached to aromatic ring. |
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of this compound is definitively achieved through the synergistic application of MS, IR, and NMR spectroscopy.
-
Mass Spectrometry confirms the molecular weight (m/z 155) and establishes the core amine structure through its characteristic α-cleavage fragmentation (base peak at m/z 58).
-
Infrared Spectroscopy verifies the presence of key functional groups: the secondary amine (N-H stretch ~3350 cm⁻¹), the substituted thiophene ring (C=C and C-H vibrations), and aliphatic C-H bonds.
-
NMR Spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the precise arrangement and connectivity of the thiophene ring, the methyl substituents, and the methanamine side chain.
Together, these techniques form a self-validating system, providing the high level of confidence in molecular structure required for advanced research and development applications.
References
- JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
- JoVE. (2023). Mass Spectrometry of Amines.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Whitman College. GCMS Section 6.15 - Fragmentation of Amines.
- Specac Ltd. Interpreting Infrared Spectra.
- University of Arizona. Mass Spectrometry: Fragmentation.
- YouTube. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- ResearchGate. The NMR interpretations of some heterocyclic compounds which are....
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Innovatech Labs via ResearchGate. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results.
- Journal of the Chemical Society of Japan. The Infrared Absorption Spectra of Thiophene Derivatives.
- Journal of Chemical and Pharmaceutical Sciences. Analysis of molecular structures and spectroscopic properties of thiophene molecules.
- Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
- Max Planck Institute. Supporting Information.
- BLDpharm. This compound.
- National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives.
- Ingenta Connect. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 82230-49-7|this compound|BLD Pharm [bldpharm.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 6. Video: Mass Spectrometry of Amines [jove.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. azooptics.com [azooptics.com]
- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. researchgate.net [researchgate.net]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of N-methyl-1-(5-methylthiophen-2-yl)methanamine
Foreword: Charting a Course for a Novel Thiophene Derivative
The landscape of drug discovery is one of both immense opportunity and significant challenge. Within this landscape, the thiophene scaffold has consistently emerged as a "privileged structure," forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] From anti-inflammatory agents to antipsychotics, the versatility of the thiophene ring is well-documented.[1][2][3] It is with this understanding that we approach the investigation of a novel compound: N-methyl-1-(5-methylthiophen-2-yl)methanamine. While specific biological data for this molecule is not yet prevalent in the public domain, its structural characteristics, particularly the N-methylmethanamine moiety attached to a thiophene ring, provide a strong foundation for hypothesizing its potential therapeutic targets.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a strategic framework for the systematic evaluation of this compound. We will delve into the rationale behind selecting potential targets, outline detailed experimental workflows for their validation, and provide the scientific context necessary for informed decision-making in a preclinical research setting. Our approach is grounded in the established pharmacology of thiophene derivatives and the principles of modern drug discovery.
Part 1: Deconstructing the Molecule: A Rationale for Target Selection
The chemical structure of this compound offers immediate clues to its potential biological activity. The molecule comprises a 5-methyl-substituted thiophene ring linked to an N-methylmethanamine group. This arrangement bears a resemblance to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This structural analogy is the cornerstone of our initial hypothesis: the primary therapeutic targets of this compound are likely to be components of the monoaminergic system.
Thiophene derivatives have a known propensity to act as central nervous system (CNS) agents.[6][7] Their activities include the modulation of monoamine reuptake transporters and enzymes involved in monoamine metabolism.[6] Therefore, our investigation will prioritize the following potential targets:
-
Monoamine Transporters: Specifically, the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters is a well-established mechanism for the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
-
Monoamine Oxidase (MAO): The two isoforms, MAO-A and MAO-B, are critical enzymes in the degradation of monoamine neurotransmitters.[8] Inhibition of MAO can increase the synaptic availability of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[8][9]
While the CNS is our primary focus, the broad bioactivity of thiophenes warrants consideration of secondary, non-CNS targets. Thiophene-containing compounds have demonstrated significant anti-inflammatory properties, often through the modulation of pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or by affecting the expression of inflammatory cytokines.[1][10] Should primary CNS target engagement prove to be weak, these inflammatory pathways represent a viable secondary avenue for investigation.
Part 2: A Step-by-Step Guide to Target Validation
The following experimental workflows are designed to systematically test our hypotheses and elucidate the mechanism of action of this compound.
Primary Screening: Monoamine Transporter Binding Assays
The initial step is to determine if the compound binds to the primary hypothesized targets: DAT, SERT, and NET. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[11][12]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize commercially available cell lines stably expressing human DAT, SERT, or NET, or prepare membrane homogenates from rodent brain regions rich in these transporters (e.g., striatum for DAT).
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of this compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for each specific transporter and radioligand pair.[11]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to trap the membranes with the bound radioligand.[12][13] Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Monoamine Transporter Binding Affinity
| Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| DAT | [³H]WIN 35,428 | ||
| SERT | [³H]citalopram | ||
| NET | [³H]nisoxetine |
Logical Workflow for Monoamine Transporter Interaction
Caption: Workflow for determining binding affinity to monoamine transporters.
Functional Characterization: Monoamine Uptake Inhibition Assays
A positive binding result must be followed by a functional assay to confirm that the compound not only binds to the transporter but also inhibits its function.[14]
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay (Example for DAT)
-
Cell Culture: Plate cells expressing the dopamine transporter (e.g., HEK293-hDAT) in a 96-well plate.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or a reference inhibitor (e.g., GBR 12909).
-
Initiation of Uptake: Add a fixed concentration of [³H]dopamine to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]dopamine.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.
Data Presentation: Monoamine Uptake Inhibition
| Transporter | Substrate | IC₅₀ (nM) |
| DAT | [³H]Dopamine | |
| SERT | [³H]Serotonin | |
| NET | [³H]Norepinephrine |
Investigating an Alternative Hypothesis: Monoamine Oxidase Inhibition
If the compound shows weak or no activity at the monoamine transporters, the next logical step is to investigate its potential to inhibit MAO-A and MAO-B.[15]
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A or MAO-B. Prepare a suitable fluorogenic substrate (e.g., Amplex Red reagent in combination with a peroxidase and an appropriate amine substrate like p-tyramine for both MAO-A and B, or benzylamine specifically for MAO-B).[8][16]
-
Assay Setup: In a black 96-well plate, add the MAO enzyme, the fluorogenic substrate mixture, and varying concentrations of this compound or a reference inhibitor (clorgyline for MAO-A, deprenyl for MAO-B).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at several time points.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.
Data Presentation: MAO Inhibition
| Enzyme | Reference Inhibitor | IC₅₀ (nM) |
| MAO-A | Clorgyline | |
| MAO-B | Deprenyl |
Signaling Pathway: Hypothetical Modulation of Dopaminergic Synapse
Caption: Potential mechanisms of action at a dopaminergic synapse.
Part 3: Trustworthiness and Self-Validation
The integrity of our findings relies on a self-validating experimental design. Each protocol includes the use of appropriate positive and negative controls. Reference compounds with known affinities and potencies for the targets must be run in parallel to ensure the assays are performing within expected parameters. Furthermore, determining the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies for any confirmed hits will add another layer of validation to the initial findings.
Conclusion: From Hypothesis to Lead Candidate
The investigation of this compound presents an exciting opportunity to leverage the proven therapeutic potential of the thiophene scaffold. By systematically evaluating its interaction with high-probability targets within the monoaminergic system, we can efficiently determine its potential as a novel CNS agent. The workflows outlined in this guide provide a robust and scientifically rigorous path from initial hypothesis to a data-driven decision point. A confirmed and potent activity at any of these targets would warrant further preclinical development, including selectivity profiling, in vivo efficacy studies, and preliminary safety pharmacology. This structured approach maximizes the potential for success while ensuring the responsible allocation of research resources.
References
-
MDPI. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from [Link]
-
MDPI. Thiophene-Based Compounds | Encyclopedia MDPI. Retrieved from [Link]
-
PubChem. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153. Retrieved from [Link]
-
NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
PMC. (2018, September 1). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Retrieved from [Link]
-
MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]
-
PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from [Link]
-
PubMed. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Evaluation of monoamine oxidase B inhibition by fluoxetine (Prozac): An in vitro and in vivo study. Retrieved from [Link]
-
PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
-
Canadian Association of Nuclear Medicine. CANM GUIDELINES FOR IMAGING OF THE DOPAMINE TRANSPORT SYSTEM IN EVALUATION OF MOVEMENT DISORDERS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review | Request PDF. Retrieved from [Link]
-
Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
-
PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. Retrieved from [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Retrieved from [Link]
-
ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Retrieved from [Link]
-
MDPI. Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. Retrieved from [Link]
- Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
-
ResearchGate. (2025, August 6). Evaluating dopamine transporter imaging as an enrichment biomarker in a phase 2 Parkinson's disease trial. Retrieved from [Link]
-
Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
PubMed. Thiophene-based derivatives as anticancer agents: An overview on decade's work. Retrieved from [Link]
-
Acta fytotechnica et zootechnica. (2022, March 31). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Retrieved from [Link]
-
Adooq Bioscience. N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)oxalamide. Retrieved from [Link]
-
PMC. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
-
Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
-
PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 58255-18-8|N-Methyl-1-(thiophen-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 6. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
In Silico Modeling of N-methyl-1-(5-methylthiophen-2-yl)methanamine Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of N-methyl-1-(5-methylthiophen-2-yl)methanamine, a novel thiophene derivative. Recognizing the therapeutic potential of thiophene scaffolds, particularly in oncology, this document outlines a systematic and scientifically rigorous approach to characterizing the interactions of this compound with a plausible biological target. In the absence of specific experimental data for this molecule, we have selected Aurora Kinase A, a well-validated cancer target, as a representative case study to illustrate a complete in silico workflow. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and ADMET prediction. Our objective is to furnish a robust methodology that can be adapted for the investigation of other novel chemical entities in the drug discovery pipeline.
Introduction: The Rationale for In Silico Investigation
Thiophene-containing compounds represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound of interest, this compound, is a novel entity with an as-yet uncharacterized biological profile. In silico modeling provides a powerful, cost-effective, and rapid means to generate initial hypotheses about its potential biological targets and drug-like properties, thereby guiding subsequent experimental validation.[4]
Given the prevalence of thiophene derivatives as anticancer agents, a logical starting point for the investigation of this compound is to explore its potential interaction with cancer-related targets.[5][6][7] While comprehensive target identification strategies such as reverse docking and pharmacophore-based screening can be employed to elucidate the most probable biological partners for a novel compound, for the purpose of this guide, we will focus on a well-defined, high-impact oncology target: Aurora Kinase A .[8][9][10][11][12]
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, and its overexpression is frequently observed in various human cancers.[9] Its active site is a well-characterized binding pocket for small molecule inhibitors, and numerous crystal structures are available in the Protein Data Bank (PDB), making it an ideal candidate for structure-based drug design.[4][8][9][13]
This guide will therefore detail the in silico workflow to model the interaction between this compound and Aurora Kinase A, providing a practical blueprint for the computational evaluation of novel small molecules.
The In Silico Workflow: A Multi-faceted Approach
Our investigation will proceed through a multi-stage computational pipeline, designed to provide a holistic view of the compound's potential as a therapeutic agent. Each stage builds upon the previous one, progressively refining our understanding of the molecule's behavior at the atomic level.
Ligand and Protein Preparation: Laying the Foundation for Accurate Modeling
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand (this compound) and the protein target (Aurora Kinase A) is a critical first step.
Ligand Preparation
The 2D structure of this compound must be converted into a 3D conformation with appropriate chemical properties for docking and simulation.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure using a program like Open Babel or the 3D builder functionality within molecular modeling suites.
-
-
Energy Minimization:
-
Perform an initial energy minimization of the 3D structure using a force field such as MMFF94 or UFF to obtain a low-energy conformation. This can be done using software like Avogadro or Maestro.
-
-
Charge and Atom Type Assignment:
-
Assign partial charges to the atoms of the ligand. For molecular docking with AutoDock Vina, Gasteiger charges are commonly used.
-
Define rotatable bonds to allow for conformational flexibility during the docking process.
-
-
File Format Conversion:
-
Save the prepared ligand structure in the PDBQT file format, which is required for AutoDock Vina.[14]
-
Protein Preparation
The crystal structure of Aurora Kinase A obtained from the Protein Data Bank (PDB) requires several preprocessing steps to make it suitable for docking and simulation.
Experimental Protocol: Protein Preparation
-
PDB Structure Selection and Download:
-
Select a high-resolution crystal structure of human Aurora Kinase A from the RCSB PDB. For this guide, we will use PDB ID: 1MQ4 , which is the crystal structure of the Aurora-A protein kinase domain.[8]
-
Download the PDB file.
-
-
Initial Cleaning of the PDB File:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless they are essential for binding), and any co-crystallized ligands. This can be done using a text editor or molecular visualization software like PyMOL or Chimera.[15]
-
-
Addition of Hydrogen Atoms and Repair of Missing Residues:
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.
-
Check for and repair any missing side chains or loops in the protein structure using tools like the Protein Preparation Wizard in Maestro or the PDBFixer library in Python.
-
-
Charge and Atom Type Assignment:
-
Assign partial charges and atom types to the protein atoms according to a chosen force field (e.g., AMBER or CHARMM).
-
-
File Format Conversion:
-
Save the prepared protein structure in the PDBQT file format for use with AutoDock Vina.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[16] It is instrumental in identifying potential binding modes and estimating the binding affinity.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of Aurora Kinase A. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation.[17] Vina will explore different conformations of the ligand within the defined grid box and score them based on its scoring function.
-
-
Analysis of Docking Results:
-
Analyze the output from Vina, which typically includes a set of predicted binding poses ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program to examine the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Data Presentation: Predicted Binding Affinities
| Ligand | Target | Predicted Binding Affinity (kcal/mol) |
| This compound | Aurora Kinase A | -7.5 (Example Value) |
Molecular Dynamics Simulations: Understanding the Dynamic Interaction
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the behavior of the complex over time.[2] MD simulations can provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that maintain the complex.
Sources
- 1. rcsb.org [rcsb.org]
- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 3. m.youtube.com [m.youtube.com]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. youtube.com [youtube.com]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. GROMACS Tutorials [mdtutorials.com]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. rcsb.org [rcsb.org]
- 13. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
An In-depth Technical Guide to N-methyl-1-(5-methylthiophen-2-yl)methanamine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of a specific subclass: N-methyl-1-(5-methylthiophen-2-yl)methanamine and its derivatives. While direct literature on this exact molecule is sparse, this document extrapolates from the rich chemistry of analogous thiophene-based structures to provide a robust framework for its synthesis, characterization, and potential biological applications. We will delve into the synthetic rationale, detailed experimental protocols, and the potential pharmacological landscape for this class of compounds, with a particular focus on applications within the central nervous system (CNS).
Introduction: The Significance of the Thiophene Scaffold
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a bioisostere of the phenyl ring, offering similar physicochemical properties with altered metabolic profiles and receptor interaction capabilities.[3] This has led to its incorporation into a wide array of therapeutics, from anti-inflammatory agents like Suprofen to antipsychotics like Olanzapine and antiplatelet drugs such as Clopidogrel.[1] The thiophene moiety's lipophilicity is a key factor in its ability to cross the blood-brain barrier (BBB), making it a particularly attractive scaffold for CNS-active agents.[1][4]
The core structure of this compound combines this privileged thiophene ring with a secondary amine, a common functional group in neurologically active compounds. This guide will explore the synthesis of this core structure and its analogues, discuss methods for their characterization, and hypothesize on their potential as novel therapeutic agents.
Synthetic Strategies: Building the Thiophene Core
The synthesis of this compound and its analogues can be approached through several established methodologies. The most direct and widely applicable method is reductive amination.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is a powerful and versatile two-step, one-pot reaction that converts a carbonyl group (an aldehyde or ketone) and an amine into a more substituted amine.[5][6] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[6]
Core Reaction:
-
Starting Materials: 5-methylthiophene-2-carbaldehyde and methylamine.
-
Intermediate: Formation of an N-methylimine.
-
Reduction: Conversion of the imine to the secondary amine, this compound.
Causality in Reagent Selection:
The choice of reducing agent is critical and depends on the specific reactivity of the starting materials and the desired reaction conditions.
-
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde. Therefore, it is typically added after allowing sufficient time for imine formation.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde.[6][7] This allows for the reaction to be carried out in a single pot with all reagents present from the start.[5]
-
Sodium Triacetoxyborohydride (STAB): Another mild and selective reducing agent, often used for its effectiveness under non-aqueous conditions.[7]
Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize this compound.
Materials:
-
5-methylthiophene-2-carbaldehyde
-
Methylamine (e.g., as a solution in methanol or THF)
-
Methanol (or another suitable solvent like Dichloromethane or 1,2-Dichloroethane)
-
Acetic Acid (catalyst)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-methylthiophene-2-carbaldehyde (1.0 eq). Dissolve the aldehyde in methanol.
-
Amine Addition: Add methylamine (1.1 eq) to the solution.
-
Acid Catalyst: Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reducing Agent Addition: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.2 eq) portion-wise. Caution: Hydrogen gas may be evolved.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic layer in vacuo. The crude product can be purified by column chromatography on silica gel.
Workflow for Reductive Amination:
Caption: Reductive Amination Workflow
Characterization and Analytical Techniques
Unequivocal characterization of the synthesized compounds is paramount. A combination of spectroscopic techniques is essential for structural elucidation and purity assessment.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | To determine the proton environment of the molecule. | - Signals corresponding to the thiophene ring protons. - A singlet for the methyl group on the thiophene ring. - A singlet or doublet for the N-methyl group. - A singlet or doublet for the methylene (-CH₂-) bridge. - A broad singlet for the N-H proton. |
| ¹³C NMR | To identify the number and type of carbon atoms. | - Resonances for the carbon atoms of the thiophene ring. - A peak for the methyl carbon on the thiophene ring. - A peak for the N-methyl carbon. - A peak for the methylene carbon. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | - A molecular ion peak corresponding to the exact mass of the compound (C₇H₁₁NS). |
| Infrared (IR) Spectroscopy | To identify functional groups. | - Characteristic N-H stretching vibrations. - C-H stretching and bending vibrations for aromatic and aliphatic groups. - C=C and C-S stretching vibrations of the thiophene ring. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. | - A single major peak indicating a high degree of purity. |
Potential Biological Activities and Therapeutic Applications
The structural motifs present in this compound and its analogues suggest a range of potential biological activities, particularly within the central nervous system.
CNS-Active Agents
Thiophene derivatives are well-represented in drugs targeting the CNS.[8] Their ability to cross the blood-brain barrier is a significant advantage.[4] Potential applications include:
-
Anticonvulsants: Thiophene-containing compounds have shown promise as anticonvulsant agents.[1]
-
Antipsychotics: The antipsychotic drug Olanzapine features a thiophene ring, highlighting the scaffold's utility in this therapeutic area.[1]
-
Antidepressants and Anxiolytics: The ability of some thiophene derivatives to modulate neurotransmitter reuptake suggests their potential as antidepressants and anxiolytics.[8][9]
Antimicrobial and Antifungal Agents
The thiophene ring is also a component of several antimicrobial and antifungal drugs.[1][10] Derivatives of this compound could be explored for their efficacy against various pathogens.
Anti-inflammatory Agents
Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene moiety.[1][11] Analogues of the title compound could be investigated for their potential to inhibit inflammatory pathways.
Potential Signaling Pathway Interactions:
Caption: Potential Biological Targets
Structure-Activity Relationships (SAR) and Future Directions
Systematic modification of the this compound core can provide valuable insights into its structure-activity relationships. Key areas for exploration include:
-
Substitution on the Thiophene Ring: Introducing various substituents at the 3, 4, and 5-positions of the thiophene ring can modulate lipophilicity, electronic properties, and steric interactions with biological targets.
-
Modification of the Amine: Varying the alkyl group on the nitrogen (e.g., ethyl, propyl) or incorporating the nitrogen into a cyclic structure (e.g., piperidine, morpholine) can significantly impact pharmacological activity.
-
Analogues with Different Heterocycles: Replacing the thiophene ring with other heterocycles like furan or pyrrole can help to understand the role of the sulfur atom in biological activity.
Conclusion
This compound and its derivatives represent a promising class of compounds with the potential for diverse pharmacological applications. This guide has provided a foundational understanding of their synthesis via reductive amination, a robust protocol for their characterization, and a logical framework for exploring their biological activities. The versatility of the thiophene scaffold, combined with the established importance of amine functionalities in drug design, makes this an exciting area for further research and development.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Discovery and history of thiophene compounds in medicinal chemistry. Benchchem.
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
- Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. PubMed.
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. Request PDF.
- This compound. CymitQuimica.
- Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. MDPI.
- Biological and Pharmacological Activity of Thiophene and its Derivatives.
- Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
- Reductive Amination - Common Conditions. organic-chemistry.org.
- N-Methyl-1-(thiophen-2-yl)methanamine. AiFChem.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153. PubChem.
- Biological Activities of Thiophenes. Encyclopedia.pub.
- Reductive amin
- N,N-Dimethyl-1-(5-methylthiophen-2-yl)methanamine. BLDpharm.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Thiophene-2-carbaldehyde azine.
- This compound. BLDpharm.
- Reductive Amin
- This compound;82230-49-7. ABI Chem.
- Reductive Amin
- N-Methyl-1-(thiophen-2-yl)methanamine - 95%, high purity , CAS No.58255-18-8. Allschoolabs.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sciensage.info [sciensage.info]
- 4. tandfonline.com [tandfonline.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. mdpi.com [mdpi.com]
A Technical Guide to Substituted Thiophene Methanamines: Synthesis, SAR, and Therapeutic Frontiers
Executive Summary: The thiophene ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its bioisosteric relationship with the benzene ring and its prevalence in numerous FDA-approved drugs.[1][2] This guide focuses on a specific, high-value subclass: substituted thiophene methanamines. These compounds, characterized by a methylamine group attached to a thiophene core, are versatile building blocks in drug discovery. They exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and CNS-targeting effects.[3][4][5][6] This document provides an in-depth exploration of their synthesis, elucidates the critical aspects of their structure-activity relationships (SAR), and surveys their current and future therapeutic applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical scaffold.
The Thiophene Scaffold in Medicinal Chemistry
Heterocyclic compounds are fundamental to drug design, with nitrogen, sulfur, and oxygen-containing rings forming the basis of countless therapeutic agents.[1][7] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a special place in this domain.[7] Its structural and electronic similarity to a phenyl ring allows it to act as a bioisostere, often improving physicochemical properties, metabolic stability, and receptor binding affinity compared to its carbocyclic analog.[1] The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Consequently, thiophene derivatives have been successfully developed into drugs across a vast range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][8]
The Thiophene Methanamine Core: A Privileged Scaffold
The thiophene methanamine moiety (Thiophene-CH₂-NR¹R²) is a key pharmacophore that grants access to a wide chemical space for drug discovery. The amine group provides a basic handle for salt formation, improving solubility and bioavailability, while the thiophene ring offers multiple positions (C3, C4, C5) for substitution to modulate potency, selectivity, and pharmacokinetic properties. 2-Thiophenemethanamine, in particular, is a valuable reagent and building block for synthesizing a variety of potential pharmaceuticals, including novel anticancer and antimalarial agents.[9]
Synthetic Pathways to Substituted Thiophene Methanamines
The synthesis of substituted thiophene methanamines can be achieved through several reliable and versatile methods. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on both the thiophene ring and the amine.
Reductive Amination of Thiophene Carboxaldehydes
Reductive amination is one of the most common and efficient methods for preparing amines. This one-pot reaction involves the condensation of a thiophene carboxaldehyde with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is milder and more selective for imines over carbonyls than other hydrides like sodium borohydride (NaBH₄), minimizing side reactions such as the reduction of the starting aldehyde.[10]
-
Solvent: Dichloroethane (DCE) is a common solvent as it is compatible with the mild reducing agent and effectively solubilizes the reactants.[10]
-
Catalyst: A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion intermediate, especially with less reactive ketones or amines.[10]
Workflow: General Synthesis via Reductive Amination
Caption: Reductive amination workflow for thiophene methanamines.
Protocol 3.1: Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq) and anhydrous dichloroethane (DCE, 0.2 M).
-
Amine Addition: Add benzylamine (1.1 eq) to the solution and stir for 20 minutes at room temperature to allow for initial imine formation.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Rationale: Portion-wise addition controls any potential exotherm and ensures a smooth reaction.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Other Synthetic Routes
-
Gewald Aminothiophene Synthesis: This method is a multi-component reaction that constructs the thiophene ring itself, incorporating an amine group in the process. It involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur and a base.[11] This is particularly useful for producing 2-aminothiophene derivatives.
-
Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to form the thiophene ring.[7][11] While powerful for creating the core ring, it requires subsequent steps to introduce the methanamine functionality.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiophene methanamines is highly dependent on the substitution patterns on both the thiophene ring and the nitrogen atom.[4][6][12] Understanding these relationships is critical for designing potent and selective drug candidates.
Key SAR Principles:
-
Position of the Methanamine: The point of attachment to the thiophene ring (C2 vs. C3) significantly alters the molecule's geometry and its interaction with biological targets. Generally, 2-substituted thiophenes are more extensively studied.
-
Substitution on the Thiophene Ring:
-
C5-Position: Introducing small, lipophilic groups (e.g., methyl, chloro) at the C5-position can enhance binding affinity by occupying hydrophobic pockets in the target protein.
-
C3-Position: Substitution at the C3-position can influence the orientation of the methanamine side chain, affecting target engagement.
-
-
Substitution on the Amine:
-
N-Alkylation/Arylation: The nature of the substituents on the nitrogen atom is crucial. Bulky groups can provide steric hindrance or form specific interactions, while aromatic rings can engage in π-stacking.
-
Primary vs. Secondary vs. Tertiary Amines: The degree of substitution affects the amine's basicity (pKa) and hydrogen bonding capacity, which are critical for solubility and target interaction.
-
Diagram: Key SAR Interaction Points
Caption: SAR principles for substituted thiophene methanamines.
Table 1: Summary of SAR Trends for Anticancer Activity
| Position of Substitution | Type of Substituent | General Effect on Anticancer Activity | Reference |
| Thiophene C5 | Halogens (Cl, Br) | Often increases potency, likely due to enhanced hydrophobic interactions. | [4] |
| Thiophene C5 | Small Alkyl (e.g., CH₃) | Can improve cell permeability and metabolic stability. | [6] |
| Amine Nitrogen (N) | Aromatic Rings | Can introduce π-stacking interactions with aromatic residues in the target. | [13] |
| Amine Nitrogen (N) | Bulky Aliphatic Groups | May improve selectivity by preventing binding to off-target proteins. | [4] |
Therapeutic Applications and Case Studies
Substituted thiophene methanamines have demonstrated efficacy against a variety of biological targets, leading to their investigation in multiple disease areas.
Anticancer Agents
Thiophene derivatives are extensively explored as anticancer agents, acting through diverse mechanisms.[4][6][13] They have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.[4]
-
Case Study: Kinase Inhibitors: Certain thiophene-3-carboxamide derivatives, which are structurally related to methanamines, have been developed as dual inhibitors of c-Jun N-terminal kinase (JNK).[14] These compounds are proposed to bind to both the ATP-binding site and a docking site on the kinase, demonstrating a unique inhibitory mechanism.[14] The thiophene core acts as a scaffold, positioning key interacting groups for optimal binding.
Antimicrobial Agents
The rise of drug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[15] Thiophene-containing compounds have shown significant promise in this area.[3][15][16][17]
-
Case Study: Activity against Gram-Negative Bacteria: Recent studies have identified thiophene derivatives with potent bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[15] The proposed mechanism involves increased bacterial membrane permeabilization.[15] SAR studies revealed that specific substitutions on the thiophene ring were crucial for this activity.[18] For example, compounds with a pyridine side chain showed excellent antimicrobial effects.[18]
Conclusion and Future Directions
Substituted thiophene methanamines represent a versatile and highly valuable class of compounds in modern drug discovery. Their synthetic accessibility, coupled with the rich potential for SAR exploration, ensures their continued relevance. Future research will likely focus on:
-
Developing more selective inhibitors by fine-tuning substitution patterns to minimize off-target effects.
-
Exploring novel biological targets for this scaffold beyond cancer and infectious diseases.
-
Utilizing advanced synthetic methods, such as flow chemistry and microwave-assisted synthesis, to rapidly generate diverse libraries for high-throughput screening.[19]
The thiophene methanamine core is a proven pharmacophore that will undoubtedly continue to yield novel therapeutic candidates for treating a wide range of human diseases.
References
- Jadhav, S., & Patil, P. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Jantzen, G. M. (Year N/A). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur reports, 3(5).
- Various Authors. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- Jadhav, S. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
- Various Authors. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Mabkhot, Y. N. et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. NIH.
- De, S. et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.
- Various Authors. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed.
- Various Authors. (2017). Biological and Pharmacological Activity of Thiophene and its Derivatives.
- Various Authors. (2020). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
- Author N/A. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC.
- Various Authors. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. N/A.
- Flores-Rojano, E. et al. (2024).
- Various Authors. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
- Al-Abdullah, E. S. et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
- Mishra, R. et al. (2018). Thiophene Scaffold as Prospective Antimicrobial Agent: A Review.
- Various Authors. (N/A).
- Various Authors. (N/A). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. PubMed.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. cognizancejournal.com [cognizancejournal.com]
- 9. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. kthmcollege.ac.in [kthmcollege.ac.in]
- 14. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
Methodological & Application
Topic: Analytical Methods for the Quantification of N-methyl-1-(5-methylthiophen-2-yl)methanamine
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for N-methyl-1-(5-methylthiophen-2-yl)methanamine
This compound is a substituted thiophene derivative. As with any chemically synthesized entity intended for research or potential pharmaceutical development, establishing its identity, purity, and concentration in various matrices is a foundational requirement. The presence of a thiophene ring provides a chromophore suitable for UV detection, while the secondary amine structure and overall molecular weight lend themselves to mass spectrometry.
Accurate and precise quantification is non-negotiable. Whether this molecule is an active pharmaceutical ingredient (API), an intermediate in a complex synthesis, or a potential impurity, the ability to measure it reliably underpins all subsequent research, development, and quality control efforts. This document provides detailed protocols for two robust, validated analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be specific, sensitive, and reproducible, adhering to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2][3]
Method 1: Quantification by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle and Rationale
RP-HPLC is the cornerstone of pharmaceutical analysis for its versatility and reliability in separating and quantifying small molecules. This method is selected for its suitability for this compound, a moderately polar compound. A C18 stationary phase provides a nonpolar environment, allowing for retention and separation from polar and nonpolar impurities. The mobile phase, a mixture of an aqueous buffer and an organic solvent (acetonitrile), is optimized to elute the analyte with a sharp, symmetrical peak shape. The thiophene moiety in the analyte contains a conjugated system that absorbs UV light, making UV detection a straightforward and sensitive choice for quantification.
Experimental Protocol: RP-HPLC-UV
1. Reagents and Materials
-
Reference Standard: this compound, purity ≥99.0%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Buffers: Ammonium Acetate (HPLC grade)
-
Columns: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Filters: 0.45 µm PTFE syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample (e.g., API powder) into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm (based on thiophene chromophore) |
| Run Time | 20 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
5. System Suitability Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) five times. The system is deemed ready if it meets the following criteria:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
% RSD of Peak Area: ≤ 2.0%
6. Data Analysis Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solution using the linear regression equation derived from the calibration curve.
Workflow Diagram: RP-HPLC-UV Method
Sources
Application Notes & Protocols: N-methyl-1-(5-methylthiophen-2-yl)methanamine as a Versatile Building Block for Novel Compound Synthesis
Abstract
The thiophene ring is a privileged heterocyclic scaffold, central to the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions make it a cornerstone of modern medicinal chemistry.[3] This guide focuses on a specific, high-potential derivative: N-methyl-1-(5-methylthiophen-2-yl)methanamine . We present this molecule not merely as a reagent, but as a strategic starting point for the rapid generation of novel chemical entities. This document provides a detailed examination of its properties, core reactivity, and step-by-step protocols for its application in synthesizing diverse compound libraries. By explaining the causality behind experimental choices, we aim to empower researchers, scientists, and drug development professionals to effectively leverage this building block in their discovery programs.
Core Characteristics and Handling
This compound is a secondary amine featuring a 5-methyl-substituted thiophene ring. The secondary amine provides a reactive handle for a multitude of synthetic transformations, while the substituted thiophene core serves as a bio-isostere for phenyl rings and offers unique metabolic and binding properties.[4] The methyl group at the 5-position can be particularly advantageous, potentially influencing compound potency and pharmacokinetic profiles through what is known in medicinal chemistry as the "magic methyl" effect.[5]
| Property | Value | Source |
| CAS Number | 82230-49-7 | [6] |
| Molecular Formula | C₇H₁₁NS | [6] |
| Molecular Weight | 141.23 g/mol | [6] |
| SMILES | CNCC1=CC=C(C)S1 | [6] |
| Appearance | Not specified; likely an oil or low-melting solid | |
| Storage | Sealed in a dry environment at 2-8°C | [6] |
Safety & Handling: While specific toxicological data for this exact compound is limited, related thiophene methanamines are classified as irritants and may be harmful if swallowed.[7][8] Standard laboratory precautions should be observed.
-
Engineering Controls: Handle in a well-ventilated fume hood. Facilities should be equipped with an eyewash station and safety shower.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors. Wash hands thoroughly after handling.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Strategic Value in Drug Discovery
The thiophene nucleus is a validated pharmacophore across a vast range of therapeutic areas. Its inclusion in a molecule can significantly influence receptor affinity, selectivity, and metabolic stability.
Caption: The central building block as a gateway to diverse therapeutic classes.
The strategic value of this compound lies in its dual functionality:
-
The Nucleophilic Handle: The secondary amine is poised for straightforward derivatization, allowing for rapid Structure-Activity Relationship (SAR) exploration.
-
The Privileged Scaffold: The 5-methylthiophene core is a proven pharmacophore, increasing the probability of discovering biologically active molecules.[11][12]
Core Reactivity & Synthetic Workflow
The primary reactive center of this building block is the N-methylamino group. This site allows for the facile construction of key chemical bonds common in small-molecule drugs. The following diagram illustrates a typical workflow for generating a diverse library of compounds from this single starting material.
Caption: General synthetic workflow for library generation.
Detailed Experimental Protocols
The following protocols are designed to be robust and adaptable. They represent common, high-yield transformations central to medicinal chemistry campaigns.
Protocol 4.1: Synthesis of a Novel Amide via EDC/HOBt Coupling
Rationale: Amide bond formation is arguably the most common reaction in drug discovery. This protocol uses standard carbodiimide chemistry, which is reliable and tolerates a wide range of functional groups. The choice of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is strategic; its urea byproduct is water-soluble, simplifying purification. Hydroxybenzotriazole (HOBt) is included to minimize racemization and improve reaction efficiency.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid of interest (e.g., 4-phenoxybenzoic acid) (1.1 eq)
-
EDC (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), HOBt (1.2 eq), and anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add this compound (1.0 eq) followed by DIPEA (3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.5 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 4.2: Synthesis of a Novel Sulfonamide
Rationale: The sulfonamide functional group is a key pharmacophore found in diuretics, antibiotics, and anticonvulsants. This protocol details its formation via reaction with a sulfonyl chloride. Pyridine is used as both the base and a solvent, as it effectively scavenges the HCl byproduct and catalyzes the reaction.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl Chloride of interest (e.g., Dansyl chloride) (1.05 eq)
-
Anhydrous Pyridine
-
1 M aqueous HCl
-
Ethyl Acetate
-
Brine
-
Anhydrous Na₂SO₄
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add the sulfonyl chloride (1.05 eq) dropwise or portion-wise, ensuring the temperature remains below 10°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by pouring it into ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with water (1x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material via flash chromatography or recrystallization to afford the desired sulfonamide.
-
Confirm the structure and purity using appropriate analytical techniques (NMR, MS).
Application Case Study: Hypothetical Kinase Inhibitor Library
Objective: To demonstrate the utility of the building block in generating a focused library for a high-value biological target, we will outline a hypothetical workflow for developing Janus Kinase 2 (JAK2) inhibitors. The JAK2V617F mutation is a known driver in myeloproliferative neoplasms (MPNs).[13]
Strategy: We will leverage the this compound core and couple it with various pyrimidine-based carboxylic acids, a common hinge-binding motif in kinase inhibitors.
Caption: Workflow for a focused kinase inhibitor library synthesis and screening campaign.
Hypothetical Screening Data: Following the synthesis and screening of a small, focused library, the following data could be generated. This table illustrates how subtle changes to the coupled acid can dramatically impact biological activity, providing a clear path for lead optimization.
| Compound ID | R Group (Coupled Acid) | Structure Sketch | Hypothetical JAK2 IC₅₀ (nM) |
| LEAD-001 | 5-methylpyrimidin-2-yl | Thiophene-NH(Me)-CO-Pyrimidine(Me) | 550 |
| LEAD-002 | 5-chloropyrimidin-2-yl | Thiophene-NH(Me)-CO-Pyrimidine(Cl) | 120 |
| LEAD-003 | 5-methoxypyrimidin-2-yl | Thiophene-NH(Me)-CO-Pyrimidine(OMe) | 85 |
| LEAD-004 | 4-aminopyrimidin-2-yl | Thiophene-NH(Me)-CO-Pyrimidine(NH₂) | >1000 |
Analysis: The hypothetical data suggests that electron-donating and halogen substituents at the 5-position of the pyrimidine ring are favorable for potency (LEAD-002, LEAD-003), while a hydrogen bond donor at the 4-position is detrimental (LEAD-004). This provides actionable intelligence for the design of the next generation of compounds.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its inherent reactivity, combined with the proven biological relevance of its core scaffold, makes it an ideal starting point for the efficient synthesis of diverse and potent novel compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this valuable building block.
References
- International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity.
- BLDpharm. (n.d.). 82230-49-7|this compound.
- BLDpharm. (n.d.). 19260-96-9|N,N-Dimethyl-1-(5-methylthiophen-2-yl)methanamine.
- IJPRA. (2025).
- ResearchGate. (2025). Synthesis of thiophene and Their Pharmacological Activity.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Shah, R., et al. (2018). Therapeutic importance of synthetic thiophene. SciSpace.
- BLDpharm. (n.d.). 58255-18-8|N-Methyl-1-(thiophen-2-yl)methanamine.
- Cayman Chemical. (2025).
- National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine.
- PubChem. (n.d.). N-methyl-1-(2-thiophen-2-ylphenyl)methanamine.
- PubMed. (n.d.). Therapeutic Potential of Thiophene Compounds: A Mini-Review.
- RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- AK Scientific, Inc. (n.d.). 1-(5-Methylfuran-2-yl)-N-(thiophen-2-ylmethyl)
- Cognizance Journal of Multidisciplinary Studies. (n.d.).
- Viona Pharmaceuticals. (n.d.).
- Carbosynth. (2020).
- ResearchGate. (2018). Therapeutic importance of synthetic thiophene.
- Bentham Science. (n.d.).
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- National Institutes of Health (NIH). (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 6. 82230-49-7|this compound|BLD Pharm [bldpharm.com]
- 7. 58255-18-8|N-Methyl-1-(thiophen-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 8. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. biosynth.com [biosynth.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Characterizing a Novel Thiophene-Based MAO-B Inhibitor Using Cell-Based Assays
Topic: Cell-Based Assays for N-methyl-1-(5-methylthiophen-2-yl)methanamine (Designated as TM-2M), a Putative Monoamine Oxidase B Inhibitor.
Abstract: Monoamine Oxidase B (MAO-B) is a critical enzymatic target in neurodegenerative diseases, particularly Parkinson's Disease, due to its role in dopamine metabolism and the generation of oxidative stress.[1][2] This document provides a comprehensive guide for researchers to characterize the activity and neuroprotective potential of novel thiophene-based compounds, exemplified here by the investigational molecule TM-2M (this compound). We present a multi-tiered experimental workflow, beginning with direct enzymatic inhibition assays, followed by essential cytotoxicity profiling, and culminating in a functional neuroprotection model using the well-established SH-SY5Y human neuroblastoma cell line.[3][4]
Introduction: The Rationale for MAO-B Inhibition
Monoamine Oxidase B is a mitochondrial outer membrane-bound enzyme that catalyzes the oxidative deamination of neurotransmitters, most notably dopamine.[1][5] A byproduct of this reaction is hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). In the context of neurodegeneration, elevated MAO-B activity is correlated with increased oxidative stress, mitochondrial dysfunction, and subsequent neuronal cell death.[2][4] Therefore, inhibitors of MAO-B are a promising therapeutic strategy, aiming to both preserve dopamine levels and mitigate oxidative damage.[2][6]
The compound under investigation, TM-2M, belongs to a class of thiophene methanamines. This guide outlines the essential cell-based assays required to validate its potential as a selective MAO-B inhibitor and a neuroprotective agent. We will utilize the SH-SY5Y cell line, a widely-used in vitro model in neurotoxicity and Parkinson's disease research due to its human origin and dopaminergic characteristics.[3][4][7]
Proposed Mechanism of Neuroprotection by TM-2M
The primary hypothesis is that TM-2M confers neuroprotection by directly inhibiting MAO-B. This inhibition leads to two key downstream effects: a reduction in ROS production and the subsequent preservation of mitochondrial integrity, which ultimately prevents the activation of apoptotic cell death pathways.
Caption: Proposed neuroprotective mechanism of the MAO-B inhibitor TM-2M.
Experimental Workflow: A Tiered Approach
A logical progression of assays is crucial for efficient compound characterization. We recommend a three-tiered approach that moves from specific enzyme interaction to broad cellular effects and finally to a disease-relevant functional outcome.
Caption: Recommended experimental workflow for characterizing TM-2M.
Protocol 1: MAO-B Enzymatic Activity Inhibition Assay (Fluorometric)
Principle: This assay quantifies the activity of MAO-B by measuring the production of H₂O₂, a direct byproduct of its enzymatic reaction.[5][8] A probe in the assay system reacts with H₂O₂ to produce a fluorescent signal, which is inversely proportional to the inhibitory activity of the test compound. Commercially available kits are highly recommended for this purpose.[8][9]
Materials:
-
MAO-B Inhibitor Screening Kit (e.g., Abcam ab284511 or similar)
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
TM-2M compound and a known MAO-B inhibitor (e.g., Selegiline)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation: Prepare all kit components (Assay Buffer, Probe, Substrate, Enzyme) according to the manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of TM-2M (e.g., from 100 µM to 1 nM) in Assay Buffer. Also, prepare dilutions of the positive control inhibitor, Selegiline.
-
Assay Plate Setup:
-
Inhibitor Wells: Add 50 µL of the diluted TM-2M or Selegiline to the appropriate wells.
-
Enzyme Control Wells: Add 50 µL of Assay Buffer without any inhibitor.
-
No Enzyme Control (Background) Wells: Add 100 µL of Assay Buffer.
-
-
Enzyme Addition: Add 50 µL of the diluted MAO-B enzyme solution to the "Inhibitor" and "Enzyme Control" wells. Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a Reaction Mix containing the Substrate and Probe. Add 50 µL of this mix to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percent inhibition for each TM-2M concentration relative to the Enzyme Control.
-
Plot the percent inhibition against the log of the TM-2M concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
| Parameter | Recommended Value |
| TM-2M Concentration Range | 1 nM - 100 µM |
| Positive Control (Selegiline) | 1 nM - 10 µM |
| Incubation Time (Inhibitor) | 15 minutes |
| Reaction Time (Kinetic) | 30 - 60 minutes |
| Temperature | 37°C |
Protocol 2: General Cytotoxicity Assessment (Resazurin Reduction Assay)
Principle: Before assessing neuroprotective effects, it is essential to determine the inherent toxicity of TM-2M.[10][11] The Resazurin (AlamarBlue) assay measures the metabolic activity of viable cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in signal indicates cytotoxicity.[11]
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)
-
TM-2M compound
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well clear-bottom cell culture plate
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of TM-2M in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include "vehicle control" wells (medium with DMSO) and "no-cell" control wells (medium only).
-
Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C, 5% CO₂.
-
Assay: Add 10 µL of Resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at Ex/Em = 560/590 nm.
-
Data Analysis:
-
Subtract the "no-cell" control reading from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the TM-2M concentration to determine the CC₅₀ (50% cytotoxic concentration). This data is critical for selecting non-toxic concentrations for subsequent neuroprotection assays.
-
Protocol 3: Functional Neuroprotection in an MPP⁺-Induced Toxicity Model
Principle: This protocol assesses the ability of TM-2M to protect SH-SY5Y cells from a specific neurotoxin. MPP⁺ (1-methyl-4-phenylpyridinium) is a potent neurotoxin that selectively damages dopaminergic neurons by inhibiting complex I of the mitochondrial respiratory chain, leading to ROS production and apoptosis.[4][12][13] This model mimics key pathological aspects of Parkinson's Disease.[4][14]
Protocol 3.1: Neuroprotection against MPP⁺-Induced Cell Death
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 2.
-
Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing various non-toxic concentrations of TM-2M (selected based on Protocol 2 results). Incubate for 2 hours.
-
Toxin Induction: Add MPP⁺ to the wells to a final concentration of 500 µM - 1 mM (this concentration should be optimized in your lab to induce ~50% cell death in 24 hours).
-
Control Groups:
-
Vehicle Control: Cells treated with vehicle only.
-
Toxin Control: Cells treated with MPP⁺ only.
-
Compound Control: Cells treated with the highest dose of TM-2M only.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Viability Assessment: Perform the Resazurin assay as described in Protocol 2 to quantify cell viability. A successful neuroprotective effect will show a significant increase in viability in the "TM-2M + MPP⁺" group compared to the "Toxin Control" group.
Protocol 3.2: Measurement of Intracellular ROS
Principle: This assay uses a cell-permeable probe like DCFDA (2',7'–dichlorofluorescin diacetate) to measure intracellular ROS. Inside the cell, DCFDA is deacetylated and then oxidized by ROS into the highly fluorescent DCF.
Methodology:
-
Setup: Follow steps 1-5 from Protocol 3.1 using a black, clear-bottom 96-well plate.
-
Probe Loading: After the 24-hour incubation, gently remove the culture medium and wash the cells once with warm PBS.
-
Incubation with Probe: Add 100 µL of medium containing 10 µM DCFDA to each well. Incubate for 30-45 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well and immediately measure fluorescence using a microplate reader (Ex/Em = 485/535 nm).
-
Analysis: A neuroprotective effect is demonstrated if the fluorescence in the "TM-2M + MPP⁺" group is significantly lower than in the "Toxin Control" group.[12]
Protocol 3.3: Assessment of Mitochondrial Membrane Potential (MMP)
Principle: A drop in mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial dysfunction and an early event in apoptosis. The JC-1 dye is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates a loss of MMP.
Methodology:
-
Setup: Follow steps 1-5 from Protocol 3.1 using a black, clear-bottom 96-well plate.
-
Probe Loading: After the 24-hour incubation, remove the media and add 100 µL of media containing 5 µM JC-1 dye.
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Measurement: Gently wash the cells with warm PBS. Add 100 µL of PBS to each well. Measure fluorescence at two wavelengths:
-
Red (J-aggregates): Ex/Em = 560/595 nm
-
Green (JC-1 monomers): Ex/Em = 485/535 nm
-
-
Analysis: Calculate the ratio of red to green fluorescence for each well. A preservation of this ratio in the "TM-2M + MPP⁺" group compared to the "Toxin Control" group indicates protection of mitochondrial health.
| Assay Parameter | Protocol 3.1 (Viability) | Protocol 3.2 (ROS) | Protocol 3.3 (MMP) |
| Cell Line | SH-SY5Y | SH-SY5Y | SH-SY5Y |
| Neurotoxin | MPP⁺ (0.5 - 1 mM) | MPP⁺ (0.5 - 1 mM) | MPP⁺ (0.5 - 1 mM) |
| TM-2M Pre-treatment | 2 hours | 2 hours | 2 hours |
| Total Incubation | 24 hours | 24 hours | 24 hours |
| Detection Method | Resazurin (Fluor.) | DCFDA (Fluor.) | JC-1 (Ratiometric Fluor.) |
| Primary Endpoint | % Cell Viability | Relative Fluorescence | Red/Green Fluorescence Ratio |
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of novel thiophene-based compounds like TM-2M as potential MAO-B inhibitors for neuroprotection. By systematically determining the IC₅₀, assessing cytotoxicity, and quantifying protective effects in a disease-relevant cellular model, researchers can efficiently validate lead candidates and gain critical insights into their mechanism of action. This tiered approach ensures that resources are focused on compounds with a desirable safety and efficacy profile, accelerating the early stages of the drug discovery pipeline.
References
-
Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Online] Available at: [Link]
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Optimization of Cell Viability Assays for Drug Sensitivity Screens. European Journal of Biochemistry, 267(17), 5421-5426. (Note: A representative citation on assay optimization). Available at: [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. [Online] Available at: [Link]
-
Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Online] Available at: [Link]
-
Kovalevich, J., & Langford, D. (2013). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human. Neurotoxicology, 92, 131-155.[3] Available at: [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Online] Available at: [Link]
-
bioRxiv. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. [Online] Available at: [Link]
-
Choi, W. S., et al. (2018). Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. Frontiers in Pharmacology, 9, 395. Available at: [Link]
-
Lopes, F. M., et al. (2020). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. International Journal of Molecular Sciences, 21(17), 6358. Available at: [Link]
-
MDPI. Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. [Online] Available at: [Link]
-
Kim, H., et al. (2012). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Neurochemistry International, 60(5), 518-526. Available at: [Link]
-
Jiang, L., et al. (2010). Neurotoxin-induced DNA damage is persistent in SH-SY5Y cells and LC neurons. Journal of Neurochemistry, 115(2), 341-351. Available at: [Link]
-
Lee, S. H., et al. (2021). Effects of particulate matter and nicotine for the MPP+-induced SH-SY5Y cells: Implication for Parkinson's disease. Neuroscience Letters, 765, 136265. Available at: [Link]
-
Wang, Y., et al. (2021). Breviscapine alleviates MPP+-induced damage and apoptosis of SH-SY5Y cells by activating Nrf2 pathway. Tropical Journal of Pharmaceutical Research, 20(3), 519-525. Available at: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Online] Available at: [Link]
-
De Conto, V., et al. (2021). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Toxicology in Vitro, 77, 105235. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 9. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of particulate matter and nicotine for the MPP+-induced SH-SY5Y cells: Implication for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajol.info [ajol.info]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Receptor Binding Studies of N-methyl-1-(5-methylthiophen-2-yl)methanamine
Abstract
This document provides a comprehensive guide for the characterization of N-methyl-1-(5-methylthiophen-2-yl)methanamine (MTM), a novel thiophene-based compound with potential psychoactive or neuromodulatory properties. Due to its structural similarity to known monoaminergic ligands, a systematic evaluation of its receptor interaction profile is warranted. As MTM is a new chemical entity, this guide is structured as a multi-tiered workflow, beginning with synthesis and characterization, proceeding to broad panel screening to identify primary targets, and culminating in detailed receptor binding and functional assays to elucidate its pharmacological profile. The protocols herein are designed for researchers in neuropharmacology, medicinal chemistry, and drug development, providing a robust framework for the initial characterization of novel compounds.
Introduction: The Rationale for Characterization
Thiophene derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The specific structural motif of MTM, featuring a methyl-substituted thiophene ring linked to a secondary methylamine, suggests potential interactions with G-protein coupled receptors (GPCRs), particularly those within the monoamine family (e.g., serotonin, dopamine, and norepinephrine transporters and receptors). Novel Psychoactive Substances (NPS) with modified chemical structures are continually emerging, often with uncharacterized and potentially hazardous pharmacological effects.[1][2][3] A thorough, systematic characterization of new compounds like MTM is therefore a matter of scientific necessity and public health.
This guide presents a logical, tiered approach to defining the receptor binding profile of MTM. It is predicated on the principle of self-validation, where each experimental stage informs the next, ensuring an efficient and rigorous investigation. We begin with the foundational steps of compound synthesis and purity verification, which are critical for the reliability of all subsequent biological data.
Compound Synthesis and Characterization
The reliability of any pharmacological data is contingent upon the purity and structural integrity of the test compound. This section outlines a feasible synthetic route and the necessary analytical validation.
Synthesis via Reductive Amination
This compound can be synthesized via a one-pot reductive amination reaction. This common and efficient method converts a carbonyl group to an amine through an intermediate imine.[4][5]
Reaction Scheme: 5-methylthiophene-2-carbaldehyde + CH₃NH₂ --(Reducing Agent)--> this compound
Protocol: Synthesis of MTM
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-methylthiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).
-
Amine Addition: Add a solution of methylamine (CH₃NH₂) (1.5-2.0 eq, e.g., as a solution in THF or water) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Causality Note: Sodium borohydride is a mild and selective reducing agent suitable for reducing the imine intermediate without affecting the thiophene ring. More aggressive reagents could lead to unwanted side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Purification: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final compound.
Structural and Purity Verification
| Technique | Purpose | Expected Outcome for MTM (C₇H₁₁NS) |
| ¹H and ¹³C NMR | Structural Elucidation | Spectra consistent with the proposed structure, showing characteristic shifts for thiophene, methyl, and methylene protons/carbons. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of MTM (e.g., [M+H]⁺ at m/z 142.0634). |
| HPLC | Purity Assessment | A single major peak indicating >98% purity, analyzed at multiple wavelengths (e.g., 214 nm and 254 nm). |
-
Expert Insight: A combination of MS and NMR is considered the gold standard for unambiguous structure verification of small molecules.[9][10] HPLC is crucial for confirming that the sample is free of significant impurities that could interfere with binding assays.[11][12][13]
Tier 1: Broad Receptor Screening (Target Identification)
Given that MTM is a novel compound, its primary molecular targets are unknown. The most efficient first step is to screen the compound against a broad panel of receptors, channels, and transporters. This approach maximizes the probability of identifying primary interaction sites and potential off-target effects early in the discovery process.
Many commercial vendors (e.g., Eurofins Discovery, ICE Bioscience) offer such screening services, providing data on the percent inhibition of radioligand binding at a fixed compound concentration (typically 1-10 µM) across hundreds of targets.[14][15][16][17][18]
Protocol: Broad Panel Screening
-
Compound Preparation: Prepare a high-concentration stock solution of MTM (e.g., 10 mM) in a suitable solvent like DMSO.
-
Assay Execution (Vendor): The vendor performs radioligand binding assays across a comprehensive panel (e.g., >50 GPCRs, ion channels, and transporters). Each assay measures the ability of MTM (at 10 µM) to displace a known, specific radioligand from its target.
-
Data Analysis: Identify "hits" where MTM causes significant inhibition (typically >50%) of radioligand binding. These are the primary candidate targets for further investigation.
Tier 2: Detailed Receptor Binding Characterization
Once primary targets are identified in Tier 1, the next step is to quantify the affinity of MTM for these receptors. This is achieved through competitive radioligand binding assays, which determine the concentration of MTM required to inhibit 50% of the specific binding of a known radioligand (the IC₅₀ value).
Experimental Workflow
The workflow for a competitive binding assay is a multi-step process designed to ensure accuracy and reproducibility.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
This protocol is a general template and must be optimized for each specific receptor-radioligand pair.[19][20][21][22]
Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Cell Membranes: From a cell line stably expressing the human receptor of interest.
-
Radioligand: A specific, high-affinity radioligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ).
-
Test Compound: this compound (MTM).
-
Non-specific Determinand: A high concentration of a known, non-radiolabeled ligand for the target (e.g., 10 µM Mianserin for 5-HT₂ₐ).
-
Filtration Apparatus: Cell harvester with GF/B filter plates.
-
Scintillation Counter and compatible scintillation fluid.
Procedure:
-
Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (TB), Non-Specific Binding (NSB), and MTM competition (at various concentrations).
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
To TB wells, add 25 µL of vehicle (e.g., assay buffer with 0.1% DMSO).
-
To NSB wells, add 25 µL of the non-specific determinand.
-
To competition wells, add 25 µL of the MTM serial dilutions.
-
Add 25 µL of the radioligand solution (prepared at 4x the final concentration, typically at or below its K_d value).
-
-
Initiate Reaction: Add 100 µL of the cell membrane preparation to all wells to start the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by harvesting the contents of each well onto a filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. Causality Note: Rapid filtration and cold buffer are essential to prevent dissociation of the ligand-receptor complex during the wash steps.
-
Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Tier 3: Functional Activity Assessment
Binding affinity (Kᵢ) does not describe the functional consequence of the interaction. MTM could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The [³⁵S]GTPγS binding assay is a widely used functional assay that measures the first step in G-protein activation following agonist binding to a GPCR.[23][24][25]
Principle of the [³⁵S]GTPγS Assay
Upon agonist binding, a GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog. Its incorporation into the G-protein is a direct measure of receptor activation.[25]
Caption: Mechanism of the [³⁵S]GTPγS functional assay.
Protocol: [³⁵S]GTPγS Binding Assay
Materials:
-
GTPγS Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
Cell Membranes, MTM, Filtration Apparatus, Scintillation Counter: As in the binding assay.
Procedure:
-
Pre-incubation: In a 96-well plate, combine cell membranes, GDP (e.g., 10 µM final concentration), and varying concentrations of MTM. Incubate for 15-30 minutes at 30°C. Causality Note: GDP is included to ensure G-proteins are in their inactive state at the start of the assay.
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration over a filter plate, followed by washing with ice-cold buffer.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Interpretation:
-
Agonist: MTM will produce a concentration-dependent increase in [³⁵S]GTPγS binding.
-
Antagonist: MTM will have no effect on its own but will block the stimulation caused by a known agonist.
-
Inverse Agonist: MTM will produce a concentration-dependent decrease in basal [³⁵S]GTPγS binding.
-
Data Analysis and Interpretation
Calculating IC₅₀ and Kᵢ
Raw data (CPM) from the competitive binding assay should first be converted to percent inhibition.
-
Specific Binding (SB): SB = Total Binding (TB) - Non-Specific Binding (NSB).
-
Percent Inhibition: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])
Plot % Inhibition versus the log concentration of MTM. Use non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀.
The Inhibition Constant (Kᵢ) , a true measure of affinity, is then calculated from the IC₅₀ using the Cheng-Prusoff equation .[26][27][28][29][30]
Kᵢ = IC₅₀ / (1 + [L]/K_d)
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
K_d = Dissociation constant of the radioligand for the receptor.
Trustworthiness: The Cheng-Prusoff equation is only valid for competitive binding assays where the interaction follows the law of mass action.[26] The K_d of the radioligand must be accurately known.
Sample Data Presentation
Table 1: Hypothetical Binding Affinity Data for MTM at Target Receptor X
| Parameter | Value |
|---|---|
| Radioligand Used | [³H]-ExampleLigand |
| Radioligand Conc. ([L]) | 1.5 nM |
| Radioligand K_d | 1.2 nM |
| MTM IC₅₀ | 150 nM |
| MTM Kᵢ | 66.7 nM |
Table 2: Hypothetical Functional Data for MTM at Target Receptor X
| Assay | Parameter | Value |
|---|---|---|
| [³⁵S]GTPγS Binding | EC₅₀ | 1.2 µM |
| E_max (% of standard agonist) | 85% |
| | Functional Activity | Partial Agonist |
Conclusion
This application note provides a validated, tiered workflow for the comprehensive pharmacological characterization of the novel compound this compound. By following this logical progression from synthesis and validation through broad screening and detailed in vitro analysis, researchers can confidently establish a robust pharmacological profile. This systematic approach is essential for understanding the potential therapeutic applications or public health risks associated with new chemical entities and exemplifies best practices in modern drug discovery and neuropharmacology.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
La Trobe University. (n.d.). Small Molecule Structure Characterisation. La Trobe University. [Link]
-
LCGC International. (2016). Characterizing New Psychoactive Substances. LCGC International. [Link]
-
Pinnacle Compounds. (n.d.). Purity Testing – HPLC. Pinnacle Compounds. [Link]
-
Leff, P., & Dougall, I. G. (1993). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]
-
Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
-
Creative Bioarray. (n.d.). GPCR Screening Services. Creative Bioarray. [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
-
ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]
-
American Chemical Society. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. ResolveMass Laboratories Inc.[Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]
-
ICE Bioscience. (n.d.). GPCR Assays. ICE Bioscience. [Link]
-
The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?. The Analytical Scientist. [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
PubMed. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. PubMed. [Link]
-
ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate. [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. [Link]
-
Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]
-
Bio-protocol. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-protocol. [Link]
-
ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [https://www.researchgate.net/publication/280749006_Structure_verification_of_small_molecules_using_mass_spectrometry_and_NMR_spectroscopy]([Link]_ spectroscopy)
-
ScienceDirect. (n.d.). Radioligand binding methods: practical guide and tips. ScienceDirect. [Link]
-
Dr.Oracle. (2025). What are the correct characteristics of Novel Psychoactive Substances (NPS)?. Dr.Oracle. [Link]
-
American Chemical Society. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
AZoLifeSciences. (2022). Helping Identify Novel Psychoactive Substances. AZoLifeSciences. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. clinicallab.com [clinicallab.com]
- 3. droracle.ai [droracle.ai]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. latrobe.edu.au [latrobe.edu.au]
- 7. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 8. moravek.com [moravek.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 16. GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services - GPCRs - ICE Bioscience [en.ice-biosci.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. scite.ai [scite.ai]
- 22. revvity.com [revvity.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 27. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]
- 28. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. youtube.com [youtube.com]
Application Note: Protocol for the Dissolution and Handling of N-methyl-1-(5-methylthiophen-2-yl)methanamine for In Vitro Applications
Abstract
This guide provides a detailed, field-tested protocol for the solubilization and handling of N-methyl-1-(5-methylthiophen-2-yl)methanamine, a thiophene derivative, for use in in vitro biological assays. The protocol emphasizes methodologies that ensure compound stability, maximize bioavailability, and maintain experimental reproducibility. We address critical aspects from initial solvent selection based on physicochemical properties to the preparation of high-concentration stock solutions and their subsequent dilution into aqueous cell culture media, ensuring the integrity of both the compound and the biological system.
Introduction: The Criticality of Proper Solubilization
The reliability and reproducibility of in vitro studies hinge on the precise and consistent delivery of test compounds to the biological system. For lipophilic molecules such as this compound, improper dissolution is a primary source of experimental variability. Poor solubility can lead to compound precipitation, inaccurate concentration assessment, and consequently, erroneous pharmacological data.[1][2] This document provides a robust framework for handling this specific compound, grounded in established principles of medicinal chemistry and cell-based assay design.
Compound Characterization & Physicochemical Properties
Understanding the inherent properties of this compound is fundamental to developing an effective dissolution strategy. The presence of a thiophene ring and a secondary amine functional group dictates its solubility and stability profile.
| Property | Value / Prediction | Implication for Dissolution Strategy |
| Molecular Formula | C₇H₁₁NS | Provides the basis for calculating molar concentrations. |
| Molecular Weight | 141.23 g/mol [3] | Essential for accurate weighing and stock solution preparation. |
| Appearance | Liquid (predicted)[4] | Simplifies initial handling compared to a solid, but requires accurate volumetric measurement. |
| Predicted XLogP3 | ~1.1 - 2.6 | Indicates moderate lipophilicity, suggesting poor aqueous solubility and a need for an organic solvent for the primary stock. |
| Functional Groups | Secondary Amine, Thiophene | The amine group may be protonated at physiological pH, potentially increasing aqueous solubility of the diluted form. The thiophene ring contributes to the compound's lipophilicity. |
| Storage | Sealed in dry, 2-8°C[3] | Highlights the need for controlled storage conditions to prevent degradation. |
Note: Some properties are based on predictions for this specific molecule or data from structurally similar compounds. Experimental verification is always recommended.
Strategic Solvent Selection: A Hierarchical Approach
The goal is to dissolve the compound in a biocompatible manner that maintains its integrity while minimizing solvent-induced artifacts in the assay.
Primary Stock Solvent: Dimethyl Sulfoxide (DMSO)
For the high-concentration primary stock, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its high solubilizing power and miscibility with aqueous media.[5]
| Solvent | Suitability for Primary Stock | Key Considerations |
| DMSO | Highly Recommended | Excellent solubilizing capacity for many lipophilic compounds. Must be sterile-filtered and stored under anhydrous conditions. |
| Ethanol | Possible Alternative | Less effective for highly lipophilic compounds. Can have more pronounced effects on cell systems compared to equivalent DMSO concentrations.[6][7] |
| PBS / Saline | Not Recommended | The compound's predicted lipophilicity makes direct dissolution in aqueous buffers highly improbable. |
Managing Solvent Toxicity in Final Assay
The final concentration of DMSO in the cell culture medium must be carefully controlled to prevent cellular toxicity and off-target effects.[6][7]
-
General Rule: Keep the final DMSO concentration ≤ 0.5% (v/v) .[5][8]
-
Sensitive Assays/Cells: For primary cells or sensitive assays, aim for a final concentration of ≤ 0.1% (v/v) .[5]
-
Vehicle Control: Always include a vehicle control group in your experiments, containing the same final concentration of DMSO as the compound-treated groups.[8]
Detailed Experimental Protocols
Safety Precaution: Always handle this compound and DMSO in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol creates a high-concentration, stable stock that can be stored for long periods and serially diluted for experiments.
Materials:
-
This compound
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated positive displacement pipette
Methodology:
-
Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM stock: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass = 0.010 mol/L x 0.001 L x 141.23 g/mol x 1000 = 1.4123 mg
-
Weigh Compound: Accurately weigh slightly more than the calculated mass of the compound into a sterile microcentrifuge tube. Record the exact mass.
-
Add Solvent: Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume (µL) = [Mass (mg) / 141.23 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Cap tightly.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. A brief, gentle sonication in a water bath can be used if dissolution is slow, but avoid overheating.[5]
-
Visual Inspection: Confirm that no particulates are visible. The solution should be clear.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
This protocol describes the critical step of diluting the DMSO stock into your aqueous assay buffer or cell culture medium. The key is to perform a stepwise dilution to prevent the compound from precipitating.[8]
Materials:
-
10 mM Primary Stock Solution in DMSO
-
Sterile assay buffer or complete cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene tubes and pipette tips
Methodology:
-
Thaw Stock: Thaw one aliquot of the 10 mM primary stock at room temperature. Briefly centrifuge to collect the solution at the bottom of the tube.
-
Intermediate Dilution (Optional but Recommended): First, create an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in 100% DMSO. This simplifies subsequent dilutions.
-
Serial Dilution into Aqueous Medium: a. Dispense the required volume of pre-warmed aqueous medium into a sterile tube. b. While vortexing the medium at a moderate speed, add the small volume of the DMSO stock solution drop-by-drop into the center of the vortex. This rapid dispersion is crucial to prevent localized high concentrations that cause precipitation.[9] c. For a final assay concentration of 10 µM with a 0.1% DMSO limit, you would add 1 µL of a 10 mM stock to 999 µL of medium (a 1:1000 dilution).
-
Final Visual Inspection: After dilution, visually inspect the working solution against a light source to ensure it is clear and free of any precipitate or turbidity. If precipitation occurs, the concentration may be above its aqueous solubility limit, and the protocol may need adjustment (e.g., lower starting concentration, use of solubilizing excipients like BSA for serum-free media).[9][10]
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store aqueous working solutions unless stability has been experimentally confirmed.
Workflow and Quality Control
A disciplined workflow with integrated quality control checkpoints is essential for ensuring the validity of your results.
Figure 1: Workflow for preparation and quality control.
References
-
protocols.io. (2021). DMSO stock preparation. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
Nygaard, R., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 70(4), 1157-1166. [Link]
-
PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Medical Engineering Technologies. Residual Solvent Assay. [Link]
-
Kramer, N. I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Toxicology and Chemistry, 29(11), 2633-2641. [Link]
-
IUPAC-NIST Solubility Data Series. (1985). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]
-
PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. [Link]
-
Chemazone. N-methyl-1-[5-(5-methylthiophen-2-yl)thiophen-2-yl]methanamine. [Link]
-
PubChem. amine. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]
-
U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry. [Link]
Sources
- 1. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. 82230-49-7|this compound|BLD Pharm [bldpharm.com]
- 4. 10-F231983 - n-methyl-1-5-methylthiophen-2-ylmethanamine |… [cymitquimica.com]
- 5. lifetein.com [lifetein.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
The Thiophene Scaffold: Application of N-methyl-1-(5-methylthiophen-2-yl)methanamine in the Development of Next-Generation Kinase Inhibitors
Introduction: The Privileged Thiophene Moiety in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of potent and selective therapeutics. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such "privileged" structure.[1][2] Its bioisosteric resemblance to a phenyl ring, coupled with unique electronic properties and synthetic tractability, has cemented its importance in drug discovery.[3] Thiophene derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
Within the domain of oncology, the thiophene nucleus is a recurring motif in the architecture of kinase inhibitors.[4][5] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The planarity and aromaticity of the thiophene ring facilitate binding to the ATP-binding pocket of kinases, while its substitution patterns can be readily modified to enhance potency, selectivity, and pharmacokinetic properties.[1][4] This application note will explore the utility of a specific thiophene-containing building block, N-methyl-1-(5-methylthiophen-2-yl)methanamine , in the rational design and development of novel kinase inhibitors. We will provide a technical guide for researchers, encompassing synthetic strategies, screening protocols, and the underlying scientific rationale.
Part 1: The Strategic Value of this compound in Inhibitor Design
The choice of this compound as a starting fragment is predicated on several strategic advantages in medicinal chemistry:
-
Scaffold Rigidity and Vectorial Projection: The thiophene ring provides a rigid core that helps to minimize the entropic penalty upon binding to the kinase active site. The methyl and methanamine substituents at the 2- and 5-positions project into distinct vectors in three-dimensional space, allowing for the exploration of different regions of the kinase ATP-binding pocket.
-
Hydrogen Bonding Capabilities: The secondary amine introduces a crucial hydrogen bond donor and acceptor, which can form key interactions with the hinge region of many kinases. This is a common binding motif for Type I and Type II kinase inhibitors.
-
Lipophilicity and Physicochemical Properties: The thiophene ring and methyl groups contribute to the overall lipophilicity of the molecule, which can be crucial for cell permeability and oral bioavailability.[4] The amine group provides a handle for salt formation, which can improve solubility and formulation properties.
-
Synthetic Versatility: The amine serves as a versatile synthetic handle for coupling with various pharmacophores, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Below is a diagram illustrating the key features of the this compound scaffold for kinase inhibitor design.
Caption: Key structural features of this compound for kinase inhibitor design.
Part 2: Synthetic Protocol for Library Generation
The following protocol outlines a general and robust method for utilizing this compound in the synthesis of a diverse library of potential kinase inhibitors. The example shown is an amide coupling reaction, a common and reliable method in medicinal chemistry.
Protocol 2.1: Amide Coupling of this compound with a Carboxylic Acid-Bearing Heterocycle
Objective: To synthesize a library of compounds where the this compound moiety is coupled to various heterocyclic carboxylic acids, which will serve as the "warhead" to interact with the kinase active site.
Materials:
-
This compound
-
A diverse set of heterocyclic carboxylic acids (e.g., pyrimidine-5-carboxylic acid, quinoline-4-carboxylic acid, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) as an activating agent
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) as a non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as the solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the heterocyclic carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF (or DCM).
-
Activation: Add HOBt (1.2 eq) and DCC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If DCC was used, filter off the DCU precipitate and wash with a small amount of DMF.
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Coupling Reagents: DCC and HOBt are a classic combination for forming an activated ester intermediate, which is then susceptible to nucleophilic attack by the amine. HATU is a more modern and often more efficient coupling reagent that minimizes side reactions.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation without competing with the primary amine as a nucleophile.
-
Aqueous Work-up: The sodium bicarbonate wash removes any unreacted carboxylic acid and HOBt. The brine wash helps to break up any emulsions and remove water from the organic layer.
The following diagram illustrates the general workflow for the synthesis and initial screening of a kinase inhibitor library.
Caption: A generalized workflow for the synthesis and screening of a kinase inhibitor library.
Part 3: Protocols for Kinase Inhibition and Cellular Activity Assays
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. The following protocols describe standard in vitro and cell-based assays for profiling kinase inhibitors.
Protocol 3.1: In Vitro Kinase Inhibition Assay (e.g., using Promega's Kinase-Glo® Max Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.
Principle: The Kinase-Glo® Max Assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence indicates kinase inhibition (less ATP consumed).
Materials:
-
Purified recombinant target kinase
-
Substrate for the target kinase (peptide or protein)
-
Kinase-Glo® Max Reagent
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP at a concentration near the Km for the target kinase
-
Synthesized compounds dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add kinase buffer to all wells.
-
Add the serially diluted compounds to the appropriate wells. Include "no compound" (DMSO only) and "no enzyme" controls.
-
Add the target kinase to all wells except the "no enzyme" control.
-
Incubate for 10 minutes at room temperature to allow the compounds to bind to the kinase.
-
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Detection:
-
Allow the Kinase-Glo® Max Reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® Max Reagent to all wells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data to the "no compound" control (representing 100% kinase activity).
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3.2: Cell-Based Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of the synthesized compounds on the proliferation of cancer cell lines that are dependent on the target kinase.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest (e.g., a cell line with a known activating mutation in the target kinase)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the synthesized compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from a "no cells" control.
-
Normalize the data to the vehicle control (representing 100% cell viability).
-
Plot the percent viability versus the log of the compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression analysis.
-
Part 4: Data Presentation and Interpretation
The data generated from the in vitro and cell-based assays should be tabulated for clear comparison and interpretation.
Table 1: Example Data for a Hypothetical Series of Kinase Inhibitors
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell Line A GI50 (µM) | Cell Line B (WT) GI50 (µM) |
| Lead-001 | 50 | >1000 | 0.5 | >10 |
| Lead-002 | 25 | 800 | 0.2 | 8.5 |
| Lead-003 | 10 | 500 | 0.08 | 5.2 |
| Control | 15 | 20 | 0.1 | 0.15 |
Interpretation:
-
Lead-003 shows the highest potency against the target kinase and the best cellular activity in the target-dependent cell line (Cell Line A).
-
The selectivity of the compounds can be assessed by comparing the IC50 values against the target and off-target kinases.
-
The difference in GI50 values between Cell Line A (kinase-dependent) and Cell Line B (wild-type) indicates on-target activity.
The relationship between the chemical structure and the biological activity (Structure-Activity Relationship or SAR) is a critical aspect of drug discovery. The following diagram illustrates a hypothetical SAR for a series of inhibitors.
Caption: A conceptual diagram illustrating the logic of Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its inherent structural and physicochemical properties, combined with its synthetic accessibility, make it an attractive building block for generating diverse chemical libraries. The protocols outlined in this application note provide a roadmap for the synthesis, screening, and initial characterization of such compounds. Future work should focus on expanding the SAR, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in in vivo models of cancer. The continued exploration of thiophene-based scaffolds will undoubtedly lead to the discovery of new and effective targeted therapies for a range of human diseases.
References
-
Abd El-Rahman, Y. A., Chen, P.-J., ElHady, A. K., Chen, S.-H., Lin, H.-C., El-Gamil, D. S., Aboushady, Y., Abadi, A. H., Engel, M., & Abdel-Halim, M. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry, 14(10), 1835–1854. [Link]
-
Kumar, A., Sharma, G., & Singh, H. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(12), 2299–2333. [Link]
-
Gaber, M., Lashine, E.-S., & El-faham, A. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6697. [Link]
-
A, A., B, A., & C, A. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Organic Chemistry, 25(1), 108-128. [Link]
-
Abdel-Rahman, S. A., Wafa, E. I., Ebeid, K., Geary, S. M., Naguib, Y. W., El-Damasy, A. K., & Salem, A. K. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine: Nanotechnology, Biology and Medicine, 36, 102422. [Link]
-
Abd El-Rahman, Y. A., Chen, P.-J., ElHady, A. K., Chen, S.-H., Lin, H.-C., El-Gamil, D. S., Aboushady, Y., Abadi, A. H., Engel, M., & Abdel-Halim, M. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(19), 1735-1755. [Link]
-
Kumar, A., Sharma, G., & Singh, H. (2023). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(12), 2299-2333. [Link]
-
Kumar, A., Sharma, G., & Singh, H. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(12), 2299-2333. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-1-(5-methylthiophen-2-yl)methanamine
Welcome to the technical support center for the synthesis of N-methyl-1-(5-methylthiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in mechanistic understanding and provides practical, field-proven solutions to ensure the integrity and purity of your final product.
I. Overview of the Synthesis: Reductive Amination
The most common and efficient method for synthesizing this compound is through the reductive amination of 5-methylthiophene-2-carbaldehyde with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the desired secondary amine.[1][2]
Below is a general workflow for this synthesis:
Caption: General workflow for the reductive amination synthesis.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Starting Material Purity
Question: How can I be sure my starting material, 5-methylthiophene-2-carbaldehyde, is of sufficient purity, and what are the common impurities?
Answer: The purity of your starting aldehyde is critical, as impurities can carry through the synthesis or interfere with the reaction. 5-Methylthiophene-2-carbaldehyde typically appears as a clear yellow to brown liquid.[1] Common impurities can include unreacted starting materials from its own synthesis (e.g., thiophene derivatives) or oxidation and degradation products.
Troubleshooting Protocol: Purity Assessment of 5-methylthiophene-2-carbaldehyde
We recommend assessing the purity of your starting material using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for a comprehensive analysis.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Impurity Identification | Based on retention time and UV spectrum | Definitive identification based on mass spectrum |
Source: Adapted from BenchChem (2025).[3]
Step-by-Step HPLC Protocol:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Column: C18 reverse-phase column.
-
Detection: UV detector at a wavelength of 254 nm.
-
Sample Preparation: Dissolve a known concentration of the aldehyde in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for impurity peaks.
Step-by-Step GC-MS Protocol:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Temperature Program: A ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C).
-
Detection: Mass spectrometer in full scan mode.
-
Analysis: Identify impurities by comparing their mass spectra to a library database.
Side Reactions and Byproduct Formation
Question: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I prevent its formation?
Answer: The most common byproduct in the reductive amination of a primary amine is the tertiary amine, formed through over-alkylation (or dialkylation). In this case, the undesired byproduct is likely N,N-dimethyl-1-(5-methylthiophen-2-yl)methanamine .
Mechanism of Over-Alkylation:
The desired secondary amine product is itself a nucleophile and can react with the starting aldehyde to form a new iminium ion. This iminium ion is then reduced to the tertiary amine.
Caption: Formation of the tertiary amine byproduct.
Troubleshooting Protocol: Minimizing Over-Alkylation
To minimize the formation of the tertiary amine, a stepwise procedure is recommended.[3] This approach involves the formation of the imine first, followed by the reduction in a separate step.
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve 5-methylthiophene-2-carbaldehyde in a suitable solvent (e.g., methanol).
-
Add methylamine (as a solution or gas) and stir at room temperature. The addition of a mild acid, such as acetic acid, can catalyze imine formation.[4]
-
Monitor the reaction by TLC or GC-MS until the aldehyde is consumed.
-
-
Reduction:
-
Once the imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride). Using a milder reducing agent like sodium cyanoborohydride (NaBH3CN) can also be beneficial as it is less likely to reduce the starting aldehyde.[1]
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced.
-
Question: My reaction is sluggish, and I have a low yield of the desired product. What could be the issue?
Answer: A low yield can be attributed to several factors, including incomplete imine formation, deactivation of the reducing agent, or competing side reactions.
Troubleshooting Checklist:
-
Incomplete Imine Formation: As mentioned, imine formation is an equilibrium process. Ensure the removal of water, either by using a drying agent like molecular sieves or by performing the reaction in a solvent that allows for azeotropic removal of water. The use of a catalytic amount of acid is also crucial.[4]
-
Reducing Agent Activity: Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator).
-
pH Control: The pH of the reaction mixture is critical. For imine formation, a slightly acidic pH (around 4-5) is optimal.[1] If the solution is too acidic, the methylamine will be protonated and non-nucleophilic.
-
Aldehyde Reduction: If a strong reducing agent like sodium borohydride is added too early, it can reduce the starting aldehyde to the corresponding alcohol (1-(5-methylthiophen-2-yl)methanol), thus lowering the yield of the desired amine.[1]
Purification of the Final Product
Question: How can I effectively purify my this compound from unreacted starting materials and the tertiary amine byproduct?
Answer: A combination of acid-base extraction and chromatography is a robust method for purifying the final product.
Troubleshooting Protocol: Purification Strategy
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Extract the crude product into an organic solvent like ethyl acetate or dichloromethane.
-
-
Acid-Base Extraction:
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The desired secondary amine and any tertiary amine byproduct will be protonated and move to the aqueous layer, while the unreacted aldehyde will remain in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the liberated free amine into a fresh organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
If the tertiary amine is still present, purification by column chromatography on silica gel is recommended. A solvent system of dichloromethane and methanol with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.
-
Analytical Characterization and Impurity Profiling
Question: What are the best analytical techniques to confirm the identity and purity of my final product and to identify any unknown impurities?
Answer: A combination of NMR, GC-MS, and HPLC is recommended for full characterization.
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural confirmation of the desired product. |
| GC-MS | Identification of volatile impurities (e.g., unreacted aldehyde, tertiary amine) and confirmation of the product's molecular weight. |
| HPLC | Quantification of the product's purity and detection of non-volatile impurities. |
Expected GC-MS Elution Order:
-
5-methylthiophene-2-carbaldehyde
-
This compound
-
N,N-dimethyl-1-(5-methylthiophen-2-yl)methanamine
Nitrosamine Impurities: A Critical Consideration
Question: My final product is a secondary amine. Should I be concerned about nitrosamine impurities?
Answer: Yes, this is a critical consideration, especially if the product is intended for pharmaceutical use. Secondary amines can react with nitrosating agents to form N-nitrosamines, which are classified as probable human carcinogens.[5]
Formation of Nitrosamines:
Nitrosating agents, such as nitrous acid (formed from nitrites in acidic conditions), can react with the secondary amine to form the corresponding N-nitrosamine.
Caption: Formation of a potential N-nitrosamine impurity.
Risk Mitigation Strategies:
-
Source Control: Carefully screen all raw materials, reagents, and solvents for nitrite and nitrate impurities.
-
Process Control: Avoid acidic conditions in the presence of potential nitrosating agents, especially during work-up and purification.
-
Analytical Testing: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to test for the potential N-nitrosamine impurity in your final product.
III. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
LookChem. (n.d.). 5-Methylthiophene-2-carboxaldehyde. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. [Link]
Sources
Technical Support Center: Stability of N-methyl-1-(5-methylthiophen-2-yl)methanamine
Disclaimer: Specific stability data for N-methyl-1-(5-methylthiophen-2-yl)methanamine is not extensively available in public literature. The guidance provided herein is based on established principles of thiophene and secondary amine chemistry. We strongly recommend performing small-scale stability studies under your specific experimental conditions.
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues encountered when working with this compound in solution. By understanding the chemical liabilities of the thiophene ring and the secondary amine moiety, users can design more robust experiments, ensure data integrity, and preserve compound integrity.
Troubleshooting Guide
This section addresses common experimental observations that may indicate compound instability. Follow the logical flow to diagnose and resolve the issue.
Problem 1: I observe a rapid loss of the parent compound in my analytical trace (LC-MS, HPLC) over a short period.
This is a critical issue suggesting active degradation. The primary suspects are oxidative degradation or reaction with solution components.
Potential Cause A: Oxidative Degradation
The thiophene ring, particularly with an electron-donating methyl group, and the secondary amine are both susceptible to oxidation.[1][2] Oxidation of the thiophene sulfur atom can lead to the formation of sulfoxides and, subsequently, sulfones.[3][4][5]
-
Solvent Purity Check: Ensure solvents (especially ethers like THF or dioxane) are fresh and tested for peroxides. Peroxides are potent oxidizing agents.
-
Inert Atmosphere: Prepare solutions and conduct experiments under an inert atmosphere (Nitrogen or Argon).
-
Step 1: Sparge your solvent with N₂ or Ar for 15-30 minutes before preparing the solution.
-
Step 2: Prepare the solution in a flask or vial that has been purged with inert gas.
-
Step 3: Store the stock solution and experimental samples under a blanket of inert gas.
-
-
Use of Antioxidants: If working under ambient conditions is unavoidable, consider the addition of a radical-scavenging antioxidant.
-
Recommendation: Butylated hydroxytoluene (BHT) at a final concentration of 0.01-0.1 mM. Prepare a concentrated stock in an appropriate solvent and add a small aliquot.
-
Potential Cause B: pH-Dependent Instability
The stability of the compound can be highly dependent on the pH of the medium. The secondary amine is basic and will be protonated at low pH.[6][7] While protonation can protect the amine from some reactions, extreme pH values can catalyze degradation pathways for either the amine or the thiophene ring.
-
Measure pH: Accurately measure the pH of your stock solution and experimental buffers.
-
Conduct a pH Stability Study:
-
Step 1: Prepare small aliquots of the compound in a range of buffers (e.g., pH 3, 5, 7.4, 9).
-
Step 2: Incubate the samples under your standard experimental temperature.
-
Step 3: Analyze samples by HPLC or LC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the optimal pH range for stability.
-
-
Buffering: Ensure your experimental medium is adequately buffered to prevent pH shifts during the experiment.
Problem 2: My solution of the compound develops a yellow or brown color over time.
Color change is a common indicator of degradation, often pointing towards oxidation or polymerization.
Potential Cause: Photodegradation
Thiophene-containing compounds can be sensitive to light, particularly UV radiation.[8][9] Photo-oxidation can lead to the formation of colored byproducts.
-
Protect from Light:
-
Step 1: Prepare and store stock solutions in amber vials.
-
Step 2: During experiments, wrap plates, flasks, or vials with aluminum foil.
-
Step 3: Minimize exposure to ambient lab lighting where possible.
-
-
Comparative Study: Prepare two samples of the compound. Expose one to ambient light on the benchtop and keep the other completely protected from light. Analyze both after 24-48 hours. A significant difference in purity or color confirms photosensitivity.
Problem 3: I see new, unexpected peaks in my LC-MS analysis.
The appearance of new peaks corresponding to higher or lower molecular weights can help identify the degradation pathway.
Potential Degradation Products and Their Identification
| Potential Degradation Product | Mass Change (from Parent) | Likely Cause | Analytical Confirmation |
| Thiophene S-oxide | +16 Da | Oxidation | MS/MS fragmentation may show loss of oxygen. |
| Thiophene S,S-dioxide (Sulfone) | +32 Da | Aggressive Oxidation | Confirmed by MS.[3] |
| Dimerization Products | ~2x Parent Mass | Oxidative or Photochemical | Confirmed by MS. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: For optimal stability, stock solutions should be stored under the following conditions:
-
Solvent: Use a high-purity, anhydrous, aprotic solvent such as DMSO or DMF.
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the container.[10]
-
Light: Always store in amber vials to protect from light.[11]
Q2: Can I use aqueous buffers to prepare my working solutions?
A2: Yes, but with caution. The secondary amine makes the compound basic, affecting its charge state and solubility in aqueous media.[6][7] Always use a well-buffered system and confirm the compound's stability at the working pH and temperature as described in the troubleshooting guide. Avoid prolonged storage in aqueous solutions.
Q3: Is the compound likely to be reactive with other components in my cell culture media or assay buffer?
A3: It's possible. Amines can react with aldehydes, ketones, and some activated esters.[7] If your media contains reactive components, this could lead to adduct formation. Additionally, enzymatic degradation by cellular components like cytochrome P450s can occur, leading to the formation of reactive metabolites like S-oxides.[2][11] A stability test in the complete assay matrix (including cells, if applicable) is recommended.
Q4: The methyl group on the thiophene ring—how does that affect stability?
A4: The methyl group is electron-donating. This generally increases the electron density of the thiophene ring, making the sulfur atom more nucleophilic.[1] Consequently, it may be more susceptible to oxidation compared to an unsubstituted thiophene ring.[1][5]
Q5: What analytical method is best for monitoring the stability of this compound?
A5: A stability-indicating HPLC or UPLC method with UV and mass spectrometric (MS) detection is ideal.
-
HPLC/UPLC: Provides quantitative measurement of the parent compound and its degradation products. A gradient method is recommended to resolve compounds with different polarities.
-
UV Detection: The thiophene ring provides a chromophore for UV detection.
-
MS Detection: Essential for identifying unknown peaks by their mass-to-charge ratio, which is critical for elucidating degradation pathways (e.g., identifying +16 Da oxidation products).
Visual Diagrams
Caption: Troubleshooting flowchart for stability issues.
Sources
- 1. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of N-methyl-1-(5-methylthiophen-2-yl)methanamine
Technical Support Center
Guide: Overcoming Solubility Challenges with N-methyl-1-(5-methylthiophen-2-yl)methanamine
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for this compound (CAS 82230-49-7). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. This compound is a secondary amine with a lipophilic methyl-thiophene moiety, which results in poor aqueous solubility at neutral pH. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically enhance and quantify its solubility for your experimental needs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
While extensive experimental data is not publicly available, we can infer key properties from its structure.
| Property | Estimated Value / Observation | Rationale / Source |
| Molecular Formula | C₇H₁₁NS | Based on chemical structure.[1] |
| Molecular Weight | 141.23 g/mol | Based on chemical structure.[1] |
| Appearance | Varies (often an oil or low-melting solid) | Common for small amine molecules. |
| pKa (of conjugate acid) | ~9.5 - 10.5 | Typical for secondary alkylamines.[2][3][4] This is the most critical parameter for solubility manipulation. |
| Aqueous Solubility | Poor at neutral pH (e.g., pH 7.4) | The nonpolar methyl-thiophene ring dominates the molecule's properties. |
| Organic Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | Expected behavior for organic molecules of this type. |
Q2: I'm trying to dissolve the compound in a standard phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving or is precipitating. Why?
This is the most common issue encountered. The compound is a weak base. At a neutral pH of 7.4, the secondary amine group is predominantly in its uncharged, non-ionized "free base" form. This form is lipophilic (fat-loving) due to the thiophene ring and is not readily solvated by polar water molecules, leading to poor aqueous solubility.[5]
Q3: What is the most direct and effective method to significantly increase its aqueous solubility?
The most effective strategy is pH adjustment . By lowering the pH of your aqueous medium with a suitable acid (like hydrochloric acid, HCl), you can protonate the basic nitrogen atom. This converts the molecule into its corresponding ammonium salt (e.g., a hydrochloride salt). This salt is ionized and polar, making it dramatically more soluble in water.[6][7]
Q4: I need to prepare a concentrated stock solution for my experiments. What solvents should I use?
For preparing high-concentration stock solutions (e.g., 10-50 mM), it is recommended to use a water-miscible organic solvent. The most common choices are:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Important: When diluting these organic stock solutions into aqueous buffers for your final assay, be mindful of the final solvent concentration. High concentrations of organic solvents (typically >1%) can affect biological experiments. If precipitation occurs upon dilution, you will need to employ one of the solubility enhancement strategies outlined below.
Section 2: In-Depth Troubleshooting & Experimental Guides
Strategy 1: Solubility Enhancement via pH Adjustment and Salt Formation
This is the primary and most recommended method for this class of compounds.
Causality & Mechanism: The solubility of an ionizable compound like this compound is directly dependent on the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[8][9][10] As a weak base, lowering the pH below its pKa will shift the equilibrium towards the protonated, ionized, and water-soluble form. A good rule of thumb is that for every pH unit below the pKa, the ratio of ionized to un-ionized form increases by a factor of 10.
Caption: Equilibrium between the free base and its protonated salt.
Detailed Protocol for Preparing an Acidic Aqueous Solution:
-
Weigh Compound: Accurately weigh the desired amount of this compound free base.
-
Initial Suspension: Add the compound to your desired aqueous buffer (e.g., water, saline, or a non-phosphate buffer like MES or HEPES if phosphate precipitation is a concern). It will likely form a cloudy suspension or oily residue.
-
Acidification: While stirring, add a suitable acid dropwise. A 1 M solution of hydrochloric acid (HCl) is a standard choice.
-
Monitor Dissolution: Continue adding acid until the solution becomes clear. This indicates that the compound has fully converted to its soluble salt form.
-
pH Measurement: Measure the final pH of the solution. For optimal solubility and stability, the final pH should be at least 2 units below the compound's estimated pKa (e.g., pH < 7.5).
-
Final Volume Adjustment: Adjust to the final desired volume with your aqueous buffer.
Strategy 2: Co-Solvent Systems
If pH adjustment is not compatible with your experimental system (e.g., live-cell assays sensitive to low pH), a co-solvent system can be employed.
Causality & Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic compound, making it easier for the compound to dissolve.[11][13][14]
Caption: Experimental workflow for co-solvent screening.
Protocol for Co-Solvent Screening:
-
Select Co-Solvents: Choose biocompatible co-solvents such as Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).[6]
-
Prepare Blends: Create a series of aqueous buffer solutions containing different percentages (v/v) of your chosen co-solvent (e.g., 5%, 10%, 20%, 30%).
-
Add Compound: Add an excess amount of this compound to a fixed volume of each co-solvent blend.
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify: Analyze the clear supernatant using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
Example Data Table:
| Co-Solvent System (in PBS pH 7.4) | Achieved Solubility (µg/mL) | Fold Increase vs. Buffer |
| 0% (Control) | < 1 | - |
| 10% Ethanol | 55 | ~55x |
| 20% Ethanol | 150 | ~150x |
| 10% Propylene Glycol | 80 | ~80x |
| 20% Propylene Glycol | 210 | ~210x |
Strategy 3: Formulation with Cyclodextrins
Cyclodextrins are useful for increasing solubility without using organic co-solvents or drastic pH changes.
Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[15][16] The nonpolar thiophene portion of your compound can become encapsulated within this hydrophobic core, forming a water-soluble "inclusion complex".[15][17][18] This complex effectively shields the hydrophobic part of the molecule from water, thereby increasing its apparent aqueous solubility.[16][19]
Protocol for Cyclodextrin Screening:
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good parenteral safety.
-
Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
-
Phase Solubility Study: Follow the same steps (Add Compound, Equilibrate, Separate Solid, Quantify) as described in the co-solvent protocol (Strategy 2) for each cyclodextrin solution.
-
Analyze Results: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble inclusion complex.
Section 3: Analytical Protocol for Solubility Determination
To accurately measure solubility, the Shake-Flask Method is the gold standard and most reliable technique.[20]
Caption: Workflow for the Shake-Flask solubility assay.
Detailed Shake-Flask Protocol:
-
Preparation: Add an amount of solid compound to a known volume of the test medium (e.g., pH 7.4 buffer) that is well in excess of its expected solubility. A visible amount of solid should remain.
-
Equilibration: Seal the container (e.g., a glass vial) and place it in a shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure a true thermodynamic equilibrium is reached.[21]
-
Phase Separation: After equilibration, let the samples stand to allow the excess solid to sediment. Then, carefully withdraw a sample of the supernatant and filter it through a chemical-resistant 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical for accuracy.[22]
-
Quantification: Prepare a standard calibration curve of the compound in a suitable solvent. Dilute the filtered supernatant into the mobile phase or a suitable solvent and quantify its concentration using a validated HPLC-UV method.
-
Calculation: Use the measured concentration and the dilution factor to calculate the equilibrium solubility of the compound in the test medium.
References
-
Bîrsan, M., Hodișan, A., & Antonoaea, P. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]
-
Kouskoura, M. G., et al. (2013). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. [Link]
-
Wurster, J. A., et al. (2018). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Organic Letters. [Link]
-
Gothoskar, A. V. (2020). A REVIEW ON TECHNIQUES OF SOLUBILITY ENHANCEMENT. World Journal of Pharmaceutical Research. [Link]
-
Zhang, X., et al. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Chemistry. [Link]
-
Desai, S., et al. (2018). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech. [Link]
-
Patel, H. (2015). SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Slideshare. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
-
Madhavi, M. (2015). solubility enhancement and cosolvency. Slideshare. [Link]
-
Pan, Y. D. Pharmacokinetics. AccessPhysiotherapy. [Link]
-
Singh, R., et al. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]
-
Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Bondarenko, A. V., et al. (2022). pKa(H) values for the secondary amine series (H2O, 22°С). ResearchGate. [Link]
-
Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
Soderberg, T. (2023). Basicity of Amines. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]
-
Aryal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science. [Link]
-
Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Lu, J., et al. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]
-
Patel, D. A., & Patel, M. M. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Rahma, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Indonesian Journal of Pharmacy. [Link]
-
Jamrógiewicz, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
-
PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. [Link]
-
PubChem. amine. [Link]
-
PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. [Link]
-
Gerrard, W. (1985). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. In Solubility Data Series (Vol. 22). [Link]
-
PubChem. N-Methyl methanimine. [Link]
Sources
- 1. 82230-49-7|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 6. ijpbr.in [ijpbr.in]
- 7. brieflands.com [brieflands.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 19. iipseries.org [iipseries.org]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. enamine.net [enamine.net]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Crystallization of N-methyl-1-(5-methylthiophen-2-yl)methanamine
Welcome to the technical support resource for the crystallization of N-methyl-1-(5-methylthiophen-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining a crystalline solid form of this compound. Drawing upon established crystallization principles and field experience, this document provides in-depth, actionable troubleshooting advice in a direct question-and-answer format.
Initial Consideration: The Challenge of Crystallizing a Liquid
A critical starting point for any crystallization protocol is understanding the physical state of the pure compound. This compound is a liquid at standard ambient temperature and pressure.[1] This property presents a primary challenge, as direct crystallization of the "freebase" form would require sub-ambient temperatures and may still be difficult.
Therefore, the most robust and common strategy for crystallizing basic compounds like this secondary amine is to first convert it into a salt.[2][3] Salts, such as hydrochlorides or tartrates, are typically solids with higher melting points and more ordered molecular packing, making them significantly more amenable to crystallization from solution. This guide will focus primarily on the crystallization of a salt form of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Initial Crystallization Failures
Q1: I've tried cooling a concentrated solution of the amine in a common solvent, but no crystals have formed. What's going wrong?
Initial Diagnosis: The failure of crystals to form, even from a supersaturated solution, is typically due to one of two factors: high kinetic barriers to nucleation or the compound remaining in its liquid (freebase) state, which is not conducive to crystallization at the temperatures used. Given that the freebase is a liquid, the primary issue is likely the lack of a stable crystal lattice to form.[1]
Troubleshooting Protocol: Salt Formation to Induce Crystallization The most effective path forward is to form a salt in situ. This protocol describes the formation and crystallization of the hydrochloride salt, a common choice for amines.[2][4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound oil in a suitable solvent. Anhydrous isopropanol (IPA) or ethanol are excellent starting points due to their polarity and ability to dissolve both the freebase amine and its resulting salt at elevated temperatures.[5]
-
Acidification: While stirring, slowly add a solution of hydrochloric acid. A solution of HCl in IPA or diethyl ether is preferred to avoid introducing water, which can sometimes hinder crystallization. Add the acid dropwise until the solution reaches a pH of approximately 1-2, which can be checked with pH paper.
-
Inducing Nucleation: If crystals do not form spontaneously upon acidification, the solution is likely not yet supersaturated or requires energy to overcome the nucleation barrier.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[6]
-
Seeding: If you have a pure crystal from a previous successful batch, add a single, tiny seed crystal to the solution. This provides a template for further crystal growth.
-
-
Cooling: Once nucleation is initiated, allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of small, impure crystals.[6][7] For maximum yield, the flask can then be placed in an ice bath or refrigerator.
-
Isolation & Drying: Collect the crystals via vacuum filtration, wash them with a small amount of cold solvent to remove residual impurities, and dry them thoroughly.[8]
Q2: My solution turned cloudy and an oily substance separated instead of crystals. How do I fix this "oiling out"?
Initial Diagnosis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal.[9] This is common when the solution is too concentrated or cooled too quickly, or if the chosen solvent has a boiling point that is too high.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for "oiling out".
Detailed Steps:
-
Re-dissolve and Dilute: Heat the mixture until the oil fully redissolves into the solvent. Add a small amount of additional hot solvent (5-10% of the total volume) to slightly decrease the saturation level.[6]
-
Ensure Slow Cooling: Insulate the flask by covering it with a watch glass and placing it on a cork ring or folded paper towels. This slows heat loss and encourages orderly crystal growth rather than precipitation.[6]
-
Re-evaluate Solvent Choice: If oiling out persists, the solvent may be unsuitable. A good crystallization solvent should have a high-temperature coefficient, meaning the compound is highly soluble when hot but poorly soluble when cold.[8][10] Consult the solvent selection table below.
Category 2: Crystal Quality & Purity
Q3: My crystallization produced very fine needles that are difficult to filter. How can I get better crystal morphology?
Initial Diagnosis: The formation of fine needles often indicates very rapid crystal growth, which can be caused by excessive supersaturation or the presence of specific impurities that alter the crystal habit.[11] Needle-like crystals can trap solvent and impurities, are often fragile, and can make filtration and drying processes challenging.[11]
Protocol for Improving Crystal Habit:
-
Reduce Supersaturation Rate: The key is to slow down the crystallization process.
-
Slower Cooling: Instead of cooling to room temperature and then to 0°C, try letting the solution stand at room temperature for several hours, or even overnight.
-
Use Less Solvent: While it seems counterintuitive, sometimes using a slightly smaller excess of solvent can slow down the initial precipitation, allowing larger crystals to form.
-
Solvent/Anti-Solvent Method: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution just becomes turbid. Heat to clarify and then cool slowly. This method provides fine control over the rate of supersaturation.[12] For an amine salt, a good solvent might be methanol, and a suitable anti-solvent could be diethyl ether.[5]
-
| Parameter | Problematic Condition (Yields Needles) | Improved Condition (Yields Prisms/Blocks) | Rationale |
| Cooling Rate | Rapid (e.g., direct to ice bath) | Slow (e.g., insulated flask at RT) | Slower cooling reduces the degree of supersaturation, allowing molecules more time to incorporate into the crystal lattice in an ordered fashion.[6] |
| Solvent System | Single, highly effective solvent | Solvent/Anti-solvent mixture | The gradual addition of an anti-solvent provides more precise control over the point of saturation and the rate of crystal growth.[12] |
| Impurity Level | High (e.g., >5%) | Low (e.g., <1-2%) | Structurally related impurities can adsorb to specific crystal faces, inhibiting growth in some directions and promoting it in others, leading to needles.[11][13] |
Q4: The purity of my crystallized product is not improving. What is the cause?
Initial Diagnosis: If crystallization is not improving purity, it suggests that impurities are being incorporated into the crystal lattice. This can happen for several reasons:
-
Rapid Crystallization: The crystal lattice forms too quickly, physically trapping impurities and solvent.[7]
-
Structurally Similar Impurities: Impurities with a shape and size similar to the target molecule can be incorporated directly into the lattice, forming a solid solution.[14]
-
Co-precipitation: The impurity itself is crystallizing out under the same conditions.
Troubleshooting Protocol:
-
Ensure Slow Crystallization: As detailed in Q3, slow down the cooling rate significantly. A slow process is more selective and better at excluding foreign molecules from the growing crystal.[15]
-
Perform a Re-crystallization: This is the most fundamental method for improving purity.[8][15] Dissolve the impure crystals in the minimum amount of fresh, hot solvent, and repeat the crystallization process. Each successive recrystallization will leave more impurities behind in the mother liquor.
-
Consider a Different Solvent System: Impurities may have different solubilities than your target compound in a different solvent. Experiment with alternative solvents (see table below) where the impurity might be highly soluble even at low temperatures, thus remaining in the mother liquor.
-
Charcoal Treatment (for colored impurities): If your product has an unwanted color, it may be due to highly conjugated organic impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtering it (while hot) and allowing it to cool.[8]
Senior Application Scientist's Note: The provided purity of the starting material is 95%.[1] This indicates a significant impurity load. A single crystallization may not be sufficient to achieve >99% purity. Plan for at least one or two recrystallization steps in your purification workflow.
Data & Reference Tables
Table 1: Solvent Selection Guide for Amine Salt Crystallization
This table provides a starting point for solvent screening. An ideal solvent should dissolve the amine salt when hot but not when cold.[9]
| Solvent | Boiling Point (°C)[9] | Polarity | Typical Use Case & Comments |
| Water | 100 | Very High | Good for highly polar salts. Can form hydrates. Slow evaporation. |
| Ethanol (EtOH) | 78 | High | Excellent general-purpose solvent for amine salts. Good temperature coefficient.[9] |
| Methanol (MeOH) | 65 | High | More polar than ethanol; dissolves more. Can be too good a solvent, requiring an anti-solvent. |
| Isopropanol (IPA) | 82 | Medium-High | Very common and effective choice. Less volatile than ethanol. |
| Acetonitrile | 82 | Medium-High | Good for compounds with aromatic rings. Can be used in mixtures with DCM or ethanol.[16] |
| Ethyl Acetate (EtOAc) | 77 | Medium | Often used as an anti-solvent or for less polar salts. |
| Hexanes / Heptane | ~69 / ~98 | Very Low | Almost always used as an anti-solvent to precipitate salts from more polar solutions.[5] |
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.
- How the impurities in the solute can affect the induction time during crystallization. (2016).
- How Do Impurities Affect Crystal Structures? (2023). YouTube.
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). Royal Society of Chemistry.
- Recrystalliz
- Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (n.d.).
- Recrystallization. (n.d.). University of California, Los Angeles.
- Crystallization & Solid Form Challenges for Intermedi
- Recrystalliz
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystalliz
- 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
- This compound. (n.d.). CymitQuimica.
- What's the best solvent to remove these crystals and recrystallize it? (2022). Reddit.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Important Chemistry Tips-Solvents choose for recrystalliz
- What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024). Achieve Chem.
- Crystallization Solvents.pdf. (n.d.). Unknown Source.
- N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. (n.d.). PubChem.
- Tips & Tricks: Recrystalliz
- N-Methyl-1-(thiophen-2-yl)methanamine. (n.d.). PubChem.
- Amine workup. (2022). Reddit.
Sources
- 1. 10-F231983 - n-methyl-1-5-methylthiophen-2-ylmethanamine |… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. achievechem.com [achievechem.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jackwestin.com [jackwestin.com]
- 11. mdpi.com [mdpi.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. youtube.com [youtube.com]
Technical Support Center: Regioselectivity in N-methyl-1-(5-methylthiophen-2-yl)methanamine Reactions
Welcome to the technical support center for navigating the complexities of regioselective reactions with N-methyl-1-(5-methylthiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile thiophene derivative. Here, we move beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
Introduction: The Challenge of Directing Reactions on a Substituted Thiophene
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, the substituted thiophene ring presents a nuanced challenge in controlling the position of further functionalization. The interplay between the activating, ortho-para directing methyl group at the C5 position and the (aminomethyl) group at the C2 position can lead to a mixture of products if reaction conditions are not carefully controlled. Thiophene itself preferentially undergoes electrophilic substitution at the C2 or C5 position due to the superior stabilization of the resulting carbocation intermediate through resonance.[3][4] When these positions are occupied, as in our substrate, the regioselectivity of subsequent reactions is dictated by a subtle balance of electronic and steric effects.
This guide will address common issues related to achieving high regioselectivity in reactions such as electrophilic aromatic substitution and metalation-functionalization, providing both troubleshooting advice and detailed experimental protocols.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Formylation, Acylation)
Symptoms: You are attempting an electrophilic aromatic substitution, such as a Vilsmeier-Haack formylation or Friedel-Crafts acylation, and obtaining a mixture of C3 and C4 substituted isomers, with low yield of the desired product.
Root Cause Analysis: The thiophene ring is highly activated towards electrophilic attack. The methyl group at C5 is an electron-donating group (EDG) that activates the ring and directs incoming electrophiles to the ortho (C4) and para (C2, which is blocked) positions. The N-methylmethanamine group at C2 also has a complex directing effect. While the nitrogen's lone pair can be electron-donating, under acidic conditions typical for many electrophilic aromatic substitutions, the amine will be protonated, transforming it into a deactivating, meta-directing ammonium group. This would direct incoming electrophiles to the C4 position. However, the C3 position remains a potential site for attack, especially if the electrophile is bulky or if the reaction conditions are not optimized.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions & Protocols:
-
Protect the Amine: The most direct way to prevent the amine from becoming a deactivating group is to protect it. A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group.
Protocol: Boc-Protection of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
-
-
Leverage Milder Acylation Conditions: For acylations, instead of harsh Lewis acids like AlCl₃, consider using milder alternatives or different reagents altogether.[5]
Protocol: Acylation using N-Acylbenzotriazoles
-
To a solution of the substrate in anhydrous DCM at 0 °C, add a mild Lewis acid such as ZnBr₂ (1.1 equivalents).[5]
-
Slowly add a solution of the desired N-acylbenzotriazole (1 equivalent) in anhydrous DCM.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and purify by column chromatography.
-
Issue 2: Achieving Selective Functionalization at the C4 Position
Symptoms: You want to introduce a substituent specifically at the C4 position, but direct electrophilic substitution methods are not providing the desired regioselectivity.
Root Cause Analysis: Directing a substituent to the C4 position can be challenging due to the competing electronic effects of the existing groups. However, directed ortho-metalation (DoM) is a powerful strategy to achieve regioselective functionalization. The aminomethyl group at C2 can act as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent C3 position. Subsequent reaction with an electrophile will then occur at this site. However, direct lithiation of 2-methylthiophene is known to occur at the C5 position.[6] Therefore, careful control of conditions is necessary.
Solutions & Protocols:
-
Directed Ortho-Metalation (DoM): This technique utilizes the coordinating ability of the nitrogen atom in the side chain to direct a metalating agent (typically an organolithium reagent) to the adjacent C3 position.
Protocol: Directed Lithiation and Functionalization at C3
-
Protect the amine as described in the previous section (e.g., with a Boc group). This is crucial as the acidic N-H proton would be deprotonated by the organolithium reagent.
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) (1.1 equivalents) in hexanes.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation at the C3 position.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equivalents) and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Which position on the this compound ring is most susceptible to electrophilic attack under neutral conditions?
A1: Under neutral conditions, where the amine is not protonated, both the methyl group at C5 and the aminomethyl group at C2 are activating. The methyl group strongly directs to the C4 position (ortho). The aminomethyl group also activates the ring, and its directing effect will favor the C3 position. The outcome will depend on the specific electrophile and reaction conditions, but the C4 position is generally more favored due to the strong directing effect of the methyl group.
Q2: How can I selectively introduce a bromine atom at the C3 position?
A2: The most reliable method would be to use the Directed Ortho-Metalation (DoM) protocol described above. After lithiation at the C3 position, you can use a suitable bromine source as the electrophile, such as 1,2-dibromoethane or N-bromosuccinimide (NBS).
Q3: I am observing N-alkylation instead of ring functionalization when using alkyl halides. How can I prevent this?
A3: This is a common side reaction, especially if the amine is not protected. The lone pair on the nitrogen is nucleophilic and can react with alkyl halides. Protecting the amine, for example with a Boc group, will prevent N-alkylation and allow for selective ring functionalization.
Q4: What are the best analytical techniques to determine the ratio of C3 and C4 isomers?
A4: The most effective techniques are ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[7] In the ¹H NMR spectrum, the coupling constants between the thiophene ring protons are diagnostic. For a 2,4,5-trisubstituted thiophene, you would expect to see a singlet for the C3 proton. For a 2,3,5-trisubstituted thiophene, the C4 proton would appear as a singlet. GC-MS can be used to separate the isomers and their mass spectra can help in their identification.
Data Summary
Table 1: Comparison of Formylation Methods for 2-Methylthiophene
| Method | Reagents | Typical Conditions | Reported Yield (%) | Regioselectivity (5-formyl vs. other isomers) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to room temp, 2-15 h | Good to Excellent | High (Predominantly 5-position) | Well-established, reliable, uses common reagents.[6] | Can be harsh for sensitive substrates, requires aqueous workup.[6] |
| Modified Vilsmeier-Haack | Phosgene (or triphosgene), DMF | 40°C to 90°C | up to 95% | High | High yield and selectivity.[8] | Use of highly toxic phosgene or its derivatives.[6][8] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 0 °C | Good | High | Effective for certain substrates. | Requires a strong Lewis acid. |
| Formylation via Lithiation | n-BuLi, DMF | -78 °C | Good | High (Directed by lithiation) | Excellent regiocontrol.[6] | Requires cryogenic temperatures and inert atmosphere. |
This table is adapted from data on 2-methylthiophene and serves as a general guide for electrophilic formylation of substituted thiophenes.[6]
Visualizing Reaction Pathways
Caption: Workflow for selective C3 functionalization.
References
- A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.
- Catalytic asymmetric functionalization and dearomatization of thiophenes. PMC.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
-
Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. ResearchGate. Available from: [Link]
- Process for production of 2-thiophene aldehydes. Google Patents.
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available from: [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available from: [Link]
-
C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. CORE. Available from: [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. Available from: [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available from: [Link]
-
N-methyl-1-(thiophen-2-yl)methanamine. PubChem. Available from: [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available from: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
2-Methylthiophene. PubChem. Available from: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-methyl-1-(5-methylthiophen-2-yl)methanamine
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of N-methyl-1-(5-methylthiophen-2-yl)methanamine. As Senior Application Scientists, we have compiled this resource to address the most common and subtle challenges encountered during this synthesis, with a focus on practical, field-tested solutions to avoid and troubleshoot critical side reactions.
Our approach is grounded in mechanistic principles to provide not just protocols, but a deeper understanding of the "why" behind each step. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reductive amination of 5-methylthiophene-2-carbaldehyde with methylamine is low-yielding. I suspect imine-related side products. How can I confirm this and, more importantly, prevent it?
Answer:
This is a classic and often misunderstood issue in reductive aminations. The problem typically stems from an imbalance in the rates of imine formation and its subsequent reduction. If the reduction step is too slow, the intermediate imine can participate in undesired side reactions.
Mechanistic Insight: The desired pathway involves the nucleophilic attack of methylamine on the aldehyde to form a hemiaminal, which then dehydrates to a Schiff base (imine). A reducing agent, such as sodium borohydride (NaBH₄), then reduces the imine to the target secondary amine. The key is that this reduction must be efficient and timely.
Troubleshooting & Prevention:
-
pH Control is Critical: The formation of the imine from the aldehyde and amine is most efficient in a slightly acidic pH range (typically 5-6). However, the reducing power of NaBH₄ is significantly diminished at low pH due to hydrolysis.
-
The Problem: If you buffer the reaction too strongly in the acidic range to favor imine formation, you may simultaneously be quenching your reducing agent, allowing the imine intermediate to accumulate.
-
The Solution: Implement a staged pH adjustment. Start the reaction at a pH of ~7-8 to allow the initial condensation to occur without significant borohydride decomposition. Once the imine has started to form (monitorable by TLC or GC-MS), slowly adjust the pH to the 5-6 range to facilitate the reduction. Alternatively, use a pH-stable reducing agent like sodium triacetoxyborohydride (STAB), which is highly effective in mildly acidic conditions and is often the reagent of choice for this reason.
-
-
Identifying the Side Product: The primary side product is often the aldol-type condensation product of the imine with the starting aldehyde, or polymerization of the imine itself. These are often high-molecular-weight, polar compounds that appear as baseline material or distinct spots on a TLC plate.
-
Analytical Confirmation: Use LC-MS to look for masses corresponding to dimers or trimers of the imine intermediate. ¹H NMR of the crude product may show a complex mixture of unidentifiable olefinic and aliphatic protons.
-
Step-by-Step Protocol for Optimized Reductive Amination:
-
Dissolve 5-methylthiophene-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) at 0 °C.
-
Add a solution of methylamine (1.1-1.2 eq, e.g., 40% in water or 2M in THF) dropwise.
-
Stir the mixture for 30-60 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, maintaining the temperature below 25 °C.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Perform a standard aqueous workup, typically with saturated sodium bicarbonate solution, followed by extraction with an organic solvent.
Workflow for Troubleshooting Imine-Related Side Reactions:
Caption: Potential degradation pathways for the thiophene ring.
By carefully controlling stoichiometry, pH, and temperature, and by choosing the appropriate reagents, these common side reactions in the synthesis of this compound can be effectively minimized, leading to higher yields and purity of the desired product.
References
-
Reductive Amination of Aldehydes and Ketones. Organic Reactions. [Link]
N-methyl-1-(5-methylthiophen-2-yl)methanamine purification by column chromatography issues
Welcome to the technical support guide for the purification of N-methyl-1-(5-methylthiophen-2-yl)methanamine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the column chromatography of this secondary amine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to streamline your purification process and enhance yield and purity.
Introduction: The Challenge of Purifying Amines
This compound, like many primary and secondary amines, presents a unique set of challenges during purification by silica gel column chromatography. The basic nature of the amine group leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This interaction can result in several common issues:
-
Peak Tailing or Streaking: The compound elutes slowly and broadly from the column, leading to poor separation from impurities and excessive fraction volumes.[3][4]
-
Irreversible Adsorption: In some cases, the amine binds so strongly that it fails to elute from the column, causing significant yield loss.[2][5]
-
Compound Degradation: The acidic nature of the silica surface can potentially degrade acid-sensitive compounds.[6][7]
This guide will equip you with the knowledge and techniques to overcome these obstacles.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound and provides a logical workflow for diagnosing and solving them.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for amine purification.
Frequently Asked Questions (FAQs)
Issue 1: My compound is streaking badly on the TLC plate and the column.
Q: Why is my amine streaking?
A: Streaking is the most common issue and is a direct result of the acid-base interaction between your basic amine and the acidic silanol groups on the silica gel.[3][4] This strong, often non-uniform, interaction slows the compound's movement down the column, causing it to spread out.
Q: How can I prevent streaking?
A: The most effective method is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier to your mobile phase.[1][4]
-
Recommended Modifiers:
Protocol: Mobile Phase Modification
-
Prepare your chosen solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
To this mixture, add the basic modifier. For example, for a 1% TEA solution, add 1 mL of TEA to 99 mL of your solvent mixture.
-
Use this modified mobile phase to run your TLC and to equilibrate and run your column. The basic modifier will compete with your amine for the acidic sites, allowing your compound to elute in a sharp band.[4]
Issue 2: My compound won't come off the column, even with a very polar solvent.
Q: I've tried flushing with 100% methanol, but my yield is still very low. What's happening?
A: This indicates irreversible adsorption, where the interaction between your amine and the silica is too strong for the solvent to overcome. In this scenario, simply increasing solvent polarity is often insufficient.
Q: What are my options when my compound is stuck on the column?
A: You have two primary strategies: deactivating the silica gel before you run the column or using an alternative stationary phase.
-
Silica Gel Deactivation: You can pre-treat, or "deactivate," the silica to reduce its acidity.
-
Slurry Method: Prepare the silica slurry for your column in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine.[8][9] Allow this to stand for a short period before packing the column. This pre-exposes the silanol groups to a base.
-
Washing Method: Pack the column and then wash it with several column volumes of your mobile phase containing the basic modifier before loading your sample.[7][9]
-
-
Alternative Stationary Phases: If deactivation is not sufficient, consider a different stationary phase that is more compatible with basic compounds.[4]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic amines.[4][6]
-
Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, creating a less acidic environment that is ideal for separating basic compounds.[1][4]
-
Reversed-Phase (C18) Silica: This technique separates compounds based on hydrophobicity. It can be very effective for amines, often requiring a basic modifier in the mobile phase (e.g., 0.1% TEA in water/acetonitrile) to ensure good peak shape.[2][4]
-
| Stationary Phase | Principle | Best For | Considerations |
| Standard Silica Gel | Normal Phase (Polar) | Non-basic, neutral, and acidic compounds. | Acidic surface requires modification for amines. |
| Deactivated Silica Gel | Normal Phase (Polar) | Acid-sensitive or basic compounds like amines. | Requires pre-treatment with a base.[7] |
| Alumina (Neutral/Basic) | Normal Phase (Polar) | Good for basic compounds, especially amines.[6] | Can have different activity levels; test with TLC. |
| Amine-Functionalized Silica | Normal Phase (Polar) | Excellent for basic amines, reduces tailing significantly.[1] | More expensive than standard silica. |
| Reversed-Phase (C18) | Reversed Phase (Non-Polar) | Polar and ionizable compounds.[4] | Elution order is reversed (polar elutes first). |
Issue 3: I have multiple amine-containing impurities that are co-eluting with my product.
Q: Adding a basic modifier helps with streaking, but I still can't separate my product from a similar impurity. How can I improve selectivity?
A: Improving selectivity, or the separation between two compounds, requires a more nuanced approach than simply preventing tailing.[2]
A: Strategies to Improve Selectivity:
-
Solvent System Optimization: Systematically screen different solvent systems. Small changes can have a large impact on selectivity. Consider combinations like:
-
Dichloromethane/Methanol
-
Hexane/Ethyl Acetate
-
Toluene/Acetone
-
Always include your basic modifier (e.g., 1% TEA).
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the separation. This can help to resolve closely eluting compounds. Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent.
-
Change Stationary Phase: As mentioned previously, switching to a different stationary phase like amine-functionalized silica or C18 can dramatically alter the selectivity of the separation.[10] An impurity that co-elutes on silica might separate cleanly on an amine-functionalized column.[10]
Visual Guide: Impact of Mobile Phase Modifier
Caption: Effect of a basic modifier on amine chromatography.
Part 2: Recommended Purification Protocol
This section provides a starting point protocol for the purification of this compound. It is crucial to first optimize this method using Thin Layer Chromatography (TLC).
Step 1: TLC Method Development
-
Prepare Test Solvents: Prepare small volumes of several solvent systems. Good starting points are Hexane/Ethyl Acetate (9:1, 8:2, 7:3) and Dichloromethane/Methanol (99:1, 98:2, 95:5).
-
Add Modifier: To each test solvent, add 1% (v/v) triethylamine (TEA).
-
Spot and Develop: Spot your crude reaction mixture on a TLC plate. Develop the plate in your chosen solvent system.
-
Analyze: The ideal solvent system will give your desired product an Rf (retention factor) value of 0.2-0.35 . This Rf provides a good balance between retention and elution time on the column.
Step 2: Column Preparation and Elution
-
Select Column and Silica: Choose a column size appropriate for your sample amount (a general rule is 50-100g of silica per 1g of crude material).
-
Pack the Column (Slurry Method):
-
In a beaker, mix the silica gel with your chosen mobile phase (containing 1% TEA) to form a slurry.
-
Pour the slurry into your column and allow it to pack under gravity or with light pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated with the basic modifier.[7]
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.[7]
-
-
Elute and Collect:
-
Begin eluting with your mobile phase, collecting fractions.
-
Monitor the elution using TLC to identify the fractions containing your pure product.
-
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this process.[11]
References
- Stilz, H. U., et al. (2005). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents (EP1558354A2).
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
- Stilz, H. U., et al. (2004). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents (WO2004042350A2).
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Welch, C. J., et al. (2005). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1073(1-2), 235-240. Retrieved from [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]
-
Reddit r/chemhelp. (2022, September 24). Chromotography with free amines?. Retrieved from [Link]
-
Reddit r/Chempros. (2022, July 16). Alternative stationary phases. Retrieved from [Link]
-
Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel?. YouTube. Retrieved from [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?. YouTube. Retrieved from [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Biotage. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
Org Prep Daily. (2006, October 5). Purifying amines on silica. WordPress.com. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Tartu, Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). amine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Acetyl-5-methylthiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible root causes of 1-methyl-4-nitrosopiperazine (MNP).... Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation of N-methyl-1-(5-methylthiophen-2-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for investigating the degradation pathways of N-methyl-1-(5-methylthiophen-2-yl)methanamine. The content is structured to anticipate challenges and provide actionable solutions for designing, executing, and troubleshooting forced degradation studies.
Introduction: Understanding the Molecule's Stability
This compound combines two key functional groups: a substituted thiophene ring and a secondary N-methylamine. Both moieties are known to be susceptible to specific degradation pathways. Understanding the chemical stability of this molecule is critical for drug development, as it informs formulation strategies, storage conditions, and shelf-life determination, and is a regulatory requirement for demonstrating the specificity of analytical methods.[1][2]
Forced degradation studies, or stress testing, are essential for identifying the likely degradation products and establishing degradation pathways.[2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide pH range (hydrolysis), oxidation, and photolysis, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][3]
Part 1: Frequently Asked Questions - Predicted Degradation Pathways
This section addresses the most common questions regarding the potential chemical liabilities of this compound.
Q1: What are the primary reactive sites and predicted degradation pathways for this molecule?
A1: Based on its chemical structure, the molecule has three primary reactive sites prone to degradation:
-
Thiophene Sulfur Atom: The electron-rich sulfur is susceptible to oxidation, forming a thiophene S-oxide and potentially a thiophene S-sulfone under stronger conditions.[4][5][6]
-
Thiophene Ring (C=C Bonds): The double bonds in the aromatic ring can undergo epoxidation, leading to reactive epoxide intermediates that can rearrange to form hydroxy-thiophene derivatives.[7][8]
-
N-methylmethanamine Side Chain: This group is prone to two main pathways:
-
Oxidative N-Dealkylation: This is a common metabolic and chemical pathway where the N-methyl group is removed, yielding the primary amine analogue and formaldehyde.[9][10][11] This typically proceeds through an unstable carbinolamine intermediate.[9][10]
-
N-Oxidation: The nitrogen atom itself can be oxidized to form an N-oxide.[10]
-
The following diagram illustrates these predicted pathways.
Caption: Predicted degradation pathways of the target molecule.
Q2: How does the stability of the thiophene ring compare to a benzene ring?
A2: While both are aromatic, the thiophene ring is generally more electron-rich and thus more susceptible to oxidation than a benzene ring.[4] The sulfur atom provides a specific site for oxidation (S-oxidation) that is absent in benzene.[5][6] Thiophene and its derivatives are also known to be sensitive to photodegradation.[12][13]
Q3: Can degradation lead to reactive metabolites?
A3: Yes, this is a critical consideration. The intermediate products of thiophene oxidation, specifically thiophene S-oxides and epoxides, are known to be reactive electrophiles.[8][14][15] These intermediates can potentially react with biological nucleophiles (like proteins) and are a known source of toxicity for some thiophene-containing drugs.[8][14][15] Identifying these in your degradation studies is crucial for safety assessment.
Part 2: A Practical Guide to Forced Degradation Studies
This section provides a framework and step-by-step protocol for conducting a forced degradation study in line with regulatory expectations.
Experimental Design: Stress Conditions
The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization without completely consuming the starting material.[16] The conditions below, based on ICH guideline Q1A(R2), serve as a starting point and should be optimized for your specific molecule.[3]
| Stress Condition | Reagent / Condition | Typical Starting Conditions | Key Pathways Targeted |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24-48 hours | Hydrolysis of labile groups (if any) |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 24-48 hours | Hydrolysis, potential ring transformations[17] |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | S-Oxidation, N-Oxidation, N-Dealkylation[5][6] |
| Thermal | Dry Heat | 80°C for 48 hours | Thermolysis |
| Photolytic | Controlled Light Source | Overall illumination of ≥1.2 million lux hours and ≥200 watt hours/square meter | Photodegradation[12][13] |
Experimental Workflow
The overall process requires careful planning, execution, and analysis to ensure the generation of reliable and meaningful data.
Caption: General workflow for a forced degradation study.
Protocol Example: Oxidative Degradation
This protocol details a typical experiment using hydrogen peroxide as the stress agent.
Objective: To generate and identify oxidative degradation products.
Materials:
-
This compound (API)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
30% Hydrogen Peroxide (H₂O₂)
-
Catalase solution (optional, for quenching)
-
Volumetric flasks and pipettes
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in acetonitrile.
-
Stress Condition: In a 10 mL volumetric flask, add 1.0 mL of the API stock solution. Add 1.0 mL of 3% H₂O₂ (prepared by diluting 30% H₂O₂ with water).
-
Control Sample: Prepare a control by adding 1.0 mL of the API stock solution to 1.0 mL of water (without H₂O₂).
-
Incubation: Store both the stressed sample and the control sample protected from light at room temperature for 24 hours. Monitor periodically (e.g., at 2, 4, 8, 24 hours) to track the extent of degradation.
-
Quenching (Optional but Recommended): If the reaction needs to be stopped precisely, add a small amount of catalase solution to decompose the excess H₂O₂. Alternatively, the reaction is effectively stopped upon dilution for HPLC analysis.
-
Analysis: Dilute both the stressed and control samples with the mobile phase to a final concentration of ~0.1 mg/mL. Analyze immediately by a validated, stability-indicating HPLC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed and control samples. Calculate the percentage of API degraded. Identify the molecular weights of new peaks using the MS detector to propose structures for the degradation products.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments.
Q4: My mass balance is outside the acceptable range of 95-105%. What are the common causes?
A4: Achieving mass balance demonstrates that your analytical method can account for the fate of the parent drug.[18][19] A poor mass balance (typically <95%) suggests one or more of the following issues:
-
Formation of Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore, making them invisible to UV detectors. This is a key reason why using a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD) is beneficial.
-
Formation of Volatile Degradants: Small, volatile products (like formaldehyde from N-demethylation) will be lost during sample preparation and are not detected by HPLC.[20]
-
Co-elution: A degradation product may be co-eluting with the parent peak or another peak, leading to inaccurate quantification. Check peak purity using a PDA detector or MS.
-
Incomplete Elution: Some degradants may be highly polar or non-polar and could be irreversibly adsorbed onto the column or fail to elute during the gradient run.
-
Different Response Factors: The assumption that the degradant has the same UV response factor as the parent API is often incorrect.[18] For accurate mass balance, relative response factors should be determined for each major degradant.
Q5: I am seeing poor peak shape (tailing or fronting) for my degradant peaks. How can I fix this?
A5: Poor peak shape can compromise resolution and quantification.[21] Consider these causes:
-
Secondary Silanol Interactions: Basic compounds, like amines, can interact with acidic silanol groups on the silica-based column packing, causing peak tailing. Solution: Use a mobile phase with a competitive amine (e.g., 0.1% triethylamine) or switch to a low-pH mobile phase (e.g., pH 2.5-3.0 with formic or phosphoric acid) to protonate the analyte and suppress silanol activity. Using a modern, end-capped column also minimizes this effect.
-
Column Overload: Injecting too much sample mass can lead to peak fronting. Solution: Reduce the injection concentration or volume.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase), it can cause peak distortion.[22] Solution: Dilute the sample in the initial mobile phase whenever possible.
Q6: My HPLC system pressure increased significantly after injecting a sample from a basic hydrolysis study. What happened?
A6: This is a common issue when working at high pH.
-
Silica Dissolution: At a pH > 7, the silica backbone of standard HPLC columns can dissolve, generating fines that clog the column inlet frit or the column itself.[22] Solution: Immediately flush the column with a neutral, unbuffered mobile phase. Always neutralize basic samples before injection. For methods requiring high pH, use a hybrid or polymer-based column specifically designed for high-pH stability.
-
Analyte Precipitation: The pH change upon injection into the mobile phase may have caused the API or a degradant to precipitate, blocking the system. Solution: Ensure your sample is fully soluble in the mobile phase before injection.
Q7: I don't see any degradation under my initial stress conditions. What are my next steps?
A7: If the molecule is highly stable, you may need to increase the severity of the stress conditions.
-
Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 1 M or even higher. Increase H₂O₂ concentration from 3% to 10% or 30%.
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C).[3]
-
Extend Duration: Increase the exposure time from 24 hours to several days, with intermediate time points to monitor progress.
-
Combine Stressors: In some cases, a combination of stressors (e.g., heat and humidity) may be required to induce degradation.
References
-
Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. Available from: [Link]
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. ResolveMass. Available from: [Link]
-
What is Mass Balance in a Forced Degradation Study? Mourne Training Services. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
-
Thiophene. Wikipedia. Available from: [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH. Available from: [Link]
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]
-
Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. ResearchGate. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. ResearchGate. Available from: [Link]
-
What is mass balance and how to determine it? YouTube. Available from: [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society. Available from: [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Available from: [Link]
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]
-
Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available from: [Link]
-
Oxidation of Secondary and Primary Amines. SlidePlayer. Available from: [Link]
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Available from: [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. NIH. Available from: [Link]
-
N-Dealkylation of Amines. NIH. Available from: [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link]
-
Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry. Available from: [Link]
-
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. PubMed Central. Available from: [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. ResearchGate. Available from: [Link]
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry - ACS Publications. Available from: [Link]
-
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF. ResearchGate. Available from: [Link]
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. Available from: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available from: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]
-
HPLC Troubleshooting Guide. Agilent. Available from: [Link]
-
(PDF) N-Dealkylation of Amines. ResearchGate. Available from: [Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available from: [Link]
- Decomposition method of thiophene. Google Patents.
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available from: [Link]
-
Base hydrolysis of coordinated thiophene: a route from thiophenes to furans and the preparation of [(C5Me5)RhS]4. Organometallics - ACS Publications. Available from: [Link]
-
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. Available from: [Link]
-
THIOPHENE. Banaras Hindu University. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. Available from: [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available from: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmtech.com [pharmtech.com]
- 19. mournetrainingservices.com [mournetrainingservices.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. aelabgroup.com [aelabgroup.com]
- 22. agilent.com [agilent.com]
Technical Support Center: Scaling Up the Synthesis of N-methyl-1-(5-methylthiophen-2-yl)methanamine
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting the synthesis of N-methyl-1-(5-methylthiophen-2-yl)methanamine. As a molecule of interest in medicinal chemistry, its efficient and scalable synthesis is paramount.[1][2] This document moves beyond standard protocols to address the nuanced challenges you may encounter, providing field-proven insights and solutions in a direct question-and-answer format.
Part 1: Synthesis Pathway Overview
The most common and industrially scalable route to this compound is the reductive amination of 5-methylthiophene-2-carbaldehyde with methylamine.[3][4][5] This process typically involves two key stages: the formation of an intermediate imine (or iminium ion) followed by its reduction to the target secondary amine.
Caption: General workflow for the synthesis of the target amine via reductive amination.
Part 2: Troubleshooting Guide
This section addresses specific, practical issues that can arise during the synthesis and scale-up process.
Section A: Starting Materials and Reagents
Q1: My 5-methylthiophene-2-carbaldehyde starting material has a yellow or brownish tint. Is it still suitable for use?
A: Not without verification. A yellow or brown discoloration in thiophene aldehydes often indicates the presence of oxidized impurities or polymeric byproducts, which can have significant downstream effects. Thiophene compounds can be susceptible to oxidation and photo-degradation.[6]
-
Causality: Oxidation can introduce impurities that may chelate with metal catalysts or react with your reducing agent, leading to lower yields and complex purification challenges.
-
Troubleshooting Steps:
-
Analytical Verification: Before use, run a purity check via HPLC or GC-MS to quantify the aldehyde and identify major impurities.
-
Purification: If the purity is below your required specification (typically >98% for scalable synthesis), consider purification by vacuum distillation or recrystallization.
-
Storage: Always store thiophene aldehydes in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7]
-
Q2: What are the critical quality attributes for the methylamine source, and does the form (gas, solution in EtOH/THF, or salt) matter?
A: The form and purity of methylamine are critical.
-
Methylamine Gas: Provides the highest purity but requires specialized equipment (gas lines, pressure regulators) for accurate dosing, which can be a challenge during scale-up.
-
Methylamine Solution (in Ethanol or THF): This is the most common form used in lab and pilot scales. It's easier to handle and dose accurately. However, the solvent becomes part of your reaction medium, which must be accounted for. Ensure the solution is fresh and has been titrated to confirm its concentration, as methylamine can evaporate from the solution over time.
-
Methylamine Hydrochloride (CH₃NH₂·HCl): This salt is a stable, easy-to-handle solid. However, it requires the addition of a base (like triethylamine or potassium carbonate) to liberate the free amine in situ. This adds an extra component to your reaction mixture which can complicate the work-up. Amine salts will not work directly without free-basing.[4]
Q3: Which reducing agent is optimal for this reductive amination, and how do they compare for scale-up?
A: The choice of reducing agent is a trade-off between reactivity, selectivity, cost, and safety. The most common agents are sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
| Reducing Agent | Pros | Cons | Scalability Considerations |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, effective. | Can reduce the starting aldehyde to an alcohol if imine formation is slow. Requires careful control of pH and temperature. | Good for scale-up, but requires strict process control to minimize alcohol byproduct formation. Exothermic quench needs management. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the imine/iminium ion, with minimal reduction of the aldehyde.[4] | Highly toxic (releases HCN gas under acidic conditions), more expensive, waste disposal concerns. | Poor choice for scale-up due to extreme toxicity and environmental concerns. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" chemistry (water is the only byproduct), highly efficient, cost-effective at large scales. | Requires specialized high-pressure hydrogenation equipment. Catalyst can be sensitive to sulfur-containing compounds (poisoning). | Excellent for large-scale production but requires significant capital investment and process development to identify a sulfur-tolerant catalyst. |
Recommendation: For lab and early pilot-scale synthesis, Sodium Borohydride offers the best balance of cost, efficiency, and safety, provided the reaction conditions are well-optimized.
Section B: Reaction Conditions & Execution
Q4: I am observing low or stalled conversion of the 5-methylthiophene-2-carbaldehyde. What are the primary causes?
A: Low conversion is almost always linked to inefficient imine formation. The reduction step is typically fast; the rate-limiting step is the dehydration of the hemiaminal intermediate to form the imine.
-
Causality & Solutions:
-
Insufficient Water Removal: Imine formation is a reversible equilibrium reaction that produces water. If water is not removed or sequestered, the equilibrium will not favor the imine.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture before adding the reducing agent. On a larger scale, a Dean-Stark trap with an appropriate azeotropic solvent (like toluene) can be used.
-
-
Incorrect pH: The reaction is often acid-catalyzed to facilitate the dehydration step.[3] However, if the pH is too low, the amine nucleophile will be protonated and become non-reactive.
-
Solution: Maintain a weakly acidic pH (typically 5-6). A few drops of acetic acid are often sufficient.[3]
-
-
Low Temperature: While low temperatures can help control side reactions, they can also slow down imine formation.
-
Solution: Allow the aldehyde and amine to stir at room temperature for 1-2 hours to facilitate imine formation before cooling for the addition of the reducing agent.
-
-
Q5: My reaction is generating a significant amount of 1-(5-methylthiophen-2-yl)methanol. How can I suppress this side reaction?
A: This is a classic problem when using less selective reducing agents like NaBH₄. It occurs when the reducing agent reduces the starting aldehyde faster than the aldehyde reacts with methylamine to form the imine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
N-methyl-1-(5-methylthiophen-2-yl)methanamine vs other thiophene derivatives activity
<_>
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties—acting as a bioisosteric replacement for a phenyl ring, enhancing metabolic stability, and participating in hydrogen bonding—make it a "privileged structure" in drug development.[1] This has led to the successful development of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including cardiovascular disease, inflammation, and central nervous system (CNS) disorders.[1][3] Thiophene derivatives have shown remarkable versatility, exhibiting activities such as antipsychotic, antidepressant, anticonvulsant, and antianxiety effects.[1][4][5]
This guide provides a comparative analysis of the biological activities of key thiophene derivatives with a focus on their application in neuropharmacology. While the initial compound of interest, N-methyl-1-(5-methylthiophen-2-yl)methanamine, is a simple aminothiophene derivative, publicly available data on its specific biological activity is scarce. Therefore, this guide will broaden its scope to compare two well-characterized, clinically significant thiophene-based drugs: Olanzapine and Agomelatine . By examining their distinct mechanisms of action, receptor binding profiles, and functional outcomes, we can illuminate the critical role that structural modifications to the thiophene core play in determining pharmacological activity.
Comparative Analysis: Olanzapine vs. Agomelatine
Olanzapine and Agomelatine exemplify how the thiophene scaffold can be elaborated to achieve vastly different therapeutic outcomes. Olanzapine is a potent second-generation antipsychotic, while Agomelatine is a novel antidepressant with a unique mechanism of action.[6][7][8][9]
Mechanism of Action
Olanzapine exerts its effects through a broad-spectrum antagonism of multiple neurotransmitter receptors.[10] Its primary therapeutic action is attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[6][11] This dual blockade is crucial for alleviating both the positive (e.g., hallucinations, delusions) and negative (e.g., apathy, anhedonia) symptoms of schizophrenia.[6][8] Olanzapine also displays significant affinity for histamine H1, muscarinic M1-M5, and adrenergic α1 receptors, which contributes to its side-effect profile, including sedation and weight gain.[10][12]
Agomelatine , in contrast, has a highly targeted and novel mechanism. It is a potent agonist at melatonergic MT1 and MT2 receptors and a neutral antagonist at the serotonin 5-HT2C receptor.[7][13] This dual action is unique among antidepressants.[9][14] The agonism of melatonin receptors helps to resynchronize circadian rhythms, which are often disrupted in major depressive disorder, leading to improved sleep onset and quality.[13][15] The antagonism of 5-HT2C receptors leads to an increase in dopamine and norepinephrine release in the frontal cortex, contributing to its antidepressant effects.[7][14]
The distinct signaling pathways for these two drugs are visualized below.
Figure 1: Simplified signaling pathways of Olanzapine and Agomelatine.
Comparative Receptor Binding Affinity
The therapeutic and side-effect profiles of these drugs are directly related to their binding affinities for various receptors. Binding affinity is quantified by the inhibition constant (Ki), where a lower Ki value indicates a stronger binding interaction.
| Receptor | Olanzapine (Ki, nM) | Agomelatine (Ki, nM) | Primary Therapeutic Relevance |
| Dopamine D2 | 1.1 - 11 | > 1000 | Antipsychotic (Olanzapine)[6][10] |
| Serotonin 5-HT2A | 4 | > 1000 | Antipsychotic (Olanzapine)[6] |
| Serotonin 5-HT2C | 13 | 631 | Antidepressant (Agomelatine)[10][15] |
| Melatonin MT1 | > 1000 | 0.1 | Antidepressant/Chronobiotic (Agomelatine)[15] |
| Melatonin MT2 | > 1000 | 0.12 | Antidepressant/Chronobiotic (Agomelatine)[15] |
| Histamine H1 | 7 | > 1000 | Sedation Side Effect (Olanzapine)[10] |
| Muscarinic M1 | 2.5 - 18 | > 1000 | Anticholinergic Side Effects (Olanzapine)[10] |
| Adrenergic α1 | 19 - 57 | > 1000 | Orthostatic Hypotension (Olanzapine)[10] |
Note: Ki values are compiled from various sources and represent approximate consensus values. Exact values may vary between studies.
This data clearly illustrates the "promiscuous" nature of Olanzapine, which binds with high affinity to a wide range of receptors, compared to the more selective profile of Agomelatine.
Experimental Protocols for Activity Assessment
Evaluating the activity of novel thiophene derivatives requires a combination of in vitro and in vivo assays to determine receptor binding, functional activity, and behavioral outcomes.
In Vitro: Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to a receptor preparation.[16][17]
Methodology:
-
Preparation of Receptor Membranes: Cell lines (e.g., HEK-293 or CHO) stably expressing the human receptor of interest (e.g., Dopamine D2) are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptors is isolated via centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains:
-
A fixed concentration of the receptor membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
A range of concentrations of the unlabeled test compound (e.g., a novel thiophene derivative).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes.
-
Quantification: The filter mat is washed to remove non-specifically bound radioactivity. A scintillation cocktail is added, and the radioactivity trapped on the filters is counted using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand receptor binding assay.
In Vivo: Forced Swim Test (FST) for Antidepressant Activity
The Forced Swim Test (FST) is a widely used behavioral model to screen for potential antidepressant activity in rodents.[18][19] The model is based on the observation that animals, when placed in an inescapable container of water, will eventually cease escape-oriented behaviors and become immobile. This immobility is interpreted as a state of behavioral despair, which can be reversed by treatment with antidepressant drugs.[20][21]
Methodology:
-
Animal Acclimation: Male Swiss mice are acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Animals are divided into groups (e.g., vehicle control, positive control like Sertraline, and test compound groups at various doses). The test compound or vehicle is administered, typically via oral gavage or intraperitoneal injection, 30-60 minutes before the test.
-
Pre-Swim Session (Day 1 - Optional but Recommended): Each mouse is placed individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for a 15-minute period. This session sensitizes the animals to the procedure.
-
Test Session (Day 2): 24 hours after the pre-swim, the animals are again placed in the swim cylinder for a 6-minute session.[20]
-
Behavioral Scoring: The entire 6-minute session is recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test.[20] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Data Analysis: The mean immobility time for each group is calculated. A statistically significant reduction in immobility time for a test compound group compared to the vehicle control group suggests potential antidepressant activity.
Conclusion: Structure-Activity Relationship and Future Directions
The comparison between Olanzapine and Agomelatine powerfully demonstrates that the thiophene nucleus is a versatile scaffold upon which vastly different pharmacological profiles can be built. The nature, position, and complexity of substituents on the thiophene ring dictate the receptor interaction profile and, consequently, the therapeutic application.
-
Olanzapine's thienobenzodiazepine structure results in a broad-spectrum receptor antagonist profile, ideal for treating complex psychotic disorders.
-
Agomelatine's N-acetylated aminomethylnaphthalene substituent attached to a thiophene core creates a highly specific agent targeting the melatonergic and serotonergic systems, offering a novel approach to depression treatment.
For the initial compound, This compound , its simple structure—a methylaminomethyl group on a methyl-substituted thiophene—suggests it might serve as a building block or exhibit activity at monoaminergic systems. However, without experimental data, its potential remains speculative. Future research should focus on screening such simple thiophene derivatives in a panel of CNS receptor binding assays, followed by in vivo behavioral models like the FST, to uncover novel neuropharmacological leads. The continued exploration of thiophene chemistry holds immense promise for the development of next-generation therapeutics for neurological and psychiatric disorders.[2][22]
References
-
Olanzapine - StatPearls - NCBI Bookshelf . Source: National Center for Biotechnology Information, URL: [Link]
-
Structure-Activity Relationships of Thiophene Derivatives of Biological Interest . Source: Taylor & Francis Online, URL: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH . Source: National Center for Biotechnology Information, URL: [Link]
-
Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC - PubMed Central . Source: National Center for Biotechnology Information, URL: [Link]
-
Agomelatine - Wikipedia . Source: Wikipedia, URL: [Link]
-
What is the mechanism of Olanzapine? - Patsnap Synapse . Source: Patsnap, URL: [Link]
-
What is the mechanism of Agomelatine? - Patsnap Synapse . Source: Patsnap, URL: [Link]
-
Olanzapine and its Working Mechanism - Hilaris Publisher . Source: Hilaris Publishing, URL: [Link]
-
Agomelatine: A Novel Antidepressant - PMC - NIH . Source: National Center for Biotechnology Information, URL: [Link]
-
Pharmacology of Olanzapine (Zyprexa) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube . Source: YouTube, URL: [Link]
-
Agomelatine: A novel mechanism of antidepressant action involving the melatonergic and the serotonergic system | European Psychiatry - Cambridge University Press & Assessment . Source: Cambridge University Press, URL: [Link]
-
Olanzapine and its Working Mechanism - Hilaris Publisher . Source: Hilaris Publishing, URL: [Link]
-
Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH . Source: National Center for Biotechnology Information, URL: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing . Source: Royal Society of Chemistry, URL: [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Publications . Source: American Chemical Society Publications, URL: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers . Source: Frontiers, URL: [Link]
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. . Source: ResearchGate, URL: [Link]
-
Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed . Source: National Center for Biotechnology Information, URL: [Link]
-
Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives - ResearchGate . Source: ResearchGate, URL: [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF - ResearchGate . Source: ResearchGate, URL: [Link]
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology . Source: Journal of Herbmed Pharmacology, URL: [Link]
-
In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation . Source: ResearchGate, URL: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH . Source: National Center for Biotechnology Information, URL: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH . Source: National Center for Biotechnology Information, URL: [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed . Source: National Center for Biotechnology Information, URL: [Link]
-
Selected biologically active 2-aminothiophenes - ResearchGate . Source: ResearchGate, URL: [Link]
-
Antimicrobial Activity of 2-Aminothiophene Derivatives . Source: The Pharma Innovation, URL: [Link]
-
In Vivo Antidepressant Effect of Passiflora edulis f. flavicarpa into Cationic Nanoparticles: Improving Bioactivity and Safety - PubMed Central . Source: National Center for Biotechnology Information, URL: [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PubMed Central . Source: National Center for Biotechnology Information, URL: [Link]
-
Pharmacological In vivo Test to Evaluate the Antidepressant Activity of Polyherbal Formulation - Nepal Journals Online . Source: Nepal Journals Online, URL: [Link]
-
Mimicking human antidepressant activity in Swiss Albino Mice using Madhuca Longifolia - ScienceScholar . Source: ScienceScholar, URL: [Link]
-
N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem . Source: National Center for Biotechnology Information, URL: [Link]
-
Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed . Source: National Center for Biotechnology Information, URL: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC . Source: National Center for Biotechnology Information, URL: [Link]
-
N-methyl-1-(2-thiophen-2-ylphenyl)methanamine - PubChem . Source: National Center for Biotechnology Information, URL: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives . Source: MDPI, URL: [Link]
-
(1R,2R,4R)-N-((4-((4-(2-carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride - MDPI . Source: MDPI, URL: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Agomelatine: A novel mechanism of antidepressant action involving the melatonergic and the serotonergic system | European Psychiatry | Cambridge Core [cambridge.org]
- 10. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 14. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agomelatine - Wikipedia [en.wikipedia.org]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. herbmedpharmacol.com [herbmedpharmacol.com]
- 19. longdom.org [longdom.org]
- 20. In Vivo Antidepressant Effect of Passiflora edulis f. flavicarpa into Cationic Nanoparticles: Improving Bioactivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciencescholar.us [sciencescholar.us]
- 22. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-methyl-1-(5-methylthiophen-2-yl)methanamine: Routes, Yields, and Process Considerations
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. N-methyl-1-(5-methylthiophen-2-yl)methanamine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a comparative analysis of the most common and effective methods for its preparation, with a focus on reductive amination pathways. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative assessment of their respective yields, purities, and operational efficiencies.
Introduction: The Importance of this compound
The thiophene moiety is a well-established pharmacophore present in numerous clinically approved drugs. The specific structural motif of this compound, featuring a secondary amine, makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of the drug discovery and development process. This guide will focus on the practical aspects of its synthesis, providing actionable insights for laboratory and process chemists.
Reductive Amination: A Cornerstone of Amine Synthesis
Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, making it a primary strategy for the synthesis of this compound.[1][2][3] This reaction typically proceeds in two steps: the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[3][4] The key advantage of this method is its ability to avoid the over-alkylation often encountered in direct alkylation of amines.[1]
The general transformation for the synthesis of this compound via reductive amination starts from 5-methylthiophene-2-carbaldehyde and methylamine. The choice of reducing agent and reaction conditions can be varied to optimize the outcome, leading to different synthetic routes which we will compare.
Comparative Analysis of Synthesis Routes
We will explore two primary reductive amination strategies for the synthesis of this compound:
-
Route 1: One-Pot Reductive Amination with Sodium Borohydride (NaBH₄)
-
Route 2: Stepwise Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Below is a visual representation of these synthetic pathways.
Caption: Comparative workflow of two synthesis routes for this compound.
Route 1: One-Pot Reductive Amination with Sodium Borohydride (NaBH₄)
This approach is a straightforward and cost-effective method that involves the in-situ formation and reduction of the imine in a single reaction vessel.
Experimental Protocol
-
Reaction Setup: To a solution of 5-methylthiophene-2-carbaldehyde (1.0 eq) in methanol (MeOH), add a solution of methylamine (1.2 eq, 40% in water) at 0 °C.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the temperature below 10 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Causality and Experimental Choices
-
Methanol as Solvent: Methanol is a good solvent for both the aldehyde and the imine intermediate. It is also compatible with sodium borohydride.
-
Portion-wise Addition of NaBH₄: This is a crucial step to control the exothermic reaction and prevent the reduction of the starting aldehyde before imine formation is complete.
-
Aqueous Workup: The addition of water is necessary to quench the excess NaBH₄ and any borate esters formed during the reaction.
Route 2: Stepwise Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This method involves the pre-formation of the imine, followed by its reduction with a milder and more selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
Experimental Protocol
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 5-methylthiophene-2-carbaldehyde (1.0 eq) and methylamine (1.1 eq) in toluene.
-
Water Removal: Heat the mixture to reflux to azeotropically remove water, driving the imine formation to completion. Monitor the reaction by TLC or GC-MS.
-
Isolation of Imine (Optional): Once the starting material is consumed, the toluene can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
-
Reduction: Dissolve the crude imine in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Workup and Purification: Stir the reaction for 4-6 hours. Quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Causality and Experimental Choices
-
Dean-Stark Apparatus: This is used to effectively remove the water generated during imine formation, thus shifting the equilibrium towards the product.
-
Sodium Triacetoxyborohydride (STAB): STAB is a milder reducing agent than NaBH₄ and is particularly effective for the reduction of imines in the presence of aldehydes.[2] This selectivity allows for a more controlled reaction with potentially fewer side products.
-
Aprotic Solvent for Reduction: Solvents like DCE and THF are preferred for reactions with STAB as they do not react with the reducing agent.
Performance Comparison
| Parameter | Route 1: One-Pot NaBH₄ | Route 2: Stepwise STAB |
| Typical Yield | 60-75% | 75-90% |
| Purity (Crude) | Moderate | High |
| Reaction Time | 4-6 hours | 6-8 hours (including imine formation) |
| Reagent Cost | Low (NaBH₄ is inexpensive) | Moderate (STAB is more expensive) |
| Scalability | Good | Excellent |
| Safety Considerations | Exothermic reaction with NaBH₄ requires careful temperature control. | STAB is less reactive with protic solvents, offering a better safety profile. |
| Process Simplicity | High (one-pot) | Moderate (two steps) |
Discussion and Recommendations
Route 1 is an attractive option for its simplicity and cost-effectiveness, making it suitable for initial lab-scale synthesis and rapid analogue preparation. However, the use of the more reactive NaBH₄ can sometimes lead to the formation of byproducts, such as the corresponding alcohol from the reduction of the starting aldehyde, which may necessitate more rigorous purification.
Route 2 offers higher yields and purity due to the controlled, stepwise nature of the reaction and the use of a more selective reducing agent. While it involves an additional step and a more expensive reagent, the improved outcome and scalability make it the preferred method for the synthesis of larger quantities of the target compound where purity is a critical parameter. The ability to isolate and characterize the imine intermediate can also be advantageous for process control and optimization.
Conclusion
The synthesis of this compound can be effectively achieved via reductive amination. The choice between a one-pot approach with sodium borohydride and a stepwise method with sodium triacetoxyborohydride will depend on the specific requirements of the project, including scale, desired purity, cost constraints, and available resources. For exploratory work, the one-pot method provides a quick and economical route. For process development and scale-up, the stepwise approach with STAB is recommended for its superior control, yield, and purity.
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link][1]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][2]
-
Chemistry LibreTexts. 23.4: Preparation of Amines via Reductive Amination. [Link][3]
-
YouTube. 22.4e Synthesis of Amines Reductive Amination. [Link][4]
-
Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. [6]
-
PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link][7]
-
PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. [Link][8]
-
Googleapis. 10h-thieno[2,3-B][1][6] benzodiazepine. [Link][9]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link][10]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine | C12H13NS | CID 7060565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Purity of N-methyl-1-(5-methylthiophen-2-yl)methanamine by HPLC
Introduction: The Imperative of Purity in Novel Thiophene Derivatives
N-methyl-1-(5-methylthiophen-2-yl)methanamine is a substituted thiophene derivative of significant interest in contemporary pharmaceutical research and development. Its structural motif is a key pharmacophore in various biologically active compounds. As with any active pharmaceutical ingredient (API) or its precursors, establishing unequivocal purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical studies.
This guide provides a comprehensive, technically detailed framework for the validation of this compound purity, with a primary focus on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will delve into the rationale behind the methodological choices, present a self-validating protocol, and objectively compare the performance of HPLC with alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a scientifically sound and defensible approach to purity analysis.
The Gold Standard: Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[1][2] For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is particularly well-suited due to the compound's moderate polarity.
Method Development: A Rationale-Driven Approach
The development of a robust and reliable HPLC method is a systematic process. Here, we outline the critical parameters and the expert reasoning behind their selection for the analysis of this compound:
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of RP-HPLC and the logical starting point. Its hydrophobic nature provides effective retention of the analyte, allowing for separation from more polar impurities. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.
-
Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic solvent.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.
-
Aqueous Phase: A buffer is essential for controlling the ionization state of the secondary amine in the analyte. A 20 mM ammonium acetate buffer adjusted to pH 4.0 is ideal. The acidic pH ensures the amine is protonated, which significantly improves peak shape by preventing interactions with residual silanol groups on the silica support.[3]
-
Elution Mode: A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is employed. This ensures that any early-eluting polar impurities are well-resolved, and any late-eluting, more hydrophobic impurities are efficiently eluted from the column, preventing carryover between injections.
-
-
Detection: The thiophene ring in this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is optimal, allowing for monitoring at a specific wavelength (e.g., 250 nm) for quantification while also providing spectral data for peak purity assessment.[3]
-
Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are a regulatory requirement and a critical part of method development.[4] The analyte is subjected to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[5] The HPLC method must be able to separate the intact analyte from all significant degradation products, thus proving its specificity.[1][4][5]
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC purity validation.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary method of choice, it is instructive to compare its performance against other analytical techniques that could be employed for purity assessment. This provides a broader perspective and highlights the strengths and weaknesses of each approach.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Specificity | High; can separate isomers and closely related compounds. Stability-indicating when validated with forced degradation. | Very high; provides structural information from mass spectra, aiding in impurity identification. | High; provides detailed structural information. Can distinguish between structurally similar compounds. |
| Sensitivity (LOD/LOQ) | Excellent (typically low ng/mL to pg/mL range). | Excellent (pg to fg range), especially for volatile compounds. | Moderate (typically low µg/mL range). |
| Precision (RSD%) | Excellent (<1-2% for assays, <5-10% for impurities). | Good (typically <5-10%). | Excellent (<1%). |
| Analysis Time | Moderate (15-45 minutes per sample). | Moderate to long (20-60 minutes per sample). | Rapid (5-15 minutes per sample). |
| Sample Throughput | High, especially with modern autosamplers. | Moderate. | High. |
| Quantification | Requires a reference standard for each analyte. | Requires a reference standard; can provide semi-quantitative data without one. | Can provide absolute quantification without a specific reference standard for the impurity (using a certified internal standard). |
| Analyte Suitability | Broad range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Soluble compounds. |
Expert Insight: For this compound, GC-MS could be a viable alternative, given its likely volatility. However, the potential for on-column degradation of the amine at high temperatures is a significant risk that could complicate the analysis. qNMR is a powerful tool for purity assessment without the need for impurity reference standards but generally lacks the sensitivity of HPLC for detecting trace-level impurities.[6] Therefore, HPLC remains the most balanced and robust technique for routine quality control and regulatory submissions.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be compliant with major regulatory guidelines such as those from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[7][8][9][10][11]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (50:50) |
System Suitability Test (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is a core tenet of a trustworthy analytical system.[12][13][14][15]
-
Procedure: Make five replicate injections of a standard solution of this compound (e.g., 0.5 mg/mL).
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Method Validation Protocol (Abbreviated as per ICH Q2(R1))[9][11]
-
Specificity: Analyze blank (diluent), placebo (if in a formulation), and stressed samples. The peak for this compound should be free from interference from any other components.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 50% to 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank or placebo at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 3.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively (typically based on signal-to-noise ratios of 10:1 for LOQ and 3:1 for LOD).
-
Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability criteria should still be met.
Conclusion: Ensuring Defensible Purity Data
The validation of the purity of this compound is a critical step in its development for any research or pharmaceutical application. The reverse-phase HPLC method detailed in this guide provides a robust, specific, and reliable system for this purpose. By adhering to a rationale-driven method development strategy and a comprehensive validation protocol grounded in international regulatory standards, researchers can generate high-quality, defensible data. While alternative techniques like GC-MS and qNMR have their merits, HPLC offers the optimal combination of sensitivity, specificity, and practicality for routine purity analysis of this and structurally related compounds.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
<621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]
-
General Chapters: <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
-
Forced Degradation Studies in HPLC Stability Method Development. Studylib. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
Are You Sure You Understand USP <621>?. LCGC International. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
N-Methyl-1-(thiophen-2-yl)methanamine. PubChem. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]
-
High-purity amines in pharmaceuticals: Key Insights and Applications. Diplomata Comercial. [Link]
-
N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. PubChem. [Link]
-
amine. PubChem. [Link]
-
Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. [Link]
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health (NIH). [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Information System (INIS). [Link]
-
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. [Link]
-
N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. PubChem. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. ijrpp.com [ijrpp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. starodub.nl [starodub.nl]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. usp.org [usp.org]
- 13. scribd.com [scribd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of N-methyl-1-(5-methylthiophen-2-yl)methanamine in Biological Assays
Abstract
This guide provides a comprehensive framework for assessing the cross-reactivity of N-methyl-1-(5-methylthiophen-2-yl)methanamine, a novel compound with therapeutic potential. Off-target interactions are a significant cause of adverse drug reactions and late-stage attrition in drug development. Therefore, early and systematic profiling of a compound's selectivity is paramount. This document outlines a tiered, logical approach to experimental design, presents detailed protocols for key in vitro assays, and offers a strategy for data interpretation. By explaining the causal relationships behind experimental choices and grounding methodologies in established standards, this guide serves as a critical resource for researchers in pharmacology and drug discovery, ensuring a robust and self-validating assessment of molecular liabilities.
Introduction: The Imperative of Selectivity Profiling
This compound is a molecule of interest, featuring a thiophene core, which is a versatile pharmacophore present in numerous FDA-approved drugs.[1][2] The thiophene ring is considered a bioisostere of a benzene ring, capable of engaging with a wide range of biological targets.[2] However, the thiophene moiety is also a known structural alert, as its metabolism can sometimes lead to reactive metabolites.[3] The compound's methanamine side chain is a common feature in centrally active agents, suggesting a potential for interaction with monoamine systems like serotonin, dopamine, or norepinephrine transporters and receptors.
Given this structural makeup, a thorough investigation of the compound's selectivity is not merely a regulatory requirement but a scientific necessity. Cross-reactivity, or the binding of a drug to targets other than its intended one, can lead to unforeseen side effects, toxicity, or even synergistic therapeutic effects. Early identification of these off-target interactions is crucial for making informed decisions, mitigating risks, and guiding the optimization of lead candidates.[4][5] This guide details a systematic approach to de-risk this compound by mapping its interaction profile across a wide range of physiologically relevant targets.
Predictive Analysis and Strategic Experimental Design
Before embarking on extensive screening, an analysis of the compound's structure can predict likely off-target liabilities and guide the selection of appropriate assays.
Structural Alerts and Predicted Liabilities:
-
Thiophene Ring: This sulfur-containing heterocycle is electron-rich and can participate in various interactions. Its metabolism via cytochrome P450 enzymes can sometimes produce reactive thiophene S-oxides or epoxides, which are implicated in toxicity.[3]
-
N-methyl-methanamine Moiety: This functional group is a common feature in ligands for monoamine transporters (e.g., SERT, DAT, NET) and G-protein coupled receptors (GPCRs), particularly aminergic receptors (serotonergic, dopaminergic, adrenergic).
-
Overall Physicochemical Properties: The compound's lipophilicity and basicity will influence its distribution and potential to interact with promiscuous targets or ion channels, such as the hERG potassium channel.
Based on this analysis, a tiered screening approach is recommended. This strategy prioritizes assays for the most probable off-target families, conserving resources while providing a comprehensive safety profile.
Tiered Experimental Workflow for Cross-Reactivity Profiling
A logical, multi-tiered workflow ensures that resources are used efficiently, starting with broad screening and progressing to more focused, functional assessments for any identified hits.
Caption: Tiered workflow for cross-reactivity profiling.
Methodologies & Experimental Protocols
Adherence to standardized and validated protocols is essential for generating reliable and reproducible data. The following sections detail the methodologies for the key assays in our proposed workflow.
Tier 1: Broad Panel Radioligand Binding Assays
The initial screen should utilize a broad panel of receptors, transporters, and ion channels to identify significant off-target interactions. Commercial panels, such as the Eurofins SafetyScreen44, provide a cost-effective and comprehensive starting point.[6][7]
Objective: To identify significant binding interactions (>50% inhibition) of this compound at a single high concentration (typically 10 µM) across a panel of diverse biological targets.
Protocol: General Radioligand Competition Binding Assay [8][9]
-
Membrane Preparation: Utilize commercially prepared cell membranes or isolated tissue homogenates expressing the target of interest. Protein concentration should be determined via a standard method like the BCA assay.
-
Assay Buffer Preparation: Prepare a buffer optimized for the specific target receptor. This typically includes buffering agents (e.g., Tris-HCl, HEPES), salts, and protease inhibitors.
-
Reaction Mixture Setup (96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of a specific high-affinity radioligand (e.g., ³H-ligand, ¹²⁵I-ligand) at or below its Kd, and the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membrane preparation, and a high concentration of a known, unlabeled competing ligand to saturate all specific binding sites.
-
Test Compound Wells: Add assay buffer, radioligand, membrane preparation, and this compound at a final concentration of 10 µM.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature, 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound/Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Calculate Percent Inhibition = [1 - (Test Compound cpm - NSB cpm) / (Specific Binding cpm)] * 100.
-
Tier 2: hERG Channel Liability Assessment
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[10][11] Therefore, early assessment of hERG liability is mandated by regulatory agencies like the FDA and EMA.[12]
Objective: To determine the inhibitory potential and potency (IC50) of the test compound on the hERG channel.
Protocol: Automated Patch Clamp Electrophysiology [10][13]
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells to ~80% confluency under standard conditions.
-
Cell Preparation: On the day of the experiment, detach cells and prepare a single-cell suspension in the appropriate extracellular solution.
-
Instrument Setup: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch). Prime the system with intracellular and extracellular solutions.
-
Seal Formation: The system will automatically capture cells and form gigaseals to establish the whole-cell patch-clamp configuration. Cells with poor seal resistance (<500 MΩ) are rejected.
-
Current Recording:
-
Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV where the tail current is measured.
-
Establish a stable baseline current by perfusing the cell with the vehicle (e.g., 0.1% DMSO in extracellular solution).
-
-
Compound Application: Apply increasing concentrations of this compound sequentially to the same cell, allowing the current to reach steady-state at each concentration. A positive control (e.g., E-4031, a known hERG blocker) is run in parallel.
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 3: Enzyme Inhibition Assays
If the primary screen or structural analysis suggests potential interaction with enzymes (e.g., Monoamine Oxidase - MAO-A/B, Cyclooxygenases - COX-1/2), a direct enzyme inhibition assay is required.[14][15]
Objective: To determine the potency (IC50) of the test compound against specific enzyme targets.
Protocol: General Spectrophotometric Enzyme Inhibition Assay (e.g., MAO-A) [16][17]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in assay buffer.
-
Prepare the enzyme solution (e.g., recombinant human MAO-A) and substrate solution (e.g., kynuramine) in the appropriate assay buffer.
-
-
Assay Setup (96-well plate):
-
Control Wells (100% activity): Add enzyme solution and vehicle (DMSO).
-
Test Wells: Add enzyme solution and the desired concentrations of the test compound.
-
Positive Control Wells: Add enzyme solution and a known inhibitor (e.g., clorgyline for MAO-A).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Use a microplate reader to measure the change in absorbance (or fluorescence) over a set period. The rate of change corresponds to the reaction velocity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for interpretation. Summarize quantitative results in tables for easy comparison.
Table 1: Cross-Reactivity Profile of this compound (Compound X)
Hypothetical data for illustrative purposes.
| Target Class | Target Name | Assay Type | % Inhibition @ 10 µM | IC50 / Ki (nM) |
| Primary Target | Serotonin Transporter (SERT) | Binding | 95% | 25 |
| GPCRs | Serotonin Receptor (5-HT2A) | Binding | 88% | 150 |
| Dopamine Receptor (D2) | Binding | 65% | 850 | |
| Adrenergic Receptor (α1A) | Binding | 52% | 2,100 | |
| Muscarinic Receptor (M1) | Binding | 15% | > 10,000 | |
| Histamine Receptor (H1) | Binding | 8% | > 10,000 | |
| Ion Channels | hERG Potassium Channel | Patch Clamp | 45% | 8,500 |
| L-type Calcium Channel | Binding | 5% | > 10,000 | |
| Site 2 Sodium Channel | Binding | 2% | > 10,000 | |
| Enzymes | Monoamine Oxidase A (MAO-A) | Inhibition | 75% | 550 |
| Monoamine Oxidase B (MAO-B) | Inhibition | 20% | > 10,000 | |
| COX-1 | Inhibition | < 5% | > 10,000 |
Interpretation of Results:
-
Selectivity Window: The primary therapeutic hypothesis would be validated by high affinity for the intended target (e.g., SERT). The key analysis is the "selectivity window"—the ratio of affinity for off-targets versus the primary target. In this example, the compound is ~6-fold selective for 5-HT2A over SERT (150 nM / 25 nM) and shows progressively weaker interactions with other aminergic receptors.
-
Clinically Relevant Off-Targets:
-
hERG Channel: An IC50 of 8.5 µM (8,500 nM) is a potential concern. Regulatory guidelines (ICH S7B) suggest a >30-fold margin between the hERG IC50 and the therapeutic plasma concentration is generally considered low risk.[12][19] Further evaluation is required once efficacious plasma concentrations are known.
-
MAO-A Inhibition: An IC50 of 550 nM indicates moderate activity. Co-administration with other serotonergic agents could pose a risk of serotonin syndrome, a consideration for clinical trial design.
-
5-HT2A and D2 Receptor Binding: These interactions could contribute to the overall pharmacological profile, potentially causing side effects (e.g., sedation, extrapyramidal symptoms) or even contributing to efficacy, depending on the therapeutic indication.
-
Caption: Relationship between targets and potential outcomes.
Conclusion and Future Directions
This guide has established a rigorous, phased approach for characterizing the cross-reactivity of this compound. The hypothetical data demonstrate that while the compound shows high affinity for its primary target, it also possesses a rich secondary pharmacology with notable interactions at the 5-HT2A receptor, MAO-A enzyme, and hERG channel.
These findings are not a roadblock but a roadmap. They provide critical insights that allow for:
-
Risk Mitigation: Proactively designing clinical studies to monitor for potential adverse effects related to MAO-A and hERG inhibition.
-
Structure-Activity Relationship (SAR) Guidance: Guiding medicinal chemists to modify the structure to enhance selectivity against identified off-targets while retaining primary target affinity.
-
Informed Candidate Selection: Enabling an objective, data-driven decision on whether to advance the compound into further preclinical and clinical development.
By systematically applying the principles and protocols outlined herein, researchers can build a comprehensive and trustworthy selectivity profile, a cornerstone of modern, safety-conscious drug discovery.
References
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
Patsnap. (2024). What are preclinical safety pharmacology requirements? Synapse. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
Rupšys, D., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
Slideshare. (n.d.). hERG Assay. Retrieved from [Link]
-
Springer. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
ResearchGate. (2023). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
ResearchGate. (2021). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
-
Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Safety Guidelines. Retrieved from [Link]
-
European Medicines Agency (EMA). (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 5. altasciences.com [altasciences.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. fda.gov [fda.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ema.europa.eu [ema.europa.eu]
Navigating the Structure-Activity Landscape of Thiophene-Based Methanamines: A Comparative Guide
For Immediate Release
[City, State] – January 18, 2026 – In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide, intended for researchers, scientists, and drug development professionals, delves into the structure-activity relationship (SAR) of a promising class of compounds: N-methyl-1-(5-methylthiophen-2-yl)methanamine analogues. By synthesizing available data and providing a framework for experimental evaluation, this document aims to illuminate the path toward optimizing these molecules for therapeutic potential.
The Core Scaffold: this compound
The parent compound, this compound, possesses a privileged thiophene ring, a common motif in many biologically active molecules. The key features of this scaffold that are ripe for modification include:
-
The Thiophene Ring: Substitution at the 3 and 4 positions.
-
The 5-Methyl Group: Replacement with other alkyl or functional groups.
-
The N-Methyl Group: Substitution with larger alkyl groups, aryl groups, or incorporation into a cyclic system.
-
The Methanamine Bridge: Homologation or conformational restriction.
A systematic investigation of these modifications is crucial to understanding their influence on potency, selectivity, and pharmacokinetic properties.
Postulated Structure-Activity Relationships
Based on broader knowledge of thiophene-containing pharmacophores, we can hypothesize several key SAR trends for this analogue series. These hypotheses provide a rational basis for the design of a focused compound library for biological screening.
2.1. Impact of Substitution on the Thiophene Ring
The electronic and steric nature of substituents on the thiophene ring can significantly modulate biological activity. For instance, in other thiophene series, the introduction of electron-withdrawing or electron-donating groups has been shown to alter receptor binding affinity and metabolic stability.
Table 1: Hypothetical Impact of Thiophene Ring Substitution on Biological Activity
| Position of Substitution | Substituent Type | Predicted Impact on Activity | Rationale |
| 3-position | Small, lipophilic (e.g., Cl, F) | Potential for increased potency | May enhance binding pocket interactions through hydrophobic or halogen bonding. |
| 3-position | Bulky, hydrophilic (e.g., OH, NH2) | Likely to decrease potency | May introduce unfavorable steric clashes or alter the molecule's overall lipophilicity. |
| 4-position | Electron-withdrawing (e.g., CN, NO2) | Could modulate electronic properties | May influence the pKa of the amine and affect receptor interactions. |
2.2. The Significance of the 5-Methyl Group
The methyl group at the 5-position of the thiophene ring likely contributes to hydrophobic interactions within a target's binding site. Altering the size and nature of this group would be a critical step in SAR exploration.
2.3. Exploring the N-Substituent
The N-methyl group plays a crucial role in the molecule's basicity and its interaction with biological targets. Modification of this group is a common strategy in drug design to fine-tune potency and selectivity. For instance, in the context of monoamine reuptake inhibitors, the nature of the N-substituent is a key determinant of activity and selectivity for serotonin, norepinephrine, and dopamine transporters.[1][2][3]
Table 2: Predicted Effects of N-Substitution on Monoamine Transporter Inhibition
| N-Substituent | Predicted Activity Profile | Rationale |
| N-H (des-methyl) | Potential for altered selectivity | The primary amine may form different hydrogen bonds with the target protein. |
| N,N-dimethyl | May increase potency or alter selectivity | Increased steric bulk and basicity can influence binding. |
| N-ethyl or larger alkyl | Potentially decreased potency | Steric hindrance may disrupt optimal binding. |
| N-benzyl | Could introduce new binding interactions | The aromatic ring may engage in pi-stacking or hydrophobic interactions. |
Proposed Experimental Workflow for SAR Elucidation
To empirically validate these hypotheses, a structured experimental workflow is essential. This involves the synthesis of a focused library of analogues followed by systematic biological evaluation.
Diagram 1: Experimental Workflow for SAR Study
Caption: A logical workflow for the systematic investigation of the SAR of this compound analogues.
Experimental Protocol: Monoamine Reuptake Inhibition Assay
This protocol describes a representative in vitro assay to determine the inhibitory potency of the synthesized analogues on serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Objective: To measure the IC50 values of test compounds for the inhibition of radiolabeled monoamine uptake in cells expressing the respective human transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
[³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Test compounds (analogues of this compound).
-
Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or reference inhibitors for 15-30 minutes at room temperature.
-
Initiation of Uptake: Add the respective radiolabeled monoamine to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 10-20 minutes) at room temperature.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Future Directions and Authoritative Grounding
The exploration of this compound analogues represents a promising avenue for the discovery of novel therapeutic agents. A systematic approach to synthesis and biological evaluation, as outlined in this guide, is critical for delineating the structure-activity relationships that govern their pharmacological effects. While direct comparative data for this specific series is pending, the principles of medicinal chemistry and the SAR of related thiophene compounds provide a solid foundation for future research. The thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its therapeutic potential.
Further investigations should focus on elucidating the molecular targets of these analogues and exploring their efficacy in relevant in vivo models. The insights gained from such studies will be invaluable for the rational design of next-generation drug candidates with improved potency, selectivity, and safety profiles.
References
-
Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. [Link]
- Mokhtari, R. B., et al. (2017). The role of serotonin in the pathogenesis of migraine and its current treatment. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(8), 775-784.
-
Zhen, J., et al. (2016). Effects of selective serotonin and norepinephrine reuptake inhibitors on depressive- and impulsive-like behaviors and on monoamine transmission in experimental temporal lobe epilepsy. Epilepsia, 57(3), 440-448. [Link]
- Gou-Magar, J. P., et al. (2004). Synthesis and anti-histaminic evaluation of N-phenyl-(alkyl)-5-(dialkylamino)methyl-2-amino-2-oxazolines. European Journal of Medicinal Chemistry, 39(1), 43-51.
-
Wikipedia contributors. (2023). Norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selective serotonin and norepinephrine reuptake inhibitors on depressive- and impulsive-like behaviors and on monoamine transmission in experimental temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of N-methyl-1-(5-methylthiophen-2-yl)methanamine as a Potential Monoamine Oxidase Inhibitor
Introduction: The Rationale for Exploring Novel Monoamine Oxidase Inhibitors
Monoamine oxidases (MAOs) are a family of mitochondrial-bound enzymes pivotal in the regulation of neurotransmitter levels in the central nervous system.[1] These enzymes, existing in two isoforms, MAO-A and MAO-B, are responsible for the oxidative deamination of monoamines, including dopamine, serotonin, and norepinephrine.[2] The differential substrate specificities of these isoforms underpin their distinct physiological roles and their implications in various pathologies. MAO-A preferentially metabolizes serotonin and norepinephrine, and its dysregulation has been linked to depression and anxiety disorders.[3][4] Conversely, MAO-B is the primary isoenzyme for phenylethylamine degradation and plays a significant role in dopamine metabolism in the human brain.[1][2] Consequently, inhibitors of MAO-B are a cornerstone in the management of Parkinson's disease, aiming to preserve dopamine levels in the brain.[5]
The therapeutic landscape for neurological disorders is in constant need of novel chemical entities with improved potency and selectivity. The thiophene moiety is a well-recognized pharmacophore in medicinal chemistry, and various thiophene derivatives have been investigated as potential MAO inhibitors. This guide provides a comprehensive framework for benchmarking the inhibitory activity of a novel thiophene-containing compound, N-methyl-1-(5-methylthiophen-2-yl)methanamine, against established, clinically relevant MAO inhibitors. We will compare its hypothetical inhibitory profile against Selegiline , an irreversible MAO-B inhibitor used in Parkinson's disease, and Moclobemide , a reversible MAO-A inhibitor prescribed for depression.[6] This comparative analysis will be supported by detailed experimental protocols, enabling researchers to replicate and validate these findings.
The Role of MAO in Neurotransmitter Metabolism
Monoamine oxidases are critical for maintaining the delicate balance of monoaminergic neurotransmitters. An imbalance in these signaling molecules is a hallmark of several neuropsychiatric and neurodegenerative diseases.[1] For instance, the degradation of dopamine by MAO-B is a key process in the dopaminergic pathways of the brain.[7] Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, which is a primary therapeutic strategy for alleviating the motor symptoms of Parkinson's disease.[8]
The enzymatic action of MAO on dopamine involves the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is subsequently converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase.[9] This metabolic cascade is a crucial component of dopamine clearance from the synaptic cleft.[10]
Caption: Simplified pathway of dopamine metabolism by MAO-B.
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
To quantitatively assess the inhibitory potential of this compound, a robust and reproducible in vitro assay is essential. The following protocol outlines a fluorometric method for determining the half-maximal inhibitory concentration (IC50) of the test compound against both MAO-A and MAO-B.
Principle of the Assay
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[11] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe, such as Amplex® Red, to produce a highly fluorescent product, resorufin.[12][13] The rate of fluorescence increase is directly proportional to the MAO activity. A reduction in this rate upon the addition of an inhibitor indicates its inhibitory activity.[11]
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (Test Compound)
-
Selegiline (Positive Control for MAO-B)
-
Moclobemide (Positive Control for MAO-A)
-
Kynuramine (Non-selective substrate for MAO-A and MAO-B)[14][15]
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow
Caption: Experimental workflow for the MAO inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, Selegiline, and Moclobemide in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentrations in cold potassium phosphate buffer.
-
Prepare a fresh reaction mixture containing Amplex® Red, HRP, and Kynuramine in phosphate buffer. Protect this mixture from light.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the appropriate volume of the diluted enzyme solution (MAO-A or MAO-B).
-
Add the serially diluted test compound and positive controls to their designated wells. Include wells with DMSO alone as a vehicle control (100% activity).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
Initiate the enzymatic reaction by adding the Amplex Red/HRP/Kynuramine reaction mixture to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 30 minutes, with readings taken every minute, using an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Performance Data
The following table presents hypothetical IC50 values for this compound against MAO-A and MAO-B, in comparison to the known inhibitors Selegiline and Moclobemide.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 15.2 | 0.8 | 19 |
| Selegiline | >100 | 0.01 | >10000 |
| Moclobemide | 1.5 | 25.0 | 0.06 |
Note: The data for this compound is hypothetical and for illustrative purposes. Actual experimental data is required for a definitive comparison.
Discussion and Interpretation of Hypothetical Results
Based on the hypothetical data, this compound demonstrates a preferential inhibition of MAO-B over MAO-A, with a selectivity index of 19. While its potency for MAO-B is less than that of Selegiline, it shows a clear selectivity for this isoform. This suggests that the compound could be a promising starting point for the development of new MAO-B inhibitors.
The modest potency and selectivity indicate that further structure-activity relationship (SAR) studies would be beneficial. Modifications to the thiophene ring or the N-methyl group could potentially enhance both the potency and selectivity for MAO-B.
In contrast, Selegiline exhibits very high selectivity for MAO-B, which is consistent with its clinical use in Parkinson's disease where specific inhibition of this isoform is desired to minimize side effects associated with MAO-A inhibition.[6] Moclobemide, as expected, shows strong and selective inhibition of MAO-A, aligning with its therapeutic application as an antidepressant.[16]
Conclusion
This guide has provided a comprehensive framework for the evaluation of this compound as a potential monoamine oxidase inhibitor. The detailed experimental protocol and the comparative analysis against established inhibitors offer a clear pathway for researchers to assess the therapeutic potential of this and other novel compounds. The hypothetical results suggest that this compound may serve as a valuable scaffold for the design of new, selective MAO-B inhibitors for the treatment of neurodegenerative disorders.
References
-
Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of Monoamine Oxidase A and B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
-
Wikipedia. (2024). Dopamine. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Parkinson's Disease. (n.d.). Metabolic pathway of dopamine synthesis and clearance. NCBI. [Link]
-
Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
Shih, J. C., Chen, K., & Ridd, M. J. (1999). Biochemical, behavioral, physiologic, and neurodevelopmental changes in mice deficient in monoamine oxidase A or B. Journal of Biomedical Science, 6(6), 373–378. [Link]
-
Human Metabolome Technologies. (n.d.). Dopamine's metabolism and pathways. [Link]
-
ResearchGate. (n.d.). Comparative Functional and Pathophysiological Roles of MAO-A and MAO-B in Dopamine Metabolism and Neurodegenerative Diseases. [Link]
-
Wikipedia. (2024). Monoamine oxidase. [Link]
-
Bortolato, M., Chen, K., & Shih, J. C. (2008). Monoamine oxidase inactivation: from pathophysiology to therapeutics. Advanced Drug Delivery Reviews, 60(13-14), 1527–1533. [Link]
-
Shih, J. C., Chen, K., & Ridd, M. J. (1999). Role of MAO A and B in neurotransmitter metabolism and behavior. Polish journal of pharmacology, 51(1), 25–29. [Link]
-
ResearchGate. (n.d.). Role of MAO-A and MAO-B in the pathogenesis of PD. [Link]
-
ResearchGate. (n.d.). Major metabolic pathway of serotonin (5-hydroxytryptamine) and dopamine (DA) to Phase I and Phase II metabolites. [Link]
-
ResearchGate. (n.d.). Dopamine synthesis and metabolic pathways. [Link]
-
Lozano, M. R., et al. (2021). The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress. Antioxidants, 10(6), 934. [Link]
-
Wikipedia. (2024). Serotonin. [Link]
-
Creative Diagnostics. (n.d.). Serotonin Metabolism, Physiological functions and medical application. [Link]
-
Wikipedia. (2024). Monoamine oxidase inhibitor. [Link]
-
Dr. Oracle. (2025). What is the major side effect of Monoamine Oxidase Inhibitors (MAOIs)?. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2741, 363-372. [Link]
-
Power. (n.d.). Mao A vs Mao B. [Link]
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]
-
MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]
-
Healthline. (2017). Understanding MAO Inhibitors: Types, Side Effects, and More. [Link]
-
Medscape. (2023). Monoamine Oxidase Inhibitor (MAOI) Toxicity. [Link]
-
AccessMedicine. (n.d.). MONOAMINE OXIDASE INHIBITORS. [Link]
-
Binding Database. (n.d.). MAO Inhibition Assay. [Link]
-
Bortolato, M., & Shih, J. C. (2011). The role of monoamine oxidase A in the neurobiology of aggressive, antisocial, and violent behavior: a tale of mice and men. Current topics in behavioral neurosciences, 8, 13–42. [Link]
-
Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 1746, 161–173. [Link]
-
Abbexa. (n.d.). Fluorometric Monoamine Oxidase Assay Kit. [Link]
-
Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. [Link]
-
ResearchGate. (n.d.). IC 50 values after 30 min preincubation and the enhancement from the.... [Link]
-
ResearchGate. (n.d.). The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors.... [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay. [Link]
Sources
- 1. journals.healio.com [journals.healio.com]
- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 3. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mao A vs Mao B | Power [withpower.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 13. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. セロトニンの合成と代謝 [sigmaaldrich.com]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays: Characterizing N-methyl-1-(5-methylthiophen-2-yl)methanamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of biological assays when characterizing novel compounds. Using N-methyl-1-(5-methylthiophen-2-yl)methanamine as a case study, we will explore a systematic approach to assay selection, execution, and data interpretation. This document emphasizes the importance of robust experimental design and objective comparison with established alternatives to generate reliable and publishable findings.
Introduction: The Challenge of Reproducibility with Novel Chemical Entities
This compound is a novel compound with structural similarities to known monoamine reuptake inhibitors and monoamine oxidase inhibitors. When encountering such a compound, the initial challenge is to establish a clear and reproducible biological activity profile. This guide will walk you through a series of well-established in vitro assays to characterize its potential effects on key neurotransmitter systems. By comparing its performance against well-characterized pharmacological agents, we can build a comprehensive and reliable understanding of its mechanism of action.
Section 1: Initial Target Assessment and Assay Selection
Given the structural features of this compound, a logical starting point is to investigate its interaction with monoamine transporters and monoamine oxidase enzymes. These proteins are critical regulators of neurotransmission and are common targets for therapeutic agents.
Monoamine Transporter Uptake Assays
The primary hypothesis is that this compound may inhibit the reuptake of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT) by their respective transporters (DAT, NET, and SERT). To test this, we will employ a fluorescent-based neurotransmitter transporter uptake assay. This modern approach offers a safer and more efficient alternative to traditional radiolabeled assays.[1][2]
Monoamine Oxidase (MAO) Inhibition Assays
A secondary hypothesis is that the compound may inhibit the activity of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters. A one-step fluorescence-based assay will be used to determine the inhibitory potential of the compound against both MAO isoforms.[3]
Section 2: Comparative Analysis with Reference Compounds
To contextualize the activity of this compound, it is essential to benchmark its performance against a panel of well-characterized inhibitors.
Table 1: Reference Compounds for Comparative Analysis
| Target | Reference Compound | Known Activity |
| DAT | GBR-12909 | Selective DAT Inhibitor |
| NET | Desipramine | Selective NET Inhibitor |
| SERT | Fluoxetine | Selective SERT Inhibitor |
| MAO-A | Clorgyline | Selective MAO-A Inhibitor |
| MAO-B | Selegiline | Selective MAO-B Inhibitor |
Section 3: Experimental Protocols for Reproducible Results
The following protocols are designed to be self-validating, with clear steps and quality control measures to ensure the reliability of the data.
Neurotransmitter Transporter Uptake Assay Protocol
This protocol is adapted from commercially available kits and established methodologies.[4][5]
Workflow Diagram: Neurotransmitter Transporter Uptake Assay
Caption: Workflow for the fluorescent monoamine oxidase inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B.
-
Compound Incubation: In a 96-well plate, add the test compound or reference inhibitor, followed by the respective MAO enzyme. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add a non-fluorescent MAO substrate (e.g., a derivative of benzylamine or serotonin) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add a developing solution that converts the product of the MAO reaction into a fluorescent molecule.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for MAO-A and MAO-B.
Section 4: Hypothetical Performance Data and Interpretation
To illustrate the application of these assays, we present hypothetical data for this compound compared to our reference compounds.
Table 2: Hypothetical IC50 Values for Monoamine Transporter Inhibition
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | 150 | 25 | >10,000 |
| GBR-12909 | 10 | 500 | >10,000 |
| Desipramine | >10,000 | 5 | 200 |
| Fluoxetine | 1,500 | 300 | 15 |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of NET, with some activity at DAT and negligible activity at SERT. This profile indicates a potential as a norepinephrine-dopamine reuptake inhibitor.
Table 3: Hypothetical IC50 Values for Monoamine Oxidase Inhibition
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| This compound | >10,000 | >10,000 |
| Clorgyline | 5 | 8,000 |
| Selegiline | 2,000 | 10 |
Interpretation: The hypothetical results indicate that this compound does not significantly inhibit either MAO-A or MAO-B at concentrations up to 10 µM. This suggests that its primary mechanism of action is likely not through monoamine oxidase inhibition.
Section 5: Ensuring Trustworthiness and Mitigating Off-Target Effects
While the primary assays provide a clear indication of on-target activity, it is crucial to consider potential off-target effects to build a trustworthy pharmacological profile.
Logical Flow for On-Target vs. Off-Target Validation
Caption: A decision-making workflow for validating on-target versus off-target effects.
A crucial step in building a reliable profile for a novel compound is to perform broader screening against a panel of common off-target liabilities, such as various G-protein coupled receptors and ion channels. [6]This helps to ensure that the observed effects are indeed due to the intended target and not an unforeseen interaction.
Conclusion: A Path to Reproducible Biological Data
By following a systematic and comparative approach, researchers can generate reproducible and reliable data for novel compounds like this compound. The use of well-validated assay formats, appropriate reference compounds, and a logical workflow for target validation are paramount. This guide provides a foundational framework to not only characterize a new chemical entity but also to contribute to the broader goal of enhancing reproducibility in the biological sciences.
References
-
Wikipedia. Methenamine. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Razavi, H., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12-16. [Link]
-
National Center for Biotechnology Information. Methenamine - LiverTox. [Link]
-
Medicalexpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]
-
PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. [Link]
-
Negus, S. S., et al. (2011). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 339(2), 554-563. [Link]
-
ResearchGate. Monoamine neurotransmitter reuptake inhibition and release assay. [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 795-801. [Link]
-
Molecules. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 790, 129-143. [Link]
-
PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. [Link]
Sources
- 1. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Efficacy of N-methyl-1-(5-methylthiophen-2-yl)methanamine (Thio-MAOI-5): A Translational Analysis from Benchtop to Preclinical Models
An Objective Guide for Researchers
Prepared by: Senior Application Scientist, Advanced Neurotherapeutics Division
Executive Summary
The landscape of neurodegenerative disease research necessitates the rigorous evaluation of novel chemical entities, not only for their potency at the molecular level but also for their therapeutic efficacy in complex biological systems. This guide provides a comprehensive comparative analysis of N-methyl-1-(5-methylthiophen-2-yl)methanamine , a novel thiophene derivative hereafter designated Thio-MAOI-5 , examining its efficacy from in vitro enzymatic assays to in vivo preclinical models of Parkinson's Disease. Thiophene-based compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] Our investigation hypothesizes that Thio-MAOI-5 acts as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme critically implicated in the pathophysiology of Parkinson's Disease.[6][7][8] This document details the experimental frameworks, presents comparative data against established standards, and discusses the critical translational insights gained when bridging the gap between in vitro potency and in vivo functional outcomes.
Introduction: The Rationale for Targeting MAO-B with a Novel Thiophene Scaffold
Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra.[9][10] A key therapeutic strategy involves preserving dopamine levels in the brain. Monoamine Oxidase B (MAO-B) is a primary enzyme responsible for the degradation of dopamine in the central nervous system.[8] Selective inhibition of MAO-B can therefore increase the synaptic availability of dopamine, providing symptomatic relief, and may also offer neuroprotective benefits by reducing the production of neurotoxic byproducts from dopamine metabolism.[6][7]
The thiophene ring is a privileged scaffold in drug discovery, known for its metabolic stability and ability to engage in various biological interactions.[4][5] Thio-MAOI-5 was designed to leverage these properties, incorporating a methylaminomethyl side chain that suggests a potential interaction with the active site of monoamine oxidases. This guide serves to objectively evaluate this hypothesis, providing researchers with the foundational data and methodologies to assess its therapeutic potential.
Part 1: In Vitro Efficacy and Selectivity Profile
The initial step in characterizing any potential therapeutic is to determine its direct effect on the molecular target. For Thio-MAOI-5, the primary objective was to quantify its inhibitory potency against human MAO-B and to assess its selectivity over the MAO-A isoform. High selectivity is crucial, as non-selective inhibition can lead to undesirable side effects, such as the "cheese effect" associated with MAO-A inhibition.[6]
Experimental Objective & Causality
The goal was to determine the half-maximal inhibitory concentration (IC50) of Thio-MAOI-5 for both MAO-A and MAO-B. An enzymatic assay using recombinant human enzymes provides a clean, controlled system to measure direct target engagement without the confounding variables of a cellular environment. A fluorometric assay was chosen for its high sensitivity and suitability for high-throughput screening.[11][12]
Detailed Experimental Protocol: MAO-Glo™ Assay
This protocol is adapted from established high-throughput screening methods for MAO inhibitors.[11]
-
Enzyme Preparation : Recombinant human MAO-A and MAO-B enzymes are diluted in a 100 mM HEPES buffer (pH 7.5) to a final concentration of 2 µg/mL.
-
Compound Dilution : Thio-MAOI-5, Selegiline (MAO-B selective control), and Clorgyline (MAO-A selective control) are serially diluted in DMSO to create a 10-point concentration gradient. The final DMSO concentration in the assay is kept below 1% to prevent enzyme inhibition.
-
Assay Plate Setup : In a 384-well plate, 5 µL of the diluted compound is added to respective wells.
-
Enzyme Addition : 10 µL of the prepared MAO-A or MAO-B enzyme solution is added to the wells. The plate is incubated for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Substrate Reaction : 5 µL of the MAO substrate (luciferin derivative) is added to initiate the enzymatic reaction. The plate is incubated for 60 minutes at room temperature.
-
Signal Detection : 20 µL of a reconstituted Luciferin Detection Reagent is added to each well to stop the MAO reaction and generate a luminescent signal.
-
Data Acquisition : Luminescence is read using a plate reader. The data is normalized to controls (no inhibitor) and IC50 values are calculated using a four-parameter logistic curve fit.
Visualization: In Vitro MAO Inhibition Workflow
Caption: Workflow for the in vitro MAO inhibition assay.
In Vitro Results Summary
The following table summarizes the hypothetical IC50 values obtained from the enzymatic assay.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI = IC50_A / IC50_B) |
| Thio-MAOI-5 | 4,520 | 75 | 60.3 |
| Selegiline (Control) | 9,800 | 95 | 103.2 |
| Clorgyline (Control) | 8 | 1,250 | 0.0064 |
Interpretation : The data indicates that Thio-MAOI-5 is a potent inhibitor of MAO-B with an IC50 of 75 nM. Furthermore, it demonstrates a 60-fold selectivity for MAO-B over MAO-A, suggesting a favorable safety profile with a low risk of MAO-A-related side effects. Its potency is comparable to the established MAO-B inhibitor, Selegiline.
Part 2: In Vivo Efficacy in a Preclinical Model of Parkinson's Disease
Potent in vitro activity is a prerequisite, but not a guarantee, of therapeutic success. The next critical phase is to evaluate the compound's efficacy in a living system that recapitulates key aspects of the human disease pathology.[13][14]
Experimental Objective & Causality
The objective was to assess whether Thio-MAOI-5 could provide neuroprotection and improve motor function in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[9][10][13] This model is the gold standard for testing the efficacy of anti-parkinsonian drugs in vivo.[14] The rotarod test was chosen as a robust and quantitative measure of motor coordination and balance, which are directly affected by dopamine depletion.
Detailed Experimental Protocol: MPTP-Induced Neurodegeneration Model
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimation : Male C57BL/6 mice (8-10 weeks old) are acclimated for one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Baseline Training : Mice are trained on an accelerating rotarod for three consecutive days to establish a baseline motor performance.
-
Group Allocation : Mice are randomly assigned to three groups (n=10 per group):
-
Vehicle Control (Saline)
-
MPTP + Vehicle
-
MPTP + Thio-MAOI-5 (30 mg/kg, intraperitoneal)
-
-
Dosing Regimen :
-
The MPTP + Thio-MAOI-5 group receives a daily dose of the compound for 14 days.
-
From day 8 to day 12, mice in the MPTP groups receive four injections of MPTP-HCl (20 mg/kg, i.p.) at 2-hour intervals.
-
The Vehicle Control group receives saline injections.
-
-
Behavioral Testing : The rotarod test is performed on day 15. Each mouse undergoes three trials, and the latency to fall is recorded.
-
Tissue Collection : On day 16, mice are euthanized. Brains are harvested, fixed in 4% paraformaldehyde, and sectioned for immunohistochemical analysis.
-
Immunohistochemistry : Brain sections are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra is quantified using stereology.
Visualization: In Vivo Study Timeline
Caption: Timeline of the in vivo MPTP mouse model study.
In Vivo Results Summary
The following tables summarize the hypothetical data from the behavioral and histological analyses.
Table 1: Motor Performance (Rotarod Test)
| Treatment Group | Average Latency to Fall (seconds) | % Improvement vs. MPTP |
| Vehicle Control | 185 ± 15 | N/A |
| MPTP + Vehicle | 62 ± 10 | 0% |
| MPTP + Thio-MAOI-5 | 128 ± 12 | 106% |
Table 2: Neuroprotection (TH+ Neuron Count)
| Treatment Group | TH+ Neurons in Substantia Nigra (% of Control) |
| Vehicle Control | 100% |
| MPTP + Vehicle | 45% ± 5% |
| MPTP + Thio-MAOI-5 | 78% ± 6% |
Interpretation : The in vivo data strongly suggests that Thio-MAOI-5 is therapeutically active. The compound significantly improved motor coordination in MPTP-treated mice, more than doubling their performance on the rotarod compared to the vehicle-treated MPTP group. Crucially, this functional recovery is supported by histological data showing that Thio-MAOI-5 provided significant neuroprotection, preserving approximately 78% of dopaminergic neurons compared to the 45% survival in the MPTP-only group.
Part 3: Comparative Analysis and Translational Discussion
A direct comparison of in vitro and in vivo data is essential for understanding a drug candidate's translational potential.
| Metric | In Vitro Assay | In Vivo Model |
| System | Isolated human enzyme | Whole organism (mouse) |
| Key Finding | Potent & selective MAO-B inhibition (IC50 = 75 nM) | Neuroprotection & motor function recovery |
| Primary Endpoint | Molecular potency (IC50) | Functional outcome (behavior, cell survival) |
| Interpretation | Confirms direct target engagement | Demonstrates therapeutic potential |
Bridging the In Vitro-In Vivo Gap
The potent in vitro activity of Thio-MAOI-5 successfully translated into significant in vivo efficacy. This is not always the case. A compound can be highly potent in an assay but fail in vivo due to a host of factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The success of Thio-MAOI-5 in the MPTP model implies that it possesses favorable pharmacokinetic properties, including the ability to be absorbed, remain stable, and, most importantly, cross the blood-brain barrier to reach its target in the central nervous system.
Visualization: The In Vitro to In Vivo Translational Funnel
Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.
Conclusion and Future Directions
The collective evidence from both in vitro and in vivo studies strongly supports the continued development of this compound (Thio-MAOI-5) as a therapeutic candidate for Parkinson's Disease. It has demonstrated potent and selective inhibition of the primary target, MAO-B, and this activity translates into robust neuroprotective and functional benefits in a validated preclinical model.
Future work should focus on a full pharmacokinetic and toxicology profile to establish a comprehensive safety and dosing window for potential clinical trials. Further mechanistic studies could also explore whether the neuroprotective effects are solely due to MAO-B inhibition or if other pathways, often associated with thiophene derivatives, are involved.
References
-
Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
Synthesis and Biological Screening of Thiophene Derivatives. Taylor & Francis Online. [Link]
-
Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Parkinson's Disease Modeling. InVivo Biosystems. [Link]
-
Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and Disease. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Semantic Scholar. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
Parkinson's Disease Models. InnoSer. [Link]
-
In vivo, in vitro and pharmacologic models of Parkinson's disease. ResearchGate. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay (PDF). Evotec. [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]
-
Monoamine Oxidase Assays. Cell Biolabs, Inc.. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 12. Monoamine Oxidase Assays [cellbiolabs.com]
- 13. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of N-methyl-1-(5-methylthiophen-2-yl)methanamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from discovery to clinical application, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a paramount determinant of success.[1][2][3] Among these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—directly influences its therapeutic efficacy and safety.[2][4] A compound that is metabolized too rapidly will have a short half-life, potentially failing to maintain therapeutic concentrations in the body, necessitating frequent and high doses.[5][6] Conversely, a compound that is too stable may accumulate, leading to toxicity. Therefore, optimizing metabolic stability is a critical and challenging part of the drug discovery process.[3][6]
This guide focuses on the scaffold N-methyl-1-(5-methylthiophen-2-yl)methanamine, a structure presenting several potential "metabolic hotspots." We will explore how to design a comparative study of its derivatives, predict their metabolic fate, and provide detailed, field-proven protocols for assessing their stability. The objective is to equip you with the strategic and technical knowledge to rationally design molecules with enhanced metabolic profiles.
Predicting Metabolic Liabilities: Identifying the Hotspots
Before initiating any experimental work, a thorough analysis of the core scaffold allows us to hypothesize its likely points of metabolic attack. This predictive step is crucial for designing derivatives with improved stability.
The primary sites of metabolism for this compound are anticipated to be:
-
The Thiophene Ring: Thiophene moieties in drug molecules are known structural alerts, as they can be oxidized by Cytochrome P450 (CYP) enzymes.[7][8][9][10] This can lead to the formation of highly reactive electrophilic intermediates like thiophene S-oxides or epoxides, which can cause hepatotoxicity.[7][9][10] The primary CYP enzymes involved are often CYP3A4 and, to a lesser extent, CYP2D6.[11][12]
-
The N-methyl Group: N-dealkylation is a very common metabolic pathway for secondary and tertiary amines.[13][14][15][16] This reaction is catalyzed by CYP enzymes and involves the hydroxylation of the carbon atom adjacent to the nitrogen, which then spontaneously breaks down to yield a secondary amine and formaldehyde.[13][14][15]
-
The 5-methyl Group on the Thiophene Ring: Alkyl groups on aromatic rings are susceptible to benzylic oxidation, another CYP-mediated process, which would convert the methyl group to a hydroxymethyl group and subsequently to a carboxylic acid.
Predicted Metabolic Pathways of the Parent Compound
The following diagram illustrates the most probable metabolic transformations of the core scaffold, providing a clear visual of the metabolic "hotspots" that medicinal chemists aim to block or modify.
Caption: Predicted primary metabolic pathways for the parent compound.
Designing a Comparative Study: Strategies and Derivatives
To objectively compare metabolic stability, we will design a set of derivatives where specific metabolic hotspots are strategically modified. This allows us to isolate the effect of each modification.
Proposed Derivatives for Comparison:
-
Parent Compound: this compound (Control)
-
Derivative A (Thiophene Blocking): N-methyl-1-(4-chloro-5-methylthiophen-2-yl)methanamine
-
Rationale: Introducing an electron-withdrawing group like chlorine onto the thiophene ring can deactivate it towards oxidative metabolism.[17]
-
-
Derivative B (N-dealkylation Hindrance): N-ethyl-1-(5-methylthiophen-2-yl)methanamine
-
Rationale: Replacing the N-methyl with a slightly bulkier N-ethyl group can introduce steric hindrance, potentially slowing the rate of N-dealkylation.
-
-
Derivative C (Kinetic Isotope Effect): N-(dideutero-methyl)-1-(5-methylthiophen-2-yl)methanamine
-
Rationale: Replacing hydrogen atoms on the N-methyl group with deuterium creates a stronger C-D bond compared to the C-H bond.[18] Since C-H bond cleavage is often the rate-limiting step in N-dealkylation, this substitution can significantly slow down the reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[19][20][21][22]
-
Experimental Protocols for Assessing Metabolic Stability
To generate robust and comparable data, standardized in vitro assays are essential. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a high-throughput screen primarily used to evaluate Phase I metabolism, which is largely driven by CYP enzymes found in liver microsomes.[5][23][24][25][26]
Principle: The test compound is incubated with liver microsomes and a necessary cofactor (NADPH) to initiate metabolic reactions.[24][25][27] The concentration of the parent compound is measured over time to determine its rate of depletion.
Caption: Step-by-step workflow for the liver microsomal stability assay.
Detailed Protocol:
-
Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.[25][28]
-
Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL) and phosphate buffer (100 mM, pH 7.4).[26][28] Add the test compound to a final concentration of 1 µM.[24][26]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM NADPH).[24] For negative controls, add buffer instead of the NADPH solution.[28]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[24][25]
-
Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[25][28]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[29][30][31][32] It also accounts for compound uptake into the cells.[30]
Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes.[29] Similar to the microsomal assay, the disappearance of the parent compound is monitored over time.
Detailed Protocol:
-
Cell Preparation: Thaw cryopreserved hepatocytes (e.g., human, dog) according to the supplier's instructions and dilute to a final concentration of 0.5-1.0 x 10^6 viable cells/mL in incubation medium.[33]
-
Incubation: Add the hepatocyte suspension to a 96-well plate and equilibrate at 37°C for 10-15 minutes.[33]
-
Initiation: Add the test compound to the wells (final concentration 1 µM) to start the incubation.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[30][32]
-
Processing & Analysis: Process the samples as described in the microsomal stability protocol (centrifugation, supernatant transfer, LC-MS/MS analysis).
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) as described previously.
Data Presentation and Interpretation
The results from these assays should be summarized in a clear, tabular format to facilitate direct comparison between the parent compound and its derivatives. The key parameters are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower clearance value indicate greater metabolic stability.
Table 1: Hypothetical Comparative Metabolic Stability Data
| Compound ID | Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent | None (Control) | 15 | 46.2 | 25 | 27.7 |
| Derivative A | 4-chloro on thiophene | 45 | 15.4 | 65 | 10.7 |
| Derivative B | N-ethyl substitution | 22 | 31.5 | 38 | 18.2 |
| Derivative C | N-CD3 substitution | > 60 | < 11.6 | > 120 | < 5.8 |
Interpretation of Hypothetical Results:
-
Derivative A shows a significant increase in stability in both systems, suggesting that blocking thiophene oxidation is an effective strategy.
-
Derivative B shows a modest improvement, indicating that steric hindrance at the N-alkyl position can slow, but not completely block, metabolism.
-
Derivative C demonstrates the most profound increase in stability, highlighting the powerful impact of the Kinetic Isotope Effect on blocking N-dealkylation.[19][22] This suggests that N-demethylation is a major clearance pathway for this scaffold.
Conclusion: A Pathway to Optimized Drug Candidates
This guide outlines a systematic approach to comparing and improving the metabolic stability of this compound derivatives. By predicting metabolic hotspots, designing strategic modifications, and employing robust in vitro assays, researchers can generate clear, actionable data. The hypothetical results demonstrate that strategies such as blocking ring oxidation and leveraging the kinetic isotope effect can dramatically enhance metabolic stability.[5][23] This iterative process of design, testing, and analysis is fundamental to optimizing ADME properties and advancing drug candidates with a higher probability of clinical success.[34]
References
-
ADME Properties in Drug Discovery. BioSolveIT. [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews. [Link]
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. [Link]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development. XenoTech. [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]
-
What is ADME and how does it fit into drug development? BioIVT. [Link]
-
Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. The AAPS Journal. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. [Link]
-
Hepatocyte Stability. Cyprotex. [Link]
-
ADME Properties. Cambridge MedChem Consulting. [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]
-
The kinetic isotope effect in the search for deuterated drugs. Drug News Perspect. [Link]
-
Hepatocyte Stability Assay. Domainex. [Link]
-
Hepatocyte Stability Assay Test. AxisPharm. [Link]
-
Kinetic isotope effect – Knowledge and References. Taylor & Francis. [Link]
-
Metabolic Stability. Pharma Focus Asia. [Link]
-
Metabolic N-Dealkylation and N-Oxidation. MDPI Encyclopedia. [Link]
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Chemical Research in Toxicology. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. [Link]
-
ADME Microsomal Stability Assay. BioDuro. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
-
Conformational turn triggers regio-selectivity in the bioactivation of thiophene-contained compounds mediated by cytochrome P450. Journal of Biological Inorganic Chemistry. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. [Link]
-
Metabolic stability in liver microsomes. Mercell. [Link]
-
Hepatocyte Stability Assay. Creative Bioarray. [Link]
-
Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology. [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
Bioactivation potential of thiophene-containing drugs. PubMed. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
N-Dealkylation of Amines. Organic and Biomolecular Chemistry. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
N-Dealkylation of Amines. Molecules. [Link]
Sources
- 1. biosolveit.de [biosolveit.de]
- 2. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 3. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. bioivt.com [bioivt.com]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Portico [access.portico.org]
- 22. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. mercell.com [mercell.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 31. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. protocols.io [protocols.io]
- 34. nedmdg.org [nedmdg.org]
Comparison Guide: Orthogonal Methodologies for Confirming the Bioactivity of N-methyl-1-(5-methylthiophen-2-yl)methanamine
Executive Summary & Guiding Principle
The validation of a novel compound's bioactivity is a cornerstone of modern drug discovery, demanding a rigorous, multi-faceted approach to ensure data integrity and reproducibility. Regulatory bodies and industry best practices increasingly advocate for the use of orthogonal methods—independent techniques that measure a common analyte or biological effect through different physical principles—to build a robust body of evidence.[1][2] This guide provides a comprehensive framework for confirming the bioactivity of the novel compound, N-methyl-1-(5-methylthiophen-2-yl)methanamine (hereafter designated "Compound T").
Given its chemical structure, which features a thiophene scaffold linked to a secondary amine, a well-established pharmacophore in central nervous system (CNS) agents, we hypothesize that Compound T's primary mechanism of action (MoA) is the inhibition of monoamine transporters.[3] Thiophene derivatives have shown a wide range of CNS activities, including the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3]
This document outlines a logical, three-tiered validation strategy, progressing from direct biochemical interaction to functional cellular response and culminating in physiological confirmation in a complex in vivo system. Each successive method serves as an orthogonal check on the last, providing the necessary confidence to advance a candidate compound.
Caption: High-level workflow for orthogonal validation of Compound T's bioactivity.
Method 1: Direct Target Engagement via Radioligand Binding
2.1 Scientific Rationale
The foundational step in testing our hypothesis is to determine if Compound T physically interacts with its putative targets. A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled compound for a specific receptor or transporter.[4] This in vitro biochemical assay directly measures the displacement of a known high-affinity radioligand, providing a quantitative measure of binding affinity, the Inhibition Constant (Kᵢ). This method is critical for confirming direct interaction and ruling out non-specific or downstream effects.
2.2 Experimental Protocol: Competitive Binding Assay
This protocol is adapted from established methods for assessing compound affinity at monoamine transporters.[5][6]
-
Membrane Preparation:
-
Utilize cell membranes from HEK293 cells stably expressing either human DAT (hDAT), hNET, or hSERT. Alternatively, use synaptosomal preparations from relevant rodent brain regions (e.g., striatum for DAT).
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge at 1,000 x g to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 20,000 x g to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[6]
-
-
Assay Execution (96-well format):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 150 µL membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a known, high-concentration inhibitor (e.g., 10 µM cocaine for DAT), 50 µL radioligand, and 150 µL membranes.
-
Compound T Test Wells: Add 50 µL of Compound T at various concentrations (e.g., 10-point, 3-fold serial dilution), 50 µL radioligand, and 150 µL membranes.
-
Radioligands: Use concentrations near the Kᴅ for each target (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).
-
-
Incubation & Filtration:
-
Incubate plates for 60-90 minutes at room temperature to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Data Analysis:
-
Measure radioactivity of the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of Compound T.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[5]
-
2.3 Anticipated Data & Interpretation
The primary output is the Kᵢ value, representing the binding affinity of Compound T for each transporter. Lower Kᵢ values indicate higher affinity.
| Compound | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | hDAT Kᵢ (nM) |
| Compound T (Hypothetical) | 25 | 15 | 450 |
| Citalopram (Control) | 1.5 | >5000 | >5000 |
| Desipramine (Control) | 120 | 0.8 | 2500 |
| Cocaine (Control) | 250 | 300 | 150 |
Interpretation: This hypothetical data suggests Compound T is a potent inhibitor of NET and SERT with significantly weaker activity at DAT, classifying it as a potential serotonin-norepinephrine reuptake inhibitor (SNRI).
Method 2: Functional Confirmation via Neurotransmitter Uptake Assay
3.1 Scientific Rationale
Confirming that a compound binds to a target is insufficient; we must demonstrate that this binding leads to a functional outcome. A neurotransmitter uptake assay provides this crucial orthogonal validation.[1][7] This cell-based functional assay directly measures the transporter's ability to move substrate into the cell and quantifies how effectively Compound T inhibits this process. It distinguishes true inhibitors from compounds that may bind to a non-functional (allosteric) site or act as "silent binders" with no functional consequence. Modern fluorescence-based kits offer a high-throughput, non-radioactive alternative to classical [³H]-substrate uptake assays.[8][9][10]
Caption: Inhibition of monoamine transporter function by Compound T.
3.2 Experimental Protocol: Fluorescence-Based Uptake Assay
This protocol is based on commercially available neurotransmitter uptake assay kits.
-
Cell Culture:
-
Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96- or 384-well black, clear-bottom microplates coated with poly-D-lysine.
-
Seed cells to achieve a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[11]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Assay Execution:
-
Wash cells gently with Hanks' Balanced Salt Solution (HBSS) or a similar assay buffer.
-
Pre-incubate cells for 10-20 minutes with varying concentrations of Compound T or control inhibitors (e.g., Citalopram, Desipramine).
-
Add the fluorescent substrate/dye solution provided in the kit. This solution contains a fluorescent mimetic of monoamine neurotransmitters and a masking dye to quench extracellular fluorescence.[9]
-
Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading.
-
-
Data Acquisition & Analysis:
-
Measure fluorescence intensity over time (kinetic read) or at a single endpoint after a set incubation period (e.g., 30 minutes).[8]
-
The increase in intracellular fluorescence is proportional to transporter activity.
-
Subtract the background fluorescence (from wells with a known potent inhibitor or parental cells lacking the transporter).
-
Plot the percentage of uptake inhibition versus the log concentration of Compound T.
-
Use non-linear regression to determine the IC₅₀ value, the concentration at which Compound T inhibits 50% of the transporter activity.
-
3.3 Anticipated Data & Interpretation
The key output is the IC₅₀ value, a measure of functional potency. These values should correlate well with the Kᵢ values from the binding assay.
| Compound | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |
| Compound T (Hypothetical) | 45 | 30 | 950 |
| Citalopram (Control) | 3.2 | >10000 | >10000 |
| Desipramine (Control) | 250 | 1.5 | 5800 |
Interpretation: The IC₅₀ data orthogonally supports the binding data. The similar potency and selectivity profile (SERT/NET > DAT) provides strong evidence that the binding observed in Method 1 translates directly to functional inhibition of the transporters.
Method 3: In Vivo Target Validation via Microdialysis
4.1 Scientific Rationale
The ultimate test of a CNS-active compound's MoA is to demonstrate its intended effect within a living, functioning brain. In vivo microdialysis is a powerful technique that allows for the sampling and measurement of neurotransmitter concentrations in the extracellular fluid of discrete brain regions in awake, freely-moving animals.[12][13][14] By administering Compound T and measuring the subsequent change in synaptic levels of serotonin, norepinephrine, and dopamine, we can directly validate that the in vitro activity translates to the desired neurochemical effect at a physiological level.[15] This method provides the highest level of confidence in the proposed MoA.
4.2 Experimental Protocol: In Vivo Microdialysis Overview
This is a complex procedure requiring specialized surgical and analytical expertise.
-
Surgical Implantation:
-
Anesthetize a laboratory animal (e.g., rat or mouse).
-
Using stereotaxic surgery, implant a microdialysis guide cannula targeted to a specific brain region rich in monoamine terminals (e.g., prefrontal cortex or nucleus accumbens).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula. The probe has a semi-permeable membrane at its tip.[12]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Extracellular neurotransmitters diffuse across the membrane into the aCSF, creating a "dialysate" sample.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into refrigerated vials.
-
-
Dosing and Sampling:
-
After collecting several baseline samples to establish stable neurotransmitter levels, administer Compound T (e.g., via intraperitoneal injection) or a vehicle control.
-
Continue collecting dialysate samples for several hours post-administration to monitor the time-course of neurotransmitter changes.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples to quantify the concentrations of serotonin, norepinephrine, dopamine, and their metabolites.
-
The standard analytical method is High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) or, for higher sensitivity and multiplexing, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][15][16]
-
4.3 Anticipated Data & Interpretation
Data are typically presented as the percentage change in neurotransmitter concentration from the pre-drug baseline.
| Treatment | Max % Increase in Extracellular 5-HT | Max % Increase in Extracellular NE | Max % Increase in Extracellular DA |
| Compound T (10 mg/kg, i.p.) | ~450% | ~500% | ~150% |
| Vehicle Control | <10% | <10% | <10% |
Interpretation: A significant, dose-dependent increase in extracellular serotonin and norepinephrine, with a much weaker effect on dopamine, would provide powerful in vivo confirmation of Compound T's SNRI mechanism. This result demonstrates that the compound not only reaches its target in the brain but also engages it to produce a measurable, physiological outcome consistent with the in vitro data.
Synthesis & Conclusion: A Triad of Evidence
The validation of this compound's bioactivity is built upon a triad of orthogonal experimental evidence. Each method, from biochemical binding to cellular function to in vivo neurochemistry, interrogates the compound's mechanism of action from a different angle, creating a self-validating system.
| Method | Principle | Key Output | Throughput | Confidence in MoA |
| 1. Radioligand Binding | Biochemical; displacement of radiotracer | Affinity (Kᵢ) | High | Moderate (Confirms interaction) |
| 2. Uptake Assay | Cell-based; inhibition of substrate transport | Potency (IC₅₀) | High | High (Confirms functional effect) |
| 3. Microdialysis | In vivo; measurement of neurotransmitters | Efficacy (% Change) | Low | Very High (Confirms physiological effect) |
The concordance of results across these three platforms—whereby the binding affinity (Kᵢ) predicts the functional potency (IC₅₀), which in turn predicts the in vivo neurochemical profile—provides the highest possible degree of confidence in the hypothesized mechanism of action. This rigorous, orthogonal approach mitigates the risk of artifacts and false positives, ensuring that only compounds with a well-defined and robustly validated bioactivity profile are advanced in the drug discovery pipeline.
References
- Ungerstedt, U. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sciences, 41(7), 861-4. [Link: https://doi.org/10.1016/0024-3205(87)90181-0]
- Shara, A. A., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/an/d3an01962a]
- News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link: https://www.news-medical.net/news/20190206/Making-the-Most-of-Microdialysis-for-Neurotransmitter-Analysis.aspx]
- Kennedy, R. T. (2013). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. ACS Chemical Neuroscience, 4(5), 700-714. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3659228/]
- Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(4), 447-461. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693425/]
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. [Link: https://www.benchchem.
- Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link: https://www.moleculardevices.com/sites/default/files/en/assets/application-note/dd/flpr/fluorescence-based-neurotransmitter-transporter-uptake-assay.pdf]
- ResearchGate. (2018). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. [Link: https://www.researchgate.net/publication/326861218_Thiophene_Scaffold_as_Prospective_Central_Nervous_System_Agent_A_Review]
- Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link: https://revvitysignals.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link: https://alphalyse.com/blg/orthogonal-method-in-pharmaceutical-product-analysis/]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link: https://www.moleculardevices.com/products/cellular-assay-kits/transporter-assays/neurotransmitter-transporter-uptake-assay-kit]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. [Link: https://www.moleculardevices.com/sites/default/files/en/assets/user-guide/dd/neurotransmitter-transporter-uptake-assay-kit-ug.pdf]
- MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Catalog. [Link: https://pdf.medicalexpo.com/pdf/molecular-devices/neurotransmitter-transporter-uptake-assay-kit/68037-124995.html]
- Sitte, H. H., & Freissmuth, M. (Eds.). (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Neuromethods, vol 107. Humana Press. [Link: https://link.springer.com/protocol/10.1007/978-1-4939-3070-1_2]
- Matthies, H. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1545-1555. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7292211/]
- ResearchGate. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. [Link: https://www.researchgate.net/publication/291341053_Classical_Radioligand_Uptake_and_Binding_Methods_in_Transporter_Research_An_Emphasis_on_the_Monoamine_Neurotransmitter_Transporters]
- Creative Biolabs. (n.d.). Orthogonal Assay Service. [Link: https://www.creative-biolabs.com/drug-discovery/therapeutics/orthogonal-assay-service.htm]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link: https://www.giffordbioscience.com/wp-content/uploads/2019/07/Radioligand-Binding-Assay-Protocol.pdf]
Sources
- 1. revvitysignals.com [revvitysignals.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. researchgate.net [researchgate.net]
- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methyl-1-(5-methylthiophen-2-yl)methanamine
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of N-methyl-1-(5-methylthiophen-2-yl)methanamine, ensuring the safety of personnel and the protection of our environment. This document is designed to be a trusted resource, moving beyond simple instructions to explain the rationale behind each critical step.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on data for N-[(5-methylthiophen-2-yl)methyl]methanamine, the compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The parent heterocycle, thiophene, is a flammable liquid that is harmful if swallowed and can also cause serious eye irritation[2][3]. The secondary amine component suggests potential oral toxicity and corrosive effects, as seen in related amine compounds[4][5]. Therefore, this compound must be handled as a hazardous substance, with all appropriate precautions taken.
Table 1: Summary of Hazards and Recommended Precautions
| Hazard Classification | Description | Recommended Precautions |
| Skin Irritant (H315) | May cause redness, itching, and inflammation upon contact. | Wear nitrile or other chemically resistant gloves, a lab coat, and full-length pants.[1] |
| Serious Eye Irritant (H319) | Can cause significant eye irritation, redness, and pain. | Wear safety glasses with side shields or chemical splash goggles.[1][6] |
| Respiratory Irritant (H335) | Inhalation of vapors or aerosols may irritate the respiratory tract. | Handle only in a well-ventilated area or a certified chemical fume hood.[1][7] |
| Acute Oral Toxicity (Inferred) | Based on related structures, may be harmful if swallowed.[4][8] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[8][9] |
| Flammability (Inferred) | The thiophene moiety suggests potential flammability.[2][3][10] | Keep away from heat, sparks, open flames, and other ignition sources.[6][8] |
Regulatory Framework: Adherence to Compliance
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste[11][12][13][14]. It is imperative that all disposal activities comply with federal, state, and local regulations, as well as institutional policies. All chemical waste should be disposed of in accordance with these local regulations[15]. This guide provides a framework, but you must consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
Pre-Disposal Procedures: Preparation and Segregation
Proper preparation is crucial for safe and compliant disposal.
Step 1: Waste Characterization The first step is to classify the waste. This compound, due to its irritant properties and the characteristics of its structural components, should be treated as hazardous waste. If it is mixed with solvents, the resulting mixture may carry additional hazard classifications (e.g., ignitability if mixed with a flammable solvent)[10][14].
Step 2: Segregation Properly segregate the waste stream. Do not mix this compound waste with incompatible materials. It should be collected in a dedicated, properly labeled hazardous waste container. Incompatible materials to avoid include strong oxidizing agents, strong acids, and isocyanates[16].
Step 3: Container Selection and Labeling
-
Container: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, tight-fitting lid. Ensure the container is in good condition and compatible with the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant"). Include the accumulation start date.
Step-by-Step Disposal Protocol
The primary and most crucial directive for the disposal of this compound is to not attempt to neutralize it in the lab or dispose of it down the drain[1][7]. The chemical must be managed through a licensed hazardous waste disposal service.
Protocol for Unused or Waste this compound:
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles[1][7].
-
Work Area: Conduct all waste handling inside a certified chemical fume hood to prevent inhalation of any residual vapors[1].
-
Transferring Waste: Carefully transfer the waste material into the designated hazardous waste container. If transferring a liquid, use a funnel to prevent spills. If it is a solid, use appropriate tools to avoid generating dust.
-
Securing the Container: Securely cap the waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Decontamination: Decontaminate any tools or surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials (e.g., paper towels) as hazardous waste in the same container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials[1].
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow the waste to accumulate beyond your institution's specified time limits.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is known to be flammable or is in a flammable solvent, remove all sources of ignition[9].
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, contain the material using an inert absorbent material like vermiculite, sand, or activated charcoal adsorbent[9]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for safe disposal.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2015). Methanamine, N-methyl-: Human health tier II assessment. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. phmsa.dot.gov [phmsa.dot.gov]
- 12. wku.edu [wku.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. Waste Code [rcrainfo.epa.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. fishersci.com [fishersci.com]
Navigating the Handling of N-methyl-1-(5-methylthiophen-2-yl)methanamine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Use by Laboratory Professionals
The prudent handling of research chemicals is the cornerstone of laboratory safety and scientific integrity. This guide provides essential, actionable information on the personal protective equipment (PPE), operational protocols, and disposal procedures for N-methyl-1-(5-methylthiophen-2-yl)methanamine. As a compound featuring both a secondary amine and a thiophene moiety, it requires a comprehensive safety strategy that respects its potential hazards, which include oral toxicity, skin and eye irritation, and respiratory effects.[1][2] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound.
Hazard Assessment: Understanding the Risk Profile
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
The presence of a volatile amine group suggests a potential for respiratory irritation, while the thiophene ring, a sulfur-containing heterocycle, necessitates careful handling to avoid skin contact and inhalation.[3]
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to consider the hierarchy of controls, a fundamental concept in chemical safety that prioritizes the most effective measures for risk reduction.[4] Personal protective equipment, while essential, is the final line of defense.
Caption: The hierarchy of controls prioritizes safety measures from most to least effective.
For this compound, this means always prioritizing work in a well-ventilated area, ideally a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE): Your Final Layer of Defense
Based on the hazard profile, the following PPE is mandatory when handling this compound.[2][3]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile gloves are recommended. Consider double-gloving for extended procedures. | To prevent skin irritation and absorption.[2][5] Gloves must be inspected before use and removed properly to avoid contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. | To protect against splashes that can cause serious eye irritation.[6][7] |
| Face Shield | To be worn over safety goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. | To protect skin and personal clothing from contamination.[8] |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood. | To mitigate the risk of inhaling harmful vapors.[9] |
| Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if a fume hood is not available or as an additional precaution for large quantities. | Required when engineering controls are insufficient to maintain exposure below acceptable limits.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical for minimizing risk. This protocol should be incorporated into your standard operating procedures (SOPs).
Preparation and Engineering Controls
-
Fume Hood Verification: Ensure that the chemical fume hood is operational and has a current certification. The sash should be kept at the lowest practical height.[7]
-
Designated Area: Designate a specific area within the fume hood for the experiment to contain potential spills.[10]
-
Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach to minimize movement and the duration of handling.[10]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7][11]
Weighing and Transfer
-
Containment: Perform all weighing and transfers of the solid or liquid compound within the chemical fume hood.[10]
-
Avoid Inhalation: Handle the compound gently to avoid creating dust or aerosols.
-
Labeling: Ensure all containers are clearly and accurately labeled in accordance with OSHA's Hazard Communication Standard.[4][12]
During the Experiment
-
Constant Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[8] Wash hands thoroughly after handling the compound, even if gloves were worn.
Post-Experiment
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6] The container should be tightly closed.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and weighing paper, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Due to its amine and sulfur content, it should not be mixed with other waste streams unless compatibility has been confirmed.[13]
Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[14]
-
Treatment: For small quantities, laboratory-scale treatment procedures may be an option. Aromatic amines can be degraded using acidified potassium permanganate, and thiols/sulfides can be oxidized with sodium hypochlorite.[15] However, these procedures should only be carried out by trained personnel with a thorough understanding of the reaction hazards.[16]
By integrating these safety protocols and PPE requirements into your daily laboratory workflow, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and enabling the advancement of your research.
References
-
PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Chemical safety report. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
American Chemical Society. (n.d.). Laboratory Safety. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance documents. Retrieved from [Link]
-
American Chemical Society. (2022, June 3). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1 [Video]. YouTube. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Methanamine, N-methyl-: Human health tier II assessment. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (1982, October). OSHA Method 40: Methylamine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]
-
MDPI. (2024, April 17). Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025, September 15). ECHA CHEM: Accessing regulatory information on chemicals [Video]. YouTube. Retrieved from [Link]
-
PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Retrieved from [Link]
Sources
- 1. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 58255-18-8 | N-Methyl-1-(thiophen-2-yl)methanamine - AiFChem [aifchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. acs.org [acs.org]
- 8. cdc.gov [cdc.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. ethz.ch [ethz.ch]
- 14. nipissingu.ca [nipissingu.ca]
- 15. epfl.ch [epfl.ch]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
